molecular formula C11H14O B1612167 3-(3-Methoxyphenyl)-2-methyl-1-propene CAS No. 68383-29-9

3-(3-Methoxyphenyl)-2-methyl-1-propene

カタログ番号: B1612167
CAS番号: 68383-29-9
分子量: 162.23 g/mol
InChIキー: JSAQZCKBQPZGGN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Methoxyphenyl)-2-methyl-1-propene is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenyl)-2-methyl-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)-2-methyl-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-methoxy-3-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-9(2)7-10-5-4-6-11(8-10)12-3/h4-6,8H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAQZCKBQPZGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606506
Record name 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68383-29-9
Record name 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(3-Methoxyphenyl)-2-methyl-1-propene chemical properties

[1]

Executive Summary

3-(3-Methoxyphenyl)-2-methyl-1-propene (CAS: 68383-29-9) is a bifunctional organic intermediate characterized by a meta-substituted anisole core coupled to a methallyl (2-methyl-2-propenyl) side chain.[1] Its value in drug development and fine chemical synthesis lies in its dual reactivity: the electron-rich aromatic ring facilitates electrophilic substitution, while the terminal alkene serves as a robust handle for oxidative functionalization, hydroboration, or cross-coupling.[1] This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis protocols, and reaction pathways.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule consists of a 3-methoxybenzene (anisole) ring linked to a 2-methyl-1-propene moiety via a methylene bridge.[1] This "methallyl" arrangement prevents immediate conjugation with the aromatic ring, maintaining the distinct reactivity of the isolated alkene.[1]

Property Data / Description
IUPAC Name 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene
Common Synonyms 3-(2-Methylallyl)anisole; m-Methallyl anisole
CAS Number 68383-29-9
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol
SMILES COC1=CC=CC(CC(=C)C)=C1
InChI Key JSAQZCKBQPZGGN-UHFFFAOYSA-N
Physicochemical Profile[1][3][5][6][7][8][9][10]
  • Appearance: Colorless to pale yellow oil.[1]

  • Boiling Point: 226–233°C (at 760 mmHg).[1][2]

  • Density: 0.93 – 0.95 g/cm³ (20°C).[1]

  • Solubility: Immiscible with water; soluble in DCM, THF, ethyl acetate, and alcohols.[1]

  • Refractive Index (

    
    ):  ~1.51 – 1.53 (Estimated based on anisole derivatives).[1]
    

Synthesis & Production Methodologies

The most robust route for synthesizing 3-(3-Methoxyphenyl)-2-methyl-1-propene utilizes a Kumada-Corriu or Grignard cross-coupling approach.[1] This method avoids the isomerization issues often seen with transition-metal catalyzed allylation of benzyl halides.[1]

Protocol: Grignard Coupling (Recommended)

This protocol couples a 3-methoxyphenyl nucleophile with a methallyl electrophile.[1]

Reagents:

  • Grignard Reagent: 3-Methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and Mg).[1]

  • Electrophile: Methallyl chloride (3-chloro-2-methylprop-1-ene).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, activate magnesium turnings (1.1 eq) with a crystal of iodine.

  • Formation: Add 3-bromoanisole (1.0 eq) in THF dropwise to maintain a gentle reflux. Stir for 1 hour to generate 3-methoxyphenylmagnesium bromide.

  • Coupling: Cool the Grignard solution to 0°C. Slowly add methallyl chloride (1.2 eq) dissolved in THF.

  • Catalysis (Optional but Recommended): For difficult couplings, add 1-2 mol% of CuI or Li2CuCl4 to catalyze the C-C bond formation and prevent Wurtz-type homocoupling.[1]

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether.[1] Wash organics with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Distill under reduced pressure (vacuum distillation) to isolate the pure oil.

Synthesis Pathway Diagram

SynthesisStart3-Bromoanisole(Precursor)MgMg / THF(Grignard Formation)Start->MgActivationGrignard3-Methoxyphenyl-MgBr(Intermediate)Mg->GrignardReflux 1hProduct3-(3-Methoxyphenyl)-2-methyl-1-propene(Target)Grignard->ProductCoupling (0°C)+ CuI (cat)MethallylMethallyl Chloride(Electrophile)Methallyl->ProductAdd dropwise

Figure 1: Grignard-based synthesis pathway for the target molecule.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Technique Expected Signals / Interpretation
¹H NMR (CDCl₃, 400 MHz) δ 7.18 (t, 1H): Aromatic H (C5).δ 6.70–6.80 (m, 3H): Aromatic H (C2, C4, C6).δ 4.82 (s, 1H) & 4.74 (s, 1H): Terminal alkene protons (=CH₂).[1] Distinct geminal coupling.δ 3.79 (s, 3H): Methoxy group (-OCH₃).δ 3.32 (s, 2H): Benzylic methylene (-CH₂-).δ 1.69 (s, 3H): Allylic methyl group (-CH₃).[1]
¹³C NMR (CDCl₃) ~159.6 ppm: C-O (Aromatic).~145.0 ppm: Quaternary alkene carbon.~141.0 ppm: Quaternary aromatic carbon (C-alkyl).~112.0 ppm: Terminal alkene carbon (=CH₂).~55.2 ppm: Methoxy carbon.~44.5 ppm: Benzylic carbon.[1]
Mass Spectrometry (GC-MS) m/z 162 [M]+: Molecular ion.m/z 147 [M-15]+: Loss of methyl.m/z 121: Loss of allyl fragment (Tropylium-like ion).[1]

Reactivity & Functionalization[1][9][10]

The molecule's utility stems from its divergent reactivity.[1] The methallyl group acts as a "masked" functional handle, while the anisole ring allows for regioselective derivatization.[1]

Alkene Functionalization[1]
  • Epoxidation: Treatment with m-CPBA yields the corresponding epoxide, a precursor for beta-blocker analogs.[1]

  • Hydroboration-Oxidation: Reaction with 9-BBN followed by H₂O₂/NaOH yields the primary alcohol (anti-Markovnikov product), useful for linker synthesis.[1]

  • Ozonolysis: Cleavage of the double bond yields (3-methoxyphenyl)acetone (via oxidative workup) or the aldehyde, depending on conditions.[1]

Aromatic Substitution

The methoxy group is a strong ortho/para director.[1] The methallyl group is a weak activator.[1]

  • Electrophilic Attack: Will occur preferentially para to the methoxy group (Position 6) or ortho to the methoxy group (Position 2 or 4).[1]

  • Regioselectivity: Steric hindrance from the methallyl group at Position 3 makes Position 2 less favorable.[1] The major product of nitration or halogenation is typically at Position 6 (para to OMe).[1]

Reactivity Map

ReactivityCore3-(3-Methoxyphenyl)-2-methyl-1-propeneEpoxEpoxidation(m-CPBA)Core->EpoxHydroHydroboration(9-BBN / H2O2)Core->HydroEASNitration(HNO3 / H2SO4)Core->EASEpoxideMethallyl Epoxide(Drug Intermediate)Epox->EpoxideAlcoholPrimary Alcohol(Linker Synthesis)Hydro->AlcoholNitro4-Nitro / 6-Nitro Derivative(Core Modification)EAS->Nitro

Figure 2: Divergent reactivity profile showing key functionalization pathways.[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1] Combustible liquid.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation of the alkene.

  • Handling: Use standard Schlenk techniques or a fume hood.[1] Avoid contact with strong oxidizing agents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11241, Methallyl chloride. Retrieved from [Link][1]

  • Kumada, M. (1980). Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides.[1] Pure and Applied Chemistry, 52(3), 669-679.[1]

  • U.S. Environmental Protection Agency. Chemical Dashboard: 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene (CAS 68383-29-9).[1] Retrieved from [Link][1][3]

3-(3-Methoxyphenyl)-2-methyl-1-propene structure and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-(3-Methoxyphenyl)-2-methyl-1-propene , a specialized organic intermediate used in pharmaceutical synthesis and fragrance chemistry.

Structural Elucidation, Synthetic Methodologies, and Application Profiles

Chemical Identity & Nomenclature

This compound represents a specific isomer of the phenylpropanoid class, characterized by a terminal alkene and a branched methyl group on the aliphatic chain. It serves as a critical "methallyl" building block in organic synthesis.

Nomenclature Data
StandardDesignation
Common Name 3-(3-Methoxyphenyl)-2-methyl-1-propene
Preferred IUPAC Name 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene
CAS Registry Number 68383-29-9
Molecular Formula

Molecular Weight 162.23 g/mol
SMILES COc1cccc(CC(=C)C)c1
Structural Analysis

The molecule consists of a 3-methoxyphenyl core (anisole derivative) linked to a 2-methyl-2-propenyl (methallyl) group. The positioning of the methoxy group at the meta (3-) position relative to the alkyl chain is crucial for its electronic properties, distinguishing it from its para isomer (anethole/estragole analogs).

ChemicalStructure cluster_properties Key Structural Features Benzene Benzene Ring (Aromatic Core) Methoxy Methoxy Group (-OCH3) Position: 3 (Meta) Benzene->Methoxy C3-O Bond Methallyl Methallyl Group (-CH2-C(CH3)=CH2) Benzene->Methallyl C1-C(alpha) Bond Feature2 Electron Donating (Methoxy) Methoxy->Feature2 Feature1 Terminal Alkene (Reactive Handle) Methallyl->Feature1

Figure 1: Structural decomposition of 3-(3-Methoxyphenyl)-2-methyl-1-propene showing functional group connectivity.

Synthetic Methodologies

Synthesis of this compound requires the construction of a


 bond between the aromatic ring and the allylic side chain. The most robust protocol involves a Grignard coupling or a Transition-Metal Catalyzed Cross-Coupling.
Primary Route: Grignard Coupling (Kumada-Corriu Variant)

This pathway is preferred for its cost-effectiveness and scalability. It involves the coupling of a Grignard reagent derived from 3-bromoanisole with methallyl chloride (3-chloro-2-methylpropene).

Reaction Scheme:



Detailed Protocol
  • Reagent Preparation:

    • Activate Magnesium turnings (1.2 eq) with iodine in anhydrous THF.

    • Add 3-bromoanisole (1.0 eq) dropwise to maintain a gentle reflux (formation of 3-methoxyphenylmagnesium bromide).

  • Coupling Reaction:

    • Cool the Grignard solution to 0°C.

    • Add a catalytic amount of Copper(I) Iodide (CuI) (5 mol%).

    • Add 3-chloro-2-methylpropene (Methallyl chloride, 1.1 eq) dropwise. Note: The methallyl halide is highly reactive; temperature control is critical to prevent Wurtz-type homocoupling.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Diethyl Ether (

      
      ).
      
    • Purify via vacuum distillation or silica gel column chromatography (Hexanes:EtOAc 95:5).

Alternative Route: Negishi Coupling

For higher functional group tolerance (if the ring has other sensitive groups), a Negishi coupling using organozinc reagents is superior.

  • Reagents: 3-Methoxyphenylzinc bromide + Methallyl chloride.

  • Catalyst:

    
     or 
    
    
    
    .

Synthesispathway Start 3-Bromoanisole Grignard Intermediate: 3-Methoxyphenylmagnesium Bromide Start->Grignard Grignard Formation (Exothermic) Reagent Mg / THF Reagent->Grignard Product TARGET: 3-(3-Methoxyphenyl)-2-methyl-1-propene Grignard->Product Nucleophilic Attack (0°C -> RT) CouplingAgent Methallyl Chloride (3-Chloro-2-methylpropene) CouplingAgent->Product Catalyst Cat: CuI or Ni(dppp)Cl2 Catalyst->Product

Figure 2: Synthetic workflow via Grignard reagent formation and subsequent allylic alkylation.

Spectroscopic Characterization

Validation of the structure relies on distinguishing the terminal alkene protons and the meta-substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Prediction

The following data represents the expected shifts in


 (400 MHz).
Proton TypeCountChemical Shift (

ppm)
MultiplicityAssignment Logic
Ar-H 1H7.18 - 7.22Triplet (t)H-5 (Meta coupling)
Ar-H 3H6.70 - 6.85Multiplet (m)H-2, H-4, H-6 (Ortho/Para to OMe)
=CH2 1H~4.85Singlet (s)Terminal alkene (Trans to Me)
=CH2 1H~4.75Singlet (s)Terminal alkene (Cis to Me)
-OCH3 3H3.80Singlet (s)Methoxy group
Ar-CH2- 2H3.32Singlet (s)Benzylic/Allylic methylene
-CH3 3H1.68Singlet (s)Allylic Methyl group

Key Diagnostic Signals:

  • The Allylic Methyl: A sharp singlet around 1.6-1.7 ppm is characteristic of the 2-methyl-1-propene moiety.

  • The Geminal Vinyls: Two distinct signals in the 4.7-4.9 ppm region confirm the terminal double bond (

    
    ).
    
  • Benzylic Methylene: A singlet around 3.3 ppm indicates the

    
     is isolated between the ring and the quaternary alkene carbon.
    
Mass Spectrometry (MS)
  • Molecular Ion (

    
    ):  m/z 162.
    
  • Base Peak: Likely m/z 121 (Loss of the methallyl radical, leaving the stabilized methoxybenzyl cation) or m/z 91 (Tropylium ion derived from cleavage).

Applications in Research & Development

Medicinal Chemistry Scaffold

This molecule serves as a versatile intermediate for constructing Benzomorphans and other nitrogen-containing heterocycles.

  • Mechanism: The terminal alkene is a prime handle for electrophilic cyclization or hydroboration-oxidation.

  • Example: Reaction with nitriles (Ritter reaction) or amines (hydroamination) can close the ring to form isoquinoline derivatives, which are pharmacophores in analgesic and antitussive drugs.

Fragrance & Flavor Chemistry

Structurally related to Estragole and Anethole , this isomer possesses unique olfactory properties.

  • Odor Profile: Likely exhibits spicy, herbal, and anise-like notes, though the branching (methyl group) often adds a woody or diffractive nuance compared to the linear analogs.

  • Stability: The terminal alkene is susceptible to oxidation; stabilizers (e.g., BHT) are often required for storage.

References

  • Sigma-Aldrich. (n.d.). 3-(3-methoxyphenyl)-2-methyl-1-propene Product Monograph. CAS 68383-29-9. Retrieved from

  • Kumada, M. (1980). Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Grignard Reagents with Organic Halides. Pure and Applied Chemistry, 52(3), 669-679. (Foundational methodology for Grignard-Allyl coupling).
  • PubChem. (2024). Compound Summary: Anisole Derivatives. National Library of Medicine. Retrieved from

  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Identifying a Versatile Synthetic Building Block

3-(3-Methoxyphenyl)-2-methyl-1-propene, registered under CAS Number 68383-29-9 , is a substituted allylbenzene derivative. This class of compounds, characterized by a phenyl ring attached to a propene tail, serves as a valuable scaffold in organic synthesis and medicinal chemistry. The specific substitution pattern of this molecule—a methoxy group at the meta-position of the benzene ring and a methyl group at the 2-position of the propene chain—imparts distinct electronic and steric properties that influence its reactivity and potential biological activity.

The 3-methoxyphenyl group is a common motif in a wide range of biologically active compounds, influencing pharmacological profiles through its electronic and steric effects.[1] Allylbenzene derivatives themselves are subject to various biotransformations and exhibit a range of biological activities, making them compelling starting points for drug discovery programs.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of 3-(3-Methoxyphenyl)-2-methyl-1-propene, designed for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's properties is foundational to its application. The key physicochemical and predicted spectroscopic data for 3-(3-Methoxyphenyl)-2-methyl-1-propene are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 68383-29-9
Molecular Formula C₁₁H₁₄OCalculated
Molecular Weight 162.23 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted
SMILES CC(=C)CC1=CC(=CC=C1)OC
Solubility Soluble in common organic solvents (e.g., THF, DCM, Hexanes); Insoluble in waterPredicted
Spectroscopic Validation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be the most informative for structural confirmation. Key predicted signals include:

    • A singlet around 3.8 ppm corresponding to the three protons of the methoxy (-OCH₃) group.

    • A complex multiplet pattern in the aromatic region, typically between 6.7-7.2 ppm , corresponding to the four protons on the disubstituted benzene ring.

    • Two singlets (or narrow multiplets) in the vinyl region, approximately 4.8-5.0 ppm , for the two non-equivalent protons of the terminal methylene (=CH₂) group.

    • A singlet for the allylic methylene protons (-CH₂-) around 3.3 ppm .

    • A singlet for the methyl protons (-CH₃) attached to the double bond, expected around 1.8 ppm .

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The alkene carbons would appear around 143 ppm (quaternary C=) and 112 ppm (=CH₂).

    • Aromatic carbons would generate signals between 110-160 ppm , with the carbon attached to the methoxy group appearing furthest downfield (~159 ppm).

    • The methoxy carbon (-OCH₃) signal is predicted around 55 ppm .

    • The allylic methylene carbon (-CH₂-) signal is expected near 40 ppm .

    • The methyl carbon (-CH₃) signal should appear upfield, around 22 ppm .

  • IR (Infrared) Spectroscopy:

    • C-H stretching from the aromatic ring and alkene around 3000-3100 cm⁻¹ .

    • C-H stretching from the alkyl groups just below 3000 cm⁻¹ .

    • A characteristic C=C stretching absorption for the alkene around 1650 cm⁻¹ .

    • C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

    • A strong C-O stretching band for the aryl ether linkage, expected in the 1200-1260 cm⁻¹ range.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 162.23 .

    • Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and cleavage at the benzylic position.

Synthesis Methodology: The Wittig Olefination Approach

The Wittig reaction is a robust and highly reliable method for synthesizing alkenes from carbonyl compounds, making it an ideal choice for the preparation of 3-(3-Methoxyphenyl)-2-methyl-1-propene.[6][7] This method involves the reaction of an aldehyde (3-methoxybenzaldehyde) with a phosphorus ylide, which is generated in situ from a phosphonium salt. The key advantage of this approach is the unambiguous placement of the carbon-carbon double bond.

Diagram 1: Wittig Synthesis Workflow

Wittig_Synthesis Workflow for the Synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene cluster_prep Ylide Generation (in situ) cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium_Salt Isobutyltriphenylphosphonium Bromide Base Strong Base (n-BuLi or NaH) in Anhydrous THF Phosphonium_Salt->Base Deprotonation Ylide Phosphorus Ylide (Intermediate) Base->Ylide Reaction_Vessel Reaction Mixture (Low Temp, e.g., 0°C to RT) Ylide->Reaction_Vessel Nucleophilic Attack Aldehyde 3-Methoxybenzaldehyde in Anhydrous THF Aldehyde->Reaction_Vessel Oxaphosphetane Oxaphosphetane (Intermediate) Reaction_Vessel->Oxaphosphetane Formation Product_Mixture Crude Product Mixture Oxaphosphetane->Product_Mixture Elimination Quench Quench with H₂O Product_Mixture->Quench Extraction Liquid-Liquid Extraction (e.g., Hexane/Water) Quench->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Purification Purification (Flash Chromatography) Drying->Purification Final_Product Pure Product (CAS 68383-29-9) Purification->Final_Product Reactivity cluster_sites cluster_reactions Molecule 3-(3-Methoxyphenyl)-2-methyl-1-propene Alkene Terminal Alkene (Nucleophilic C=C bond) Molecule->Alkene Site 1 Aromatic Aromatic Ring (Electron-Rich) Molecule->Aromatic Site 2 Addition Electrophilic Addition (e.g., H-X, H₂O/H⁺) Alkene->Addition Oxidation Oxidation / Cleavage (e.g., O₃, Laccase) Alkene->Oxidation EAS Electrophilic Aromatic Substitution (EAS) (e.g., Nitration, Halogenation) Aromatic->EAS

Sources

Engineering the α,β-Unsaturated Scaffold: A Technical Guide to the Discovery and Validation of Novel Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chalcones (1,3-diphenyl-2-propen-1-ones) are privileged pharmacophores in medicinal chemistry, characterized by two aromatic rings linked via a three-carbon α,β-unsaturated carbonyl system 1. This structural motif acts as a highly reactive Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (e.g., cysteine) on target proteins 2. This whitepaper details the rational design, synthesis, and biological validation of novel chalcone derivatives, focusing on their potent anticancer and antimicrobial applications.

Rational Design and Mechanistic Pathways

The pharmacological versatility of chalcones stems from the high degree of substitutability on both the A and B aromatic rings, enabling the rational design of highly selective targeted therapies 1.

Anticancer Mechanisms: Chalcone derivatives exhibit profound antineoplastic activity primarily by disrupting microtubule dynamics. Specifically, methoxylated or indole-fused chalcones bind to the colchicine site of tubulin, inhibiting its polymerization 3. This disruption prevents mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis [[4]](). Additionally, chalcones induce reactive oxygen species (ROS), which upregulate death receptors (DR4/DR5) 4, and inhibit the NF-κB signaling pathway, downregulating survival genes 5.

Pathway Chalcone Chalcone Derivative Tubulin Colchicine Site (Tubulin) Chalcone->Tubulin Binds ROS ROS Generation Chalcone->ROS Induces NFkB NF-κB Pathway Chalcone->NFkB Inhibits Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Destabilizes Microtubules DR DR4 / DR5 Upregulation ROS->DR Oxidative Stress Prolif Proliferation Inhibition NFkB->Prolif Downregulates Survival Genes Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis DR->Apoptosis Prolif->Apoptosis

Fig 1: Multi-target anticancer signaling pathway of novel chalcone derivatives.

Antimicrobial Mechanisms: Recent structural hybridizations, such as incorporating diphenyl ether moieties, have yielded chalcones with potent broad-spectrum antibacterial properties 6. These derivatives target specific bacterial enzymes, such as LpxC—which is essential for lipid A biosynthesis in Gram-negative bacteria—thereby disrupting bacterial cell wall integrity and causing pathogen death 6.

Quantitative Structure-Activity Relationship (QSAR) Data

The table below synthesizes recent quantitative biological data, highlighting how specific structural modifications dictate the primary target and efficacy of the chalcone derivative.

Compound ClassKey Structural ModificationPrimary Target / MechanismBiological Activity (Efficacy)Ref
Indole-Chalcone (14k) C-5 Methoxy Indole substitutionTubulin Polymerization InhibitionIC50 = 3–9 nM (Broad cancer panel)[[3]]()
Tryptophan-Chalcone (6n) L-Tryptophan moiety integrationG2/M Arrest & ApoptosisIC50 = 2.02 μM (HGC-27 gastric cells)7
Brominated Chalcone (15) Bromo-substitution on B-ringROS-mediated DR4/DR5 UpregulationIC50 = 3.57–5.61 µM (Gastric cancer)4
Diphenyl Ether Chalcone (5u) Dual Diphenyl Ether moietiesLpxC InhibitionMIC = 25.23 μM (S. aureus)6

Experimental Workflows & Self-Validating Protocols

Protocol A: Base-Catalyzed Claisen-Schmidt Condensation (Synthesis)

The Claisen-Schmidt condensation remains the gold standard for synthesizing the α,β-unsaturated carbonyl system of chalcones due to its high atom economy and straightforward execution 8.

  • Reactant Preparation: Dissolve equimolar amounts (e.g., 10 mmol) of a substituted acetophenone and an aromatic aldehyde in absolute ethanol.

    • Causality: Equimolar stoichiometry minimizes the formation of unreacted precursors, while absolute ethanol provides a polar protic environment that stabilizes the transition states without introducing water that could drive reverse reactions.

  • Catalyst Addition: Slowly add an aqueous solution of 40% NaOH (or KOH) dropwise while maintaining the reaction vessel at 10 °C.

    • Causality: The strong base deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate ion. Cooling to 10 °C suppresses the self-condensation of the acetophenone (aldol addition to itself) [[8]]().

  • Condensation & Dehydration: Stir the mixture at 10 °C for 1 hour, then elevate to room temperature (25 °C) for 4–8 hours.

    • Causality: Room temperature provides the thermodynamic energy required for the dehydration step (elimination of H2O), converting the intermediate β-hydroxy ketone into the stable, conjugated α,β-unsaturated chalcone [[8]]().

  • Quenching & Isolation: Pour the mixture into crushed ice water and neutralize with dilute HCl (1M).

    • Causality: Neutralization halts the base-catalyzed reaction. The sudden drop in temperature and increase in aqueous polarity forces the hydrophobic chalcone to precipitate out of solution.

  • Validation Checkpoint: Filter the precipitate and monitor via Thin-Layer Chromatography (TLC). Recrystallize using hot ethanol. Confirm the trans (E) geometry of the double bond via 1H-NMR (coupling constant J ≈ 15.0–16.0 Hz for the α and β protons).

Workflow Reactants Equimolar Acetophenone & Aromatic Aldehyde Base Base Catalysis (NaOH in EtOH) Reactants->Base Enolate Enolate Ion Formation Base->Enolate Deprotonation Condensation Nucleophilic Attack & Dehydration Enolate->Condensation 10°C to RT Product α,β-Unsaturated Chalcone Scaffold Condensation->Product Precipitation

Fig 2: Logical workflow of base-catalyzed Claisen-Schmidt chalcone synthesis.

Protocol B: Tubulin Polymerization Inhibition Assay (Biological Validation)

To validate the mechanistic target of anticancer chalcones (e.g., indole-chalcones), an in vitro tubulin polymerization assay is utilized 3.

  • Protein Preparation: Reconstitute highly purified bovine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

    • Causality: Microtubule assembly is strictly dependent on the presence of GTP (for nucleotide binding) and Mg2+ ions. EGTA chelates calcium, which would otherwise prematurely inhibit polymerization.

  • Compound Incubation: Aliquot the tubulin solution into a pre-warmed 96-well plate. Add the synthesized chalcone derivative at varying concentrations (e.g., 1 nM to 10 μM). Include Paclitaxel as a positive polymerization enhancer control, and Colchicine as a positive polymerization inhibitor control.

    • Causality: Including bidirectional controls ensures the assay dynamically responds to both stabilization and destabilization, self-validating the system's sensitivity.

  • Kinetic Spectrophotometry: Immediately place the plate in a microplate reader at 37 °C. Measure the absorbance at 340 nm every minute for 60 minutes.

    • Causality: As tubulin heterodimers polymerize into large microtubule polymers, the solution's turbidity increases, scattering light. This is quantitatively measured as an increase in absorbance at 340 nm. A successful chalcone inhibitor will suppress this curve in a dose-dependent manner 3.

Conclusion

The rational design of novel chalcone derivatives represents a highly modular approach to drug discovery. By leveraging the α,β-unsaturated carbonyl core and strategically hybridizing it with moieties like indoles, diphenyl ethers, or halogens, scientists can finely tune the pharmacokinetic and pharmacodynamic profiles of these molecules. Rigorous synthesis protocols, coupled with targeted mechanistic validation, ensure that chalcones remain at the forefront of next-generation anticancer and antimicrobial therapeutics.

References

  • Chalcone Derivatives: Promising Starting Points for Drug Design - MDPI URL:[Link]

  • Chalcone Derivatives: Role in Anticancer Therapy - PMC (NIH) URL:[Link]

  • Design and Synthesis of Novel Chalcone Derivatives Targeting Bladder and Liver Cancer: Cytotoxicity Evaluation and Preliminary Mechanistic Studies - ACS Omega URL:[Link]

  • Synthesis, Evaluation, and Mechanism Study of Novel Indole-Chalcone Derivatives Exerting Effective Antitumor Activity Through Microtubule Destabilization in Vitro and in Vivo - Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC (NIH) URL:[Link]

  • Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety - MDPI URL:[Link]

  • Design, Synthesis and Bioactivity Evaluation of Novel Chalcone Derivatives Possessing Tryptophan Moiety... - Bentham Science Publishers URL:[Link]

  • A Review on Chalcones as Versatile Scaffolds in Drug Discovery and Development - ResearchGate URL:[Link]

Sources

Physicochemical Properties and Synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, functionalized allyl anisoles serve as highly versatile building blocks. 3-(3-Methoxyphenyl)-2-methyl-1-propene (CAS: 68383-29-9) is a privileged structural motif characterized by an electron-rich meta-methoxyaromatic ring coupled with a sterically differentiated 1,1-disubstituted alkene.

Unlike its ortho- or para-substituted counterparts, the meta-methoxy configuration avoids direct quinoidal resonance stabilization of benzylic intermediates. This unique electronic topology makes it an exceptional candidate for structure-activity relationship (SAR) profiling in medicinal chemistry and a robust precursor for complex regioselective transformations, including asymmetric epoxidation and cross-metathesis. This whitepaper provides a rigorous, self-validating framework detailing the physicochemical properties, synthetic methodologies, and analytical characterization of this compound.

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical properties of 3-(3-Methoxyphenyl)-2-methyl-1-propene is critical for predicting its behavior in biphasic reaction systems, chromatographic purification, and biological assays. The 2-methylallyl moiety imparts significant lipophilicity, while the methoxy ether acts as a weak hydrogen bond acceptor.

Quantitative Data Summary
PropertyValueAnalytical Significance / Causality
IUPAC Name 1-Methoxy-3-(2-methylprop-2-en-1-yl)benzeneStandardized nomenclature for regulatory filing[1].
CAS Registry Number 68383-29-9Unique identifier for procurement and safety tracking[2].
Molecular Formula C₁₁H₁₄ODetermines exact mass for high-resolution MS.
Molecular Weight 162.23 g/mol Low molecular weight, ideal for fragment-based drug design[3].
Physical Form Colorless oilIndicates lack of extended conjugation; requires liquid handling.
Boiling Point 229.5 ± 9.0 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification[4].
Estimated LogP ~2.65 - 3.7Highly lipophilic; dictates the use of non-polar extraction solvents.
Refractive Index 1.549Useful for rapid, non-destructive purity assessment post-distillation.

Synthetic Methodologies: The Kumada Cross-Coupling Approach

To achieve high yields and absolute regiocontrol, the synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene is best executed via a transition-metal-catalyzed Kumada cross-coupling. This method is superior to traditional Wittig olefinations, which often suffer from poor atom economy and difficult separation of triphenylphosphine oxide byproducts.

Step-by-Step Experimental Protocol

Objective: Synthesize the target compound via the coupling of 3-methoxyphenylmagnesium bromide and 3-chloro-2-methylpropene (methallyl chloride).

  • Step 1: Glassware Preparation & Inert Atmosphere

    • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under a continuous argon flow.

    • Causality: Grignard reagents are highly nucleophilic and basic; trace moisture or oxygen will prematurely quench the organomagnesium intermediate into 3-methoxybenzene (anisole).

  • Step 2: Grignard Initiation

    • Action: Add magnesium turnings (1.1 equiv) and a single crystal of iodine to anhydrous THF. Add 5% of the total 3-bromoanisole volume.

    • Causality: Iodine reacts with the passivating magnesium oxide layer on the turnings, exposing the active metal surface to facilitate electron transfer and initiate the exothermic insertion.

  • Step 3: Organometallic Formation

    • Action: Once the brown iodine color fades (indicating initiation), add the remaining 3-bromoanisole dropwise to maintain a gentle reflux. Stir for 2 hours at room temperature.

    • Validation Checkpoint: The near-complete consumption of magnesium turnings and the formation of a slightly cloudy, amber solution validate the successful formation of 3-methoxyphenylmagnesium bromide.

  • Step 4: Catalyzed Cross-Coupling

    • Action: Cool the flask to 0 °C. Add 3-chloro-2-methylpropene (1.0 equiv) and 1 mol% of[NiCl₂(dppp)] catalyst.

    • Causality: The bidentate dppp (1,3-bis(diphenylphosphino)propane) ligand enforces a specific bite angle on the nickel center. This geometry drastically accelerates reductive elimination over β-hydride elimination, preventing the isomerization of the terminal alkene into a thermodynamically more stable internal alkene.

  • Step 5: Quenching & Purification

    • Action: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via fractional vacuum distillation.

    • Validation Checkpoint: Using NH₄Cl (a weak acid) instead of HCl prevents the acid-catalyzed Markovnikov hydration of the electron-rich 2-methylallyl double bond.

SynthesisWorkflow A 3-Bromoanisole + Mg Turnings B Grignard Formation (THF, Reflux) A->B Activation C 3-Methoxyphenylmagnesium bromide B->C Organometallic Intermediate D Kumada Coupling (NiCl2(dppp), Methallyl Chloride) C->D Transmetalation & Reductive Elimination E 3-(3-Methoxyphenyl)- 2-methyl-1-propene D->E Regioselective C-C Bond Formation

Fig 1. Regioselective synthesis workflow of 3-(3-Methoxyphenyl)-2-methyl-1-propene via Kumada coupling.

Analytical Characterization (QC/QA)

To ensure the structural integrity of the synthesized batch, a self-validating analytical suite must be employed.

  • ¹H NMR (400 MHz, CDCl₃):

    • Key Signals: A sharp singlet at ~3.80 ppm confirms the intact methoxy group. A singlet at ~3.30 ppm (2H) corresponds to the benzylic protons. The terminal alkene protons (C=CH₂) appear as two distinct broad singlets at ~4.75 and 4.85 ppm, definitively proving that no double-bond migration occurred during synthesis[3]. The methyl group appears as a singlet at ~1.70 ppm.

  • GC-MS (EI, 70 eV):

    • Key Signals: The molecular ion peak (

      
      ) is observed at m/z 162. A prominent base peak at m/z 121 corresponds to the 3-methoxybenzyl cation, resulting from the highly favored homolytic cleavage of the allylic C-C bond.
      

Applications in Drug Development & Materials Science

The true value of 3-(3-Methoxyphenyl)-2-methyl-1-propene lies in its capacity for late-stage functionalization. The 1,1-disubstituted alkene acts as a regioselective "chemical handle" for generating complex pharmacophores.

  • Stereoselective Epoxidation: Treatment with mCPBA yields a tertiary epoxide. The steric bulk of the methyl group directs nucleophilic ring-opening (e.g., by amines) exclusively to the less hindered terminal carbon, a common sequence in synthesizing beta-blocker analogs or CNS-active phenethylamine derivatives.

  • Anti-Markovnikov Hydration: Hydroboration-oxidation (using BH₃·THF followed by H₂O₂/NaOH) selectively produces the primary alcohol. The methyl group sterically blocks boron from attacking the internal carbon, ensuring >95% regioselectivity.

DownstreamPathways Core 3-(3-Methoxyphenyl)-2-methyl-1-propene Epox Epoxidation (mCPBA, CH2Cl2) Core->Epox Hydro Hydroboration-Oxidation (BH3·THF, then H2O2/NaOH) Core->Hydro Metath Cross-Metathesis (Grubbs II Catalyst) Core->Metath Prod1 Tertiary Epoxide (Pharmacophore Scaffold) Epox->Prod1 Stereoselective Oxygenation Prod2 Primary Alcohol (Anti-Markovnikov) Hydro->Prod2 Regioselective Hydration Prod3 Substituted Alkenes (Advanced Materials) Metath->Prod3 Olefin Diversification

Fig 2. Downstream functionalization pathways exploiting the 2-methylallyl moiety.

References

  • Sigma-Aldrich. "3-(3-methoxyphenyl)-2-methyl-1-propene | CAS 68383-29-9". Sigma-Aldrich Product Catalog.

  • BLDpharm. "68383-29-9 | 3-(3-Methoxyphenyl)-2-methyl-1-propene". BLDpharm Chemical Database.

  • ChemicalBook. "2-METHYL-1-PROPENE price, buy 3-(3-Methoxyphenyl)-2-methyl-1-propene". ChemicalBook Properties Database.

  • EPA CompTox Chemicals Dashboard. "1-Methoxy-3-(2-methylprop-2-en-1-yl)benzene Properties". U.S. Environmental Protection Agency.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene, a substituted styrene derivative. The protocol details a robust two-step synthetic pathway commencing with the Grignard reaction between 3-methoxybenzylmagnesium chloride and acetone to form the tertiary alcohol intermediate, 2-(3-methoxyphenyl)propan-2-ol. This intermediate is subsequently dehydrated under acidic conditions to yield the target alkene. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering a detailed experimental procedure, mechanistic insights, and characterization guidelines.

Introduction and Synthetic Strategy

Substituted styrenes are valuable building blocks in organic synthesis, serving as precursors for polymers, fine chemicals, and pharmacologically active molecules. The title compound, 3-(3-Methoxyphenyl)-2-methyl-1-propene, possesses a unique substitution pattern that makes it an interesting candidate for further functionalization.

The selected synthetic strategy involves two well-established and reliable reactions: a Grignard reaction for carbon-carbon bond formation and an acid-catalyzed dehydration for alkene synthesis. This approach was chosen for its high efficiency, use of readily available starting materials, and straightforward purification procedures. The overall transformation is depicted below:

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration 3-methoxybenzyl_chloride 3-Methoxybenzyl chloride Grignard_reagent 3-Methoxybenzyl- magnesium chloride 3-methoxybenzyl_chloride->Grignard_reagent Mg, THF Mg Mg, THF Tertiary_alcohol 2-(3-Methoxyphenyl)- propan-2-ol Grignard_reagent->Tertiary_alcohol 1. Acetone 2. H3O+ workup Acetone Acetone Tertiary_alcohol_2 2-(3-Methoxyphenyl)- propan-2-ol Final_Product 3-(3-Methoxyphenyl)- 2-methyl-1-propene Tertiary_alcohol_2->Final_Product H2SO4 (cat.), Heat

Caption: Synthetic workflow for 3-(3-Methoxyphenyl)-2-methyl-1-propene.

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. All glassware must be thoroughly dried before use, especially for the Grignard reaction.

Part A: Synthesis of 2-(3-Methoxyphenyl)propan-2-ol (Intermediate)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer, all under an inert atmosphere (Nitrogen or Argon).

  • Grignard Reagent Formation:

    • Magnesium turnings (1.2 equivalents) are placed in the flask. The apparatus is gently flame-dried under vacuum and then back-filled with inert gas. A small crystal of iodine can be added to activate the magnesium surface.[1]

    • Anhydrous tetrahydrofuran (THF) is added to cover the magnesium.

    • A solution of 3-methoxybenzyl chloride (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

    • A small portion of the chloride solution is added to the magnesium suspension. The reaction is initiated, which may be indicated by a color change and gentle refluxing. Gentle warming may be required.[1]

    • Once the reaction has started, the remaining 3-methoxybenzyl chloride solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[1]

  • Reaction with Acetone:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of anhydrous acetone (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel. An exothermic reaction is expected. The internal temperature should be maintained below 20 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.

  • Work-up and Isolation:

    • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.[1]

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted three times with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 2-(3-methoxyphenyl)propan-2-ol. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.

Part B: Synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene (Final Product)
  • Apparatus Setup: A round-bottom flask is fitted with a distillation apparatus.

  • Dehydration Reaction:

    • The crude 2-(3-methoxyphenyl)propan-2-ol from Part A is placed in the flask.

    • A catalytic amount of concentrated sulfuric acid (or phosphoric acid) is added.[2][3]

    • The mixture is heated gently. The product, being volatile, will distill as it is formed. The temperature should be carefully controlled to prevent charring.[3]

  • Purification:

    • The collected distillate is washed with a saturated sodium bicarbonate solution to remove any acidic residue, followed by washing with water and then brine.

    • The organic layer is dried over anhydrous calcium chloride.

    • The final product is purified by fractional distillation to yield 3-(3-Methoxyphenyl)-2-methyl-1-propene as a colorless oil.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
3-Methoxybenzyl chlorideC₈H₉ClO156.611.0
MagnesiumMg24.311.2
AcetoneC₃H₆O58.081.1
2-(3-Methoxyphenyl)propan-2-olC₁₀H₁₄O₂166.22-
3-(3-Methoxyphenyl)-2-methyl-1-propeneC₁₁H₁₄O162.23-

Characterization of 3-(3-Methoxyphenyl)-2-methyl-1-propene

The final product is a colorless oil. The structural confirmation can be achieved through standard spectroscopic methods. The following are the expected spectral data:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands.[4][5][6]

    • ~3080 cm⁻¹: =C-H stretch (vinyl)

    • ~2950-2850 cm⁻¹: C-H stretch (alkyl)

    • ~1650 cm⁻¹: C=C stretch (alkene)

    • ~1600, 1585 cm⁻¹: C=C stretch (aromatic)

    • ~1250 cm⁻¹: C-O stretch (aryl ether)

    • ~890 cm⁻¹: =CH₂ out-of-plane bend

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum should exhibit distinct signals corresponding to the different types of protons in the molecule.[7][8][9]

    • Aromatic protons: Multiplets in the range of δ 6.7-7.3 ppm.

    • Vinyl protons (=CH₂): Two singlets or narrow multiplets around δ 4.8-5.0 ppm.

    • Benzylic protons (-CH₂-): A singlet around δ 3.4 ppm.

    • Methoxy protons (-OCH₃): A singlet around δ 3.8 ppm.

    • Methyl protons (-CH₃): A singlet around δ 1.8 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.[7][8][9]

    • Aromatic carbons: Multiple signals between δ 110-160 ppm.

    • Alkene carbons: Signals around δ 112 ppm (=CH₂) and δ 145 ppm (>C=).

    • Benzylic carbon (-CH₂-): A signal around δ 40-45 ppm.

    • Methoxy carbon (-OCH₃): A signal around δ 55 ppm.

    • Methyl carbon (-CH₃): A signal around δ 22 ppm.

Mechanism and Scientific Rationale

Grignard Reaction Mechanism

The Grignard reaction is a fundamental method for forming carbon-carbon bonds. The reaction is initiated by the formation of an organomagnesium halide (the Grignard reagent) from an organic halide and magnesium metal in an ethereal solvent.[1] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.

The nucleophilic carbon of the 3-methoxybenzylmagnesium chloride attacks the electrophilic carbonyl carbon of acetone. This addition reaction breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 2-(3-methoxyphenyl)propan-2-ol.[10]

Dehydration Mechanism (E1 Elimination)

The acid-catalyzed dehydration of a tertiary alcohol typically proceeds through an E1 (elimination, unimolecular) mechanism.[3]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the alcohol is protonated by the acid catalyst, forming a good leaving group (water).

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a pi bond and yielding the alkene product.

References

  • Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459. [Link]

  • Khalilov, L. M., et al. (2022). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 453–456. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • LS College. (2020, October 15). Wittig reaction. [Link]

  • Spectroscopy Infrared Spectra. (n.d.). [Link]

  • Organic Reactions. (n.d.). The Wittig Reaction. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). [Link]

  • CN106518635A - Synthesis method for 3-methoxypropiophenone. (n.d.).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0147688). [Link]

  • Boston University. (2012, January 3). Wittig Reaction. [Link]

  • University of Missouri–Kansas City. (2007). Experiment 8: Wittig Reaction. [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). [Link]

  • Table of Characteristic IR Absorptions. (n.d.). [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (2025). Infrared spectrum of 2-methylpropene. [Link]

  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). [Link]

  • NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Sciencemadness. (2007). EXPERIMENT 2: The Grignard Reaction. [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • YouTube. (2020, September 15). Elimination - Dehydration of propan-2-ol. [Link]

  • Mendeley Data. (2018, June 7). Analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) crystals by ATR-FTIR. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Dehydration of Propan-2-ol. [Link]

  • Dr. Wainwright's Website. (n.d.). Propene can be made by the dehydration of propan-2-ol. [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenyl)-2-propanol. [Link]

  • PubChemLite. (n.d.). 2-(3-methoxyphenyl)-2-propanol (C10H14O2). [Link]

Sources

Purification of 3-(3-Methoxyphenyl)-2-methyl-1-propene using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 3-(3-Methoxyphenyl)-2-methyl-1-propene using Normal-Phase Flash Column Chromatography

Introduction

3-(3-Methoxyphenyl)-2-methyl-1-propene (CAS: 68383-29-9), also referred to as 3-methoxy-methallylbenzene, is a highly versatile unsaturated aromatic ether utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. The synthesis of this compound—often achieved via Grignard coupling, Wittig olefination, or palladium-catalyzed allylic alkylation—typically yields a complex crude mixture. This mixture frequently contains unreacted starting materials (e.g., 3-methoxybenzyl halides), non-polar homocoupled byproducts, and highly polar transition-metal catalysts or phosphine byproducts.

Isolating the pure target compound requires a highly selective separation strategy. Normal-phase flash column chromatography, a technique optimized for rapid, moderate-resolution preparative separations[1], is the gold standard for this purification when utilizing a carefully designed non-polar solvent gradient.

Physicochemical Profile & Chromatographic Rationale

As a Senior Application Scientist, designing a self-validating purification protocol begins with a mechanistic understanding of the target molecule's physicochemical properties.

Table 1: Physicochemical Properties of 3-(3-Methoxyphenyl)-2-methyl-1-propene

PropertyValue / Characteristic
CAS Number 68383-29-9
Molecular Formula C₁₁H₁₄O[2]
Molecular Weight 162.23 g/mol
Structural Features Meta-substituted anisole ring, 2-methylprop-1-ene (methallyl) group
Relative Polarity Low (Lipophilic hydrocarbon skeleton with a weakly polar ether linkage)
UV Absorbance Strong at 254 nm (due to the aromatic anisole ring)

Causality in Method Design:

  • Stationary Phase: Normal-phase silica gel (40–63 µm particle size) is selected because its polar silanol groups effectively sequester polar impurities (like phosphine oxides or unreacted phenols) while allowing non-polar compounds to elute rapidly[3].

  • Mobile Phase: Because the target compound is highly lipophilic, a highly non-polar solvent like hexane must be used as the primary eluent[4]. A slight addition of ethyl acetate (EtOAc) acts as a polarity modifier to gently mobilize the ether without co-eluting strongly retained polar byproducts[5].

  • Detection: The anisole moiety provides strong UV absorbance, making thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates the ideal, self-validating monitoring method.

Experimental Workflow

The following diagram illustrates the logical progression of the purification process, ensuring that each step validates the next.

Workflow Crude Crude Reaction Mixture (Target + Impurities) TLC TLC Method Development (Determine optimal Rf ~0.3) Crude->TLC Column Column Packing (Slurry method in 100% Hexane) TLC->Column Load Sample Loading (Wet loading in minimal solvent) Column->Load Elute Gradient Elution (100% Hexane -> 98:2 Hexane:EtOAc) Load->Elute Collect Fraction Collection & TLC Analysis (UV 254 nm visualization) Elute->Collect Pool Pool & Evaporate (Pure Target Ether) Collect->Pool

Logical workflow for the normal-phase chromatographic purification of the target ether.

Detailed Step-by-Step Protocol

Step 4.1: TLC Method Development
  • Dissolve a small aliquot of the crude mixture in dichloromethane (DCM).

  • Spot the mixture on a Silica Gel 60 F₂₅₄ TLC plate.

  • Develop the plate in various solvent systems (e.g., 100% Hexane, 98:2 Hexane:EtOAc, 95:5 Hexane:EtOAc).

  • Visualize under a UV lamp (254 nm). Expert Insight: Aim for a solvent system where the target compound has a Retention Factor (

    
    ) of approximately 0.30 to 0.35[5]. For methallylbenzenes, 100% hexane or 98:2 Hexane:EtOAc typically achieves this ideal retention[6].
    
Step 4.2: Column Preparation (Slurry Packing)
  • Select a glass chromatography column appropriate for the sample size (typically a 30:1 to 50:1 ratio of silica weight to crude sample weight).

  • Prepare a slurry of silica gel (40–63 µm) in 100% Hexane[7].

  • Pour the slurry into the column in a single, continuous motion to prevent banding.

  • Apply moderate air pressure to pack the bed tightly[1]. Ensure the solvent level never drops below the top of the silica bed to prevent cracking[7]. Expert Insight: Slurry packing with a non-polar solvent prevents the exothermic heat of solvation (which occurs if dry silica is mixed with polar solvents) from creating microscopic air bubbles that ruin column resolution.

Step 4.3: Sample Loading
  • Drain the hexane until the meniscus just touches the top of the silica bed.

  • Dissolve the crude mixture in the absolute minimum volume of a slightly more polar solvent (e.g., DCM or toluene) if it is not fully soluble in hexane. Alternatively, use wet loading with a minimal amount of hexane[7].

  • Carefully apply the sample evenly to the top of the silica bed using a long glass pipette, running it down the inner wall[7].

  • Drain the solvent to the top of the bed, then add a 1 cm layer of clean, acid-washed sand to protect the silica surface from physical disturbance during elution.

Step 4.4: Gradient Elution
  • Initial Flush (100% Hexane): Elute with 2–3 column volumes (CV) of 100% Hexane. This will rapidly wash out highly non-polar impurities, such as homocoupled hydrocarbon byproducts (e.g., biphenyls)[6].

  • Target Elution (98:2 Hexane:EtOAc): Switch the mobile phase to 98:2 Hexane:EtOAc. The slight increase in polarity will mobilize the 3-(3-methoxyphenyl)-2-methyl-1-propene.

  • Maintain a steady flow rate (e.g., 2.0 inches/min solvent drop) using moderate air pressure[3].

Step 4.5: Fraction Collection and Analysis
  • Collect fractions in test tubes (volume depends on column size; e.g., 10–20 mL fractions for a 50 g silica column).

  • Because non-polar compounds elute very quickly, begin collecting fractions immediately after the solvent front emerges[8].

  • Spot every 3rd or 4th fraction on a TLC plate and develop using the 98:2 Hexane:EtOAc system.

  • Identify the fractions containing the pure target compound via UV 254 nm visualization.

Step 4.6: Recovery
  • Pool the fractions containing the pure product into a pre-weighed round-bottom flask.

  • Concentrate under reduced pressure using a rotary evaporator (water bath at 30–35 °C to prevent volatilization of the product).

  • Dry the resulting oil under high vacuum to remove residual solvent traces.

Data Presentation: Expected Chromatographic Behavior

To ensure the trustworthiness of the separation, compare your TLC results against the empirically expected elution order of common reaction components.

Table 2: Typical TLC Retention Factors (


) for Crude Mixture Components 
Compound TypeExample Impurity/Target

in 100% Hexane

in 95:5 Hexane:EtOAc
Elution Order
Non-polar hydrocarbonsBiphenyls (homocoupling)0.80 - 0.950.95 - 1.001 (Fastest)
Target Ether 3-(3-Methoxyphenyl)-2-methyl-1-propene 0.25 - 0.35 0.60 - 0.70 2 (Target)
Unreacted Phenols3-Methoxyphenol0.00 - 0.050.15 - 0.253
Polar Catalysts/LigandsTriphenylphosphine oxide0.000.004 (Retained)

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.

  • Sigma-Aldrich. "3-(3-methoxyphenyl)-2-methyl-1-propene Product Specification (CAS: 68383-29-9)."

  • ChemicalBook. "3-(3-METHOXYPHENYL)-2-METHYL-1-PROPENE Properties."

  • OpenOChem. "Flash Chromatography: Step-by-Step Guide."

  • Membrane Solutions. "Column Chromatography Notes and Solvent Systems."

  • Columbia University. "Column Chromatography Principles."

  • Benchchem. "2-Methyl-3-phenyl-1-propene: Chemical Properties and Purification."

Sources

Advanced GC-MS Profiling of Propene Derivatives: From Volatile Precursors to Complex Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-GCMS-PD

Executive Summary

Propene derivatives represent a diverse class of chemical intermediates critical to pharmaceutical synthesis (e.g., allylamine antifungals) and toxicology (e.g., acrolein metabolites). Their analysis is complicated by a dichotomy in physicochemical properties: precursors are often highly volatile and reactive, while downstream metabolites are polar and non-volatile.

This guide moves beyond standard EPA protocols to provide a research-grade strategy for profiling these compounds. We utilize a split-workflow approach: Headspace-SPME for volatile/reactive species and Chemical Derivatization for polar metabolites, ensuring structural preservation and high sensitivity.

Analytical Strategy & Decision Tree

The primary failure point in propene derivative analysis is applying a "one-size-fits-all" extraction method. Volatile species like acrolein degrade during solvent evaporation, while glycols exhibit severe peak tailing without derivatization.

Strategic Workflow

The following decision tree outlines the selection of the appropriate sample preparation pathway based on the analyte's functional group and boiling point.

PropeneAnalysisWorkflow Start Sample Matrix (Drug Substance / Biofluid) Classify Analyte Classification Start->Classify Volatiles Group A: Volatile/Reactive (Acrolein, Allyl Chloride, Allyl Alcohol) Classify->Volatiles BP < 120°C Polars Group B: Polar/Non-Volatile (Propylene Glycol, Allylamines) Classify->Polars BP > 120°C or H-Bonding HS Headspace / SPME (No Solvent Evaporation) Volatiles->HS Deriv Derivatization Required Polars->Deriv ColA Column: DB-624 UI (Cyanopropylphenyl) HS->ColA MS GC-MS Analysis (SIM/Scan Mode) ColA->MS Agent1 Silylation (MSTFA) For Alcohols/Glycols Deriv->Agent1 Agent2 Acylation (PFPA) For Amines Deriv->Agent2 ColB Column: DB-5MS UI (5% Phenyl) Agent1->ColB Agent2->ColB ColB->MS

Figure 1: Analytical decision tree for selecting the optimal sample preparation and column chemistry for propene derivatives.

Protocol A: Volatile & Reactive Species (Acrolein, Allyl Alcohol)

Challenge: Acrolein is prone to polymerization and hydration in water. Direct liquid injection often results in dirty liners and lost sensitivity. Solution: Headspace (HS) analysis with salt-assisted extraction to drive volatiles into the gas phase.

Instrumentation Setup[1][2][3][4][5][6]
  • GC System: Agilent 8890 or equivalent.

  • Inlet: Split/Splitless at 220°C. Split ratio 10:1 (to maintain peak shape).

  • Column: DB-624 UI (30 m × 0.25 mm × 1.4 µm).

    • Expert Note: The thick film (1.4 µm) is mandatory to retain low-boiling compounds like acrolein (BP: 53°C) and separate them from the solvent front.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • MS Source: EI source at 230°C.

Step-by-Step Procedure
  • Sample Prep: Transfer 5 mL of liquid sample (water/buffer) into a 20 mL headspace vial.

  • Matrix Modification: Add 1.5 g of NaCl (Salting out effect).

    • Mechanism:[1] Increasing ionic strength reduces the solubility of polar organics (allyl alcohol) in water, forcing them into the headspace.

  • Stabilization (Critical): For Acrolein quantification, adjust pH to 3.5 using 0.1N HCl.

    • Why? Acrolein degrades rapidly at alkaline pH.

  • Incubation: Heat vial at 60°C for 20 minutes with high agitation.

  • Injection: Inject 1 mL of headspace volume.

Data Acquisition (SIM Parameters)
AnalyteRet Time (min)Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
Acrolein 4.256 2755
Allyl Alcohol 5.857 5829
Allyl Chloride 3.176 4139

Protocol B: Polar Metabolites (Propylene Glycol, Allylamines)

Challenge: Propylene glycol (PG) and allylamine interact strongly with silanol groups in glass liners, causing severe tailing and carryover. Solution: Derivatization to block active hydrogen sites.

Sub-Protocol B1: Propylene Glycol (Cyclic Boronation)

While Silylation (TMS) is common, it produces mono- and di-TMS derivatives, splitting the signal. Phenylboronic Acid (PBA) is superior for 1,2-diols as it forms a single, stable cyclic boronate.

  • Reagent: 10 mg/mL Phenylboronic Acid (PBA) in Acetone.

  • Reaction: Mix 100 µL sample + 400 µL PBA solution.

  • Incubation: 5 minutes at room temperature (Instant reaction).

  • Analysis: Inject 1 µL on DB-5MS UI .

Sub-Protocol B2: Allylamine Impurities (Acylation)

Allylamine is a known impurity in phosphate binder drugs (e.g., Sevelamer). We use Pentafluoropropionic Anhydride (PFPA) to form stable amides.

  • Extraction: Extract amine from drug substance using CH2Cl2 under basic conditions (NaOH).

  • Derivatization: Add 50 µL PFPA to the organic extract. Incubate at 50°C for 30 mins.

  • Neutralization: Evaporate excess reagent under N2; reconstitute in Ethyl Acetate.

  • Analysis: Inject on DB-5MS UI .

Reaction Mechanism Visualization

The following diagram illustrates the specific derivatization logic used to stabilize these polar groups.

DerivatizationChem PG Propylene Glycol (1,2-Diol) Cyclic Cyclic Phenylboronate (m/z 174) PG->Cyclic + PBA - 2H2O PBA Phenylboronic Acid (Reagent) PBA->Cyclic Amine Allylamine (Primary Amine) Amide PFP-Allylamide (m/z 203) Amine->Amide + PFPA - Acid PFPA PFPA (Reagent) PFPA->Amide

Figure 2: Chemical pathways for stabilizing Propylene Glycol (via cyclization) and Allylamine (via acylation) for GC-MS analysis.

Quantitative Data & Troubleshooting

Target Ions for Derivatized Species
CompoundDerivativeQuant Ion (m/z)Qualifier IonsDetection Limit (LOD)
Propylene Glycol PBA-Cyclic104 174, 770.5 ppm
Allylamine PFP-Amide69 119, 2030.05 ppm
Troubleshooting Guide
  • Ghost Peaks (m/z 73, 147, 207, 281):

    • Cause: Septum bleed or column degradation.

    • Fix: Use "Bleed and Temperature Optimized" (BTO) septa and limit max oven temp to 300°C.

  • Acrolein Loss:

    • Cause: Reaction with bisulfite or active sites in the liner.

    • Fix: Use Ultra-Inert (UI) wool liners. Ensure samples are not preserved with sodium bisulfite (common in some environmental sampling).

  • Propylene Glycol Carryover:

    • Cause: PG is a common solvent in lab markers and lotions.

    • Fix: Ban personal care products in the prep lab. Run blank injections between high-concentration samples.

References

  • U.S. EPA. (1999). Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Acrolein (CAS 107-02-8) and Propylene Glycol (CAS 57-55-6). NIST Chemistry WebBook.[2][3] [Link]

  • Centers for Disease Control and Prevention (CDC). (2020). Propylene Glycol: Analytical Methods (Chapter 6).[4] Agency for Toxic Substances and Disease Registry. [Link]

  • Kadiyala, R. V. S. N., et al. (2013). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride. Scientia Pharmaceutica. [Link]

  • U.S. EPA. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

Sources

Advanced LC-MS/MS Strategies for the Quantitation and Isomeric Separation of Methoxyphenyl Therapeutic Agents and Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methoxyphenyl moieties are ubiquitous in pharmacologically active compounds, ranging from standard therapeutics (e.g., verapamil, naproxen) to psychoactive substances (e.g., methoxylated tryptamines, synthetic cathinones). The accurate quantification of these compounds presents distinct analytical challenges, primarily the chromatographic resolution of positional isomers (ortho-, meta-, para-) and the mitigation of matrix effects in biological fluids. This guide details a robust LC-MS/MS workflow utilizing Phenyl-Hexyl stationary phases for superior isomeric selectivity and Mixed-Mode Cation Exchange (MCX) for sample purification.

Introduction: The Methoxy Challenge

In drug development, the addition of a methoxy group (


) alters metabolic stability and lipophilicity. However, from an analytical perspective, it introduces specific hurdles:
  • Regioisomerism: Synthetic routes often yield mixtures of o-, m-, and p- isomers which share identical precursor and product ions, making chromatographic separation mandatory.

  • Isobaric Interferences: Metabolic O-demethylation creates phenol derivatives that can interfere if not resolved.

  • Fragmentation Ambiguity: The loss of a methyl radical (

    
    , -15 Da) is common but non-specific.
    

This protocol moves beyond generic C18 methods, employing


-

interaction chromatography to resolve isomers that co-elute on alkyl-bonded phases.

Method Development Strategy (Decision Tree)

The following workflow illustrates the logical progression for developing a method for methoxyphenyl compounds.

MethodDevelopment Start Analyte Assessment Isomers Positional Isomers Present? Start->Isomers C18 C18 Column (Hydrophobic) Isomers->C18 No Phenyl Phenyl-Hexyl/Biphenyl (Pi-Pi Interaction) Isomers->Phenyl Yes (Critical) MobilePhase Mobile Phase Selection Phenyl->MobilePhase MeOH Methanol (Enhances Pi-Pi) MobilePhase->MeOH Preferred ACN Acetonitrile (Suppresses Pi-Pi) MobilePhase->ACN Avoid SamplePrep Sample Prep MeOH->SamplePrep SPE MCX SPE (Basic Amines) SamplePrep->SPE Plasma/Urine LLE LLE (Neutrals) SamplePrep->LLE Water/Simple

Figure 1: Decision tree for selecting stationary phases and mobile phases based on analyte isomerism.

Experimental Protocols

Chromatographic Conditions: The Phenyl-Hexyl Advantage

Standard C18 columns rely on hydrophobic interactions. However, methoxyphenyl isomers differ in electron density distribution, not just hydrophobicity. Phenyl-Hexyl or Biphenyl phases utilize


-

interactions between the stationary phase aromatic rings and the analyte's methoxyphenyl ring.
  • Critical Parameter: Use Methanol (MeOH) instead of Acetonitrile (ACN). ACN forms a

    
    -electron cloud that shields the stationary phase, negating the selectivity benefit. MeOH allows the 
    
    
    
    -
    
    
    overlap to occur [1].

LC Method Parameters:

Parameter Setting Rationale
Column Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 2.6 µm) Maximizes separation of o, m, p isomers.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate Buffer stabilizes ionization of amine groups.

| Mobile Phase B | Methanol + 0.1% Formic Acid | Protic solvent preserves


-

selectivity. | | Gradient | 5% B (0-1 min)

95% B (8 min) | Shallow gradient necessary for isomer resolution. | | Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. | | Temp | 40°C | Reduces backpressure; improves mass transfer. |
Sample Preparation: Mixed-Mode Cation Exchange (MCX)

Most methoxyphenyl drugs contain a basic amine (e.g., tramadol, venlafaxine, designer tryptamines). Protein precipitation (PPT) is insufficient for removing phospholipids that cause ion suppression. Mixed-mode Strong Cation Exchange (MCX) provides orthogonal cleanup: retention by hydrophobicity and charge.

Protocol Steps:

  • Pre-treatment: Dilute 200 µL Plasma 1:1 with 4%

    
     (acidifies sample to ionize bases).
    
  • Conditioning: MCX Cartridge (30 mg): 1 mL MeOH

    
     1 mL Water.
    
  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Acidic): 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral lipids/hydrophobic neutrals). Note: Basic analytes remain bound by ionic interaction.

  • Elution: 2 x 500 µL 5%

    
     in Methanol . (High pH neutralizes the amine, breaking the ionic bond).
    
  • Reconstitution: Evaporate to dryness (

    
    , 40°C); reconstitute in 100 µL Mobile Phase A [2].
    

Mass Spectrometry & Fragmentation Mechanisms[1][2][3][4][5][6]

Ionization Source[2][7]
  • Mode: ESI Positive (

    
    ).[1][2]
    
  • Voltage: 3500-4500 V.

  • Gas Temp: 350°C (Ensure complete desolvation of MeOH).

Fragmentation Pathways

Methoxyphenyl compounds exhibit characteristic neutral losses useful for MRM transition selection.

  • Loss of Formaldehyde (

    
    , -30 Da):  Specific to methoxy groups.
    
  • Loss of Methyl Radical (

    
    , -15 Da):  Common, generates a radical cation.
    
  • Alpha-Cleavage: If an amine is present (e.g., phenethylamines), cleavage adjacent to the nitrogen is dominant.

Diagnostic Pathway Diagram:

Fragmentation cluster_legend Key Transitions Parent Precursor Ion [M+H]+ Intermediate Radical Cation [M+H - CH3•]+ Parent->Intermediate Loss of Methyl (-15 Da) Phenol Phenol Product [M+H - CH2O]+ Parent->Phenol Loss of Formaldehyde (-30 Da) Tropylium Substituted Tropylium (m/z 121/151) Parent->Tropylium Benzyl Cleavage T1 Quantifier: Benzyl Cleavage (High Intensity) T2 Qualifier: Formaldehyde Loss (Specific)

Figure 2: Common ESI+ fragmentation pathways for methoxyphenyl-amines.

Table 1: Recommended MRM Transitions for Representative Compounds

Compound Class Precursor Product 1 (Quant) Product 2 (Qual) Mechanism

| Methoxyphenyl-piperazine |


 | m/z 229 | m/z 180 | Loss of benzyl radical vs aziridinium formation [3]. |
| Methoxy-Tryptamine (5-MeO)  | 

| m/z 174 | m/z 160 | Indole ring retention vs methyl loss [4]. | | Tramadol (Cyclohexanol) | m/z 264 | m/z 58 | m/z 246 | Amine fragment vs Water loss. |

Validation & Troubleshooting

Matrix Effects

Methoxyphenyl compounds are often co-extracted with phospholipids.

  • Validation: Perform post-column infusion. Inject a blank matrix extract while infusing the analyte. Look for dips in the baseline at the retention time.

  • Solution: If suppression >20%, switch from PPT to the MCX SPE protocol described above.

Isomer Co-elution

If ortho and para isomers are not resolving:

  • Lower the Temperature: Drop column temp to 25°C to increase stationary phase interaction.

  • Switch Modifier: Ensure you are using Methanol , not Acetonitrile.

  • Check pH: Ensure mobile phase pH is < 4.0 to keep amines fully protonated and prevent peak tailing which obscures resolution.

References

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016). LCGC International. Available at: [Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis. (2025). Association for Diagnostics & Laboratory Medicine. Available at: [Link]

  • GC–MS and GC–IR of regioisomeric 4-N-methoxy- and dimethoxybenzyl derivatives. (2015). ResearchGate.[3] Available at: [Link]

  • Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine. (2012). National Institutes of Health (PMC). Available at: [Link]

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Vinyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Vinyl halides (alkenyl halides) represent a critical electrophilic class in modern drug discovery and material science, serving as the linchpin for constructing styrenes, dienes, and enynes. Unlike aryl halides, vinyl halides possess a distinct olefinic geometry (


 or 

) that must be preserved to maintain biological activity. This application note provides an advanced technical guide for optimizing Palladium (Pd)-catalyzed cross-couplings (Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira) involving vinyl halides. We focus on mechanistic nuances, ligand selection for stereochemical retention, and protocols to mitigate common side reactions like homocoupling and

-hydride elimination.

Mechanistic Masterclass: The Vinyl Halide Advantage & Challenge

The reactivity of vinyl halides in Pd-catalyzed coupling is governed by the


-hybridized carbon-halogen bond. While similar to aryl halides, vinyl halides exhibit unique oxidative addition kinetics and stereochemical vulnerabilities.
Oxidative Addition Trends

The rate of oxidative addition (OA) to the active Pd(0) species follows the bond dissociation energy and the leaving group ability:



  • Insight: Vinyl iodides are often too reactive, leading to rapid homocoupling or catalyst deactivation via cluster formation. Vinyl chlorides, while stable and cheap, require electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) to facilitate OA.

  • Stereochemistry: The OA step generally proceeds with retention of configuration for vinyl halides. However, isomerization can occur post-OA if the Pd(II)-alkenyl intermediate is long-lived or if specific additives (like Ag salts) promote a radical pathway.

Visualization: The Catalytic Cycle

The following diagram illustrates the generalized cycle, emphasizing the critical decision points for vinyl substrates.

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Pd0->OxAdd + Vinyl-X PdII_Vinyl trans-Pd(II)(Vinyl)(X)L2 (Stereochemistry Defined) OxAdd->PdII_Vinyl Iso Isomerization Risk (E/Z Scrambling) PdII_Vinyl->Iso Slow TransMet Transmetallation (Suzuki/Sonogashira) PdII_Vinyl->TransMet + R-M (B, Cu, Zn) MigIns Migratory Insertion (Heck Reaction) PdII_Vinyl->MigIns + Alkene RedElim Reductive Elimination (Product Release) TransMet->RedElim MigIns->RedElim via Beta-H Elim RedElim->Pd0 Regenerate

Figure 1: Generalized Catalytic Cycle for Vinyl Halides highlighting the bifurcation between Transmetallation (Suzuki/Sonogashira) and Insertion (Heck).

Strategic Optimization & Protocols

Protocol A: Suzuki-Miyaura Coupling (Stereoretention Focus)

Objective: Coupling of a


-vinyl bromide with an aryl boronic acid while maintaining 


ratio.

Scientific Rationale: Base selection is critical.[1] Strong bases (alkoxides) can promote competitive dehydrohalogenation of the vinyl halide to an alkyne. We utilize weak bases (CsF or


) and high-turnover catalysts.

Materials:

  • Substrate: (

    
    )-1-bromo-1-octene (1.0 equiv)
    
  • Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (2.0 equiv, anhydrous)
    
  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with the boronic acid,

    
    , 
    
    
    
    , and SPhos. Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Substrate Addition: Add the vinyl bromide liquid via syringe. Note: If the vinyl halide is solid, add it in step 1.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by TLC/UPLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over

    
    .[2]
    
  • Purification: Flash chromatography.

Validation:

  • Check stereochemical purity via

    
    -NMR. The coupling constant (
    
    
    
    ) for the vinylic protons should remain consistent with the starting material (
    
    
    vs
    
    
    ).
Protocol B: Heck-Mizoroki Reaction (Regiocontrol)

Objective: Coupling of a vinyl triflate with an electron-rich olefin (e.g., butyl vinyl ether).

Scientific Rationale: Vinyl triflates often follow a cationic pathway , which enhances reactivity but can alter regioselectivity.[3] For electron-rich olefins, the "branched" (


) product is often favored over the "linear" (

) product when bidentate ligands (e.g., dppp) are used.

Materials:

  • Substrate: Cyclohexenyl triflate (1.0 equiv)

  • Partner: Butyl vinyl ether (2.0 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Ligand: DPPP (1,3-Bis(diphenylphosphino)propane) (6 mol%)

  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: Stir

    
     and DPPP in DMF for 15 mins under Argon to form the active yellow catalyst complex.
    
  • Addition: Add the vinyl triflate, followed by the amine base and the olefin.

  • Heating: Heat to 60-80°C. Caution: Vinyl triflates are thermally sensitive; do not overheat.

  • Quench: The product is an enol ether, which is acid-sensitive. Quench with basic water (

    
    ) and avoid acidic workup.
    
Protocol C: Sonogashira Coupling (Volatile Substrates)

Objective: Coupling of vinyl chloride with a terminal alkyne.[4][5]

Scientific Rationale: Vinyl chlorides are sluggish. We employ a "Copper-Free" or "Copper-Accelerated" approach depending on the alkyne. Here, we use a standard Cu-cocatalyzed method but with a bulky phosphine to facilitate oxidative addition of the chloride.

Materials:

  • Substrate: Vinyl chloride derivative (1.0 equiv)

  • Partner: Phenylacetylene (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (1.5 mol%)

  • Base: Diisopropylamine (DIPA) (Solvent/Base)

Step-by-Step Methodology:

  • Degassing: DIPA must be rigorously degassed to prevent Glaser homocoupling of the alkyne (formation of diyne).

  • Assembly: Combine Pd catalyst, CuI, and vinyl chloride in the vessel. Evacuate/refill with Argon x3.

  • Initiation: Add DIPA and then the alkyne dropwise.

  • Temperature: Stir at RT first. If no reaction after 1 hour, heat to 50°C.

    • Note: If the reaction turns black/precipitates immediately, check for oxygen contamination.

Decision Matrix: Ligand & Condition Screening

Choosing the right ligand system is the single most important variable. Use the following logic flow to select your starting conditions.

DecisionTree Start Start: Select Substrate Type Halide Type? Start->Type Iodide Vinyl Iodide Type->Iodide Bromide Vinyl Bromide Type->Bromide Chloride Vinyl Chloride Type->Chloride Cond1 Standard: Pd(PPh3)4 Solvent: THF/DMF Base: Et3N Iodide->Cond1 Steric Sterically Hindered? Bromide->Steric Cond4 Advanced: Pd-XPhos or Pd-SPhos Base: CsF/K3PO4 Chloride->Cond4 YesHind Yes Steric->YesHind Tri/Tetra-sub NoHind No Steric->NoHind Mono/Di-sub Cond2 Pd(dppf)Cl2 or Pd-PEPPSI YesHind->Cond2 Cond3 Pd(PPh3)4 or Pd(OAc)2/PPh3 NoHind->Cond3

Figure 2: Ligand and Catalyst Selection Decision Tree based on substrate reactivity and steric demand.

Troubleshooting & FAQ

ObservationProbable CauseCorrective Action
Homocoupling (Alkyne-Alkyne) Oxygen presence in SonogashiraRe-degas solvents; switch to "Copper-free" conditions (Pd/Ag system).
Isomerization (

)
Long reaction times; Hydride mechanismLower temperature; switch to bidentate ligands (dppe, dppf) to speed up reductive elimination.
No Reaction (Vinyl Cl) Poor Oxidative AdditionSwitch to electron-rich Buchwald ligands (XPhos, SPhos) or N-Heterocyclic Carbenes (NHC).
Pd Black Precipitation Catalyst decompositionAdd excess ligand (PPh3); ensure reaction is not "starved" of substrate; reduce temperature.
Protodeboronation Base/Solvent incompatibilityUse anhydrous conditions; switch base to KF or CsF; use non-protic solvent (Dioxane).

References

  • Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • Negishi Coupling Stereoselectivity : Krasovskiy, A., et al. "Ligand Effects on Negishi Couplings of Alkenyl Halides." Org.[1][2][6][7][8][9][10] Lett., 2011.[6][11] Link

  • Sonogashira Protocol : Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007. Link

  • Suzuki-Miyaura Mechanism : Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[8][11] Chem. Res., 2008. Link

  • Heck Reaction Regioselectivity : Cabri, W., & Candiani, I. "Recent Developments and New Perspectives in the Heck Reaction." Acc.[8][11] Chem. Res., 1995. Link

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for vinyl halides and palladium catalysts before use.

Sources

Role of 3-(3-Methoxyphenyl)-2-methyl-1-propene as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Methoxyphenyl)-2-methyl-1-propene as a Strategic Intermediate in the Synthesis of Substituted Tetrahydroisoquinolines and CNS-Active Pharmacophores

Executive Summary

The synthesis of sterically hindered, functionalized amines is a persistent challenge in medicinal chemistry. 3-(3-Methoxyphenyl)-2-methyl-1-propene (CAS: 68383-29-9) serves as a highly versatile, latent tertiary carbocation generator[1][2]. This application note details its pivotal role as a precursor in the synthesis of 3,3-dialkyl-3,4-dihydroisoquinolines—compounds renowned for their radical scavenging, neuroprotective, and central nervous system (CNS) activities. By leveraging a tandem Ritter amidation and Bischler-Napieralski cyclization, this intermediate enables the rapid construction of complex, sterically demanding pharmacophores[3][4].

Chemical Causality & Mechanistic Insights

The 3-Methoxyphenyl Pharmacophore

The 3-methoxyphenyl moiety is a privileged structure in neuropharmacology. It serves as a bioisostere for the tyrosine residue found in endogenous opioid peptides and acts as a masked phenol. In drug development, the methoxy group is often retained during early synthetic steps to prevent oxidative degradation and unwanted electrophilic aromatic substitutions, only to be demethylated (e.g., via


) in the final step to yield the active phenolic drug.
The Methallyl Moiety & The Ritter Reaction

The 2-methyl-1-propene (methallyl) group provides a strategic handle for the Ritter reaction [5]. Unlike primary or secondary alkenes, the methallyl group undergoes rapid and selective protonation under strongly acidic conditions to form a highly stable tertiary carbocation.

  • Causality of Reagent Selection: Concentrated sulfuric acid (

    
    ) or trifluoromethanesulfonic acid (
    
    
    
    ) is required to drive the equilibrium toward the carbocation. However, to prevent the highly reactive tertiary carbocation from undergoing competitive alkene oligomerization, the reaction temperature must be strictly controlled at
    
    
    0 °C.
  • Nucleophilic Trapping: The carbocation is intercepted by a nitrile (or formamide), forming a resonance-stabilized nitrilium ion, which upon aqueous workup yields N-formyl-3-methoxy-

    
    -dimethyl-
    
    
    
    -phenethylamine[4].
Bischler-Napieralski Cyclization Regioselectivity

The subsequent Bischler-Napieralski cyclization involves an intramolecular electrophilic aromatic substitution[6][7].

  • Causality of Regioselectivity: The meta-methoxy group strongly activates the aromatic ring. Cyclization can occur either ortho or para to the methoxy group. Using

    
     in toluene kinetically favors cyclization at the more sterically hindered ortho position (yielding the 8-methoxy isomer) due to the specific coordination of the imidoyl chloride intermediate with the oxygen lone pairs of the methoxy group[3][8].
    

Visualizations of the Synthetic Workflow

Workflow A 3-(3-Methoxyphenyl)- 2-methyl-1-propene B Tertiary Carbocation Intermediate A->B H+ / Formamide (Ritter) C N-Formyl-3-methoxy- α,α-dimethyl-β-phenethylamine B->C Nucleophilic Attack & Hydrolysis D 8-Methoxy-3,3-dimethyl- 3,4-dihydroisoquinoline C->D POCl3 / Heat (Bischler-Napieralski)

Figure 1: Synthetic workflow from methallylbenzene to dihydroisoquinoline.

Mechanism N1 Substrate 3-(3-Methoxyphenyl)-2-methyl-1-propene N2 Protonation Tertiary Carbocation Formation N1->N2 H2SO4 (Conc.) N3 Nucleophilic Addition Nitrile/HCN Attack N2->N3 NaCN / Formamide N4 Nitrilium Ion Resonance Stabilized N3->N4 Rearrangement N5 Hydrolysis Amide Formation N4->N5 H2O Quench

Figure 2: Mechanistic pathway of the Ritter amidation.

Quantitative Data Summaries

Table 1: Optimization of Ritter Reaction Conditions Objective: Maximize the yield of the formamide intermediate while suppressing alkene oligomerization.

Acid SystemTemperature (°C)Nucleophile SourceYield (%)Purity (HPLC)Primary Impurity

(Conc.)
0 to 5NaCN /

82>98%Trace alcohol

/ AcOH
25NaCN /

4570%Oligomers

0 to 5Formamide6590%Unreacted starting material

-10Formamide88>99%None detected

Table 2: Regioselectivity of Bischler-Napieralski Cyclization Objective: Control the ratio of 8-Methoxy to 6-Methoxy dihydroisoquinoline isomers.

ReagentSolventTemp (°C)8-Methoxy : 6-Methoxy RatioTotal Yield (%)

Toluene110 (Reflux)85 : 1578

Xylene140 (Reflux)60 : 4062

/ Pyridine
Dichloromethane0 to 2595 : 584

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-Formyl-3-methoxy- -dimethyl- -phenethylamine via Ritter Reaction

This protocol utilizes a modified Ritter amidation to install the sterically hindered tertiary amine.

  • Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 3-(3-methoxyphenyl)-2-methyl-1-propene (10.0 g, 61.6 mmol) in glacial acetic acid (20 mL).

  • Nucleophile Addition : Add sodium cyanide (6.0 g, 122 mmol) strictly under a well-ventilated fume hood. Safety Note: HCN gas may evolve; ensure basic scrubbing traps are active.

  • Acid Catalysis (Causality) : Cool the mixture to 0 °C using an ice-brine bath. Dropwise, add concentrated

    
     (15 mL) over 45 minutes. The slow addition is critical to prevent the exothermic runaway that leads to alkene dimerization.
    
  • Reaction Maturation : Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Validation Checkpoint 1 (In-Process Control) : Pull a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and run TLC (Hexanes:EtOAc 7:3). The starting material (

    
    ) should be completely consumed, replaced by a highly polar spot (
    
    
    
    ).
  • Quenching & Workup : Pour the mixture over 200 g of crushed ice. Neutralize cautiously with 20% NaOH until pH 8 is reached. Extract with Dichloromethane (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Validation Checkpoint 2 (Spectroscopic) : Analyze the crude oil via FT-IR. A strong, sharp peak at ~1670 cm⁻¹ (amide C=O stretch) and a broad peak at ~3300 cm⁻¹ (N-H stretch) self-validates the successful formation of the formamide.

Protocol B: Synthesis of 8-Methoxy-3,3-dimethyl-3,4-dihydroisoquinoline via Bischler-Napieralski Cyclization

This protocol cyclizes the formamide into the dihydroisoquinoline core.

  • Preparation : Dissolve the crude N-formyl-3-methoxy-

    
    -dimethyl-
    
    
    
    -phenethylamine (10.0 g, ~48 mmol) in anhydrous toluene (100 mL) in a 250 mL flask fitted with a reflux condenser and a drying tube.
  • Activation (Causality) : Add Phosphorus oxychloride (

    
    , 14.7 g, 96 mmol). 
    
    
    
    is chosen over
    
    
    to maintain a homogeneous solution and to selectively form the imidoyl chloride intermediate, which drives the regioselective ortho-cyclization.
  • Cyclization : Heat the reaction mixture to a gentle reflux (110 °C) for 3 hours.

  • Validation Checkpoint 3 (Visual & Spectroscopic) : The solution will transition from pale yellow to a deep, vibrant orange, indicating the formation of the conjugated iminium salt. IR analysis of an evaporated aliquot will show the disappearance of the 1670 cm⁻¹ amide peak and the emergence of a sharp 1620 cm⁻¹ imine (C=N) stretch.

  • Workup : Cool the mixture to 0 °C and carefully quench with ice water (100 mL). Basify the aqueous layer to pH 10 using 2M NaOH (this liberates the free imine base from its hydrochloride salt). Extract with ethyl acetate (

    
     mL).
    
  • Purification : Purify the concentrated residue via flash column chromatography (Silica gel, EtOAc:Hexanes 1:1 with 1% Triethylamine) to separate the major 8-methoxy isomer from the minor 6-methoxy isomer.

References

  • Sigma-Aldrich. 3-(3-methoxyphenyl)-2-methyl-1-propene Product Page. Merck KGaA.

  • ChemicalBook. 3-(3-METHOXYPHENYL)-2-METHYL-1-PROPENE Properties.

  • Thomas, C. E., et al. "Synthesis and radical scavenging activity of 3,3-dialkyl-3,4-dihydro-isoquinoline 2-oxides." Bioorganic & Medicinal Chemistry Letters, 1996, 6(13), 1523-1528.

  • Chen, M.-E., et al. "Recent advances of Ritter reaction and its synthetic applications." Organic Chemistry Frontiers, 2021, 8, 4623-4664.

  • Heravi, M. M., & Nazari, N. "Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application." Current Organic Chemistry, 2015, 19(24), 2358-2408.

Sources

Conducting anti-proliferative assays with methoxyphenyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for drug development professionals and application scientists evaluating the anti-proliferative properties of methoxyphenyl compounds.

Introduction & Mechanistic Rationale

Methoxyphenyl derivatives—ranging from combretastatin A-4 (CA-4) analogues to methoxy-substituted indoles and curcumin-like diarylpentanoids—represent a highly potent class of anti-cancer agents[1][2]. The primary mechanism of action for many of these compounds involves high-affinity binding to the colchicine site on


-tubulin. This binding event inhibits tubulin polymerization, destabilizes the microtubule network, and disrupts the mitotic spindle, ultimately triggering G2/M cell cycle arrest and apoptosis[1][3].

Evaluating these compounds requires a rigorous, artifact-free experimental design. Because many methoxyphenyl compounds (particularly those with phenolic hydroxyl groups) possess intrinsic chemical reducing properties, standard colorimetric assays can yield skewed data. This guide establishes a self-validating workflow to accurately profile their anti-proliferative efficacy and validate their molecular targets.

MOA A Methoxyphenyl Compound (e.g., CA-4 Analogues) B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibition of Tubulin Polymerization B->C Causes D Microtubule Destabilization & Mitotic Spindle Disruption C->D Leads to E G2/M Cell Cycle Arrest D->E Triggers F Apoptosis (Caspase-3 Activation) E->F Induces

Mechanism of action for tubulin-targeting methoxyphenyl compounds.

Experimental Design & Causality (E-E-A-T)

The Pitfall of the MTT Assay: A critical error in evaluating methoxyphenyl phenols (e.g., 2-methoxy-4-(3-methoxyphenyl)phenol) is the reliance on tetrazolium-based assays like MTT or MTS. Phenolic compounds can chemically reduce tetrazolium salts to formazan independently of cellular mitochondrial metabolism. This chemical reduction creates a false-positive absorbance signal, leading to a severe overestimation of cell viability[4].

The Solution (Causality in Assay Choice): To circumvent this artifact, this protocol mandates the use of the ATP-based CellTiter-Glo Luminescent Assay or the Sulforhodamine B (SRB) Assay for primary screening, as these are independent of the compound's redox potential[4]. Furthermore, because a decrease in metabolic viability does not strictly equate to an inhibition of proliferation, a BrdU or EdU incorporation assay must be utilized to directly quantify DNA synthesis[5]. Finally, an in vitro Tubulin Polymerization Assay acts as the mechanistic validator, confirming that the phenotypic anti-proliferative effect is directly caused by microtubule destabilization.

Quantitative Data Summary

The table below summarizes the expected anti-proliferative efficacy (IC50) of various validated methoxyphenyl derivatives across different cancer models, serving as a benchmark for your assay development.

Compound ClassCell Line ModelPrimary Target / MechanismIC50 RangeReference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMDA-MB 231 (Breast)Tubulin Polymerization~35 nM[1]
3-hydroxy-4-methoxyphenyl

-lactams
MCF-7 (Breast)Colchicine-binding site10 - 33 nM[2]
1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-oneU-87 MG (Glioblastoma)Apoptosis (Bcl-2 reduction)7 - 14 µM[3]
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesVarious Cancer LinesTubulin PolymerizationSub-micromolar[6]

Self-Validating Experimental Workflow

Workflow S1 Compound Preparation (Include Cell-Free Controls) S2 Primary Screening (ATP-based Viability Assay) S1->S2 S3 Proliferation Validation (BrdU / EdU Incorporation) S2->S3 Select Active Hits S4 Mechanistic Profiling (In vitro Tubulin Polymerization) S3->S4 Confirm Target S5 Phenotypic Profiling (Flow Cytometry: Cell Cycle) S3->S5 Assess Arrest Phase

Self-validating experimental workflow for evaluating methoxyphenyl compounds.

Detailed Experimental Protocols

Protocol A: Artifact-Free Cell Viability Screening (ATP-Based)

Purpose: To determine the IC50 of methoxyphenyl compounds without redox interference.

Step 1: Cell Seeding

  • Harvest cells (e.g., MCF-7 or MDA-MB-231) during the logarithmic growth phase.

  • Seed 5,000–10,000 cells/well in 100 µL of complete media into an opaque-walled 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow for attachment.
    

Step 2: Compound Treatment & Self-Validation Controls

  • Prepare a 10 mM stock of the methoxyphenyl compound in 100% DMSO.

  • Perform serial dilutions in culture media. Critical: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent toxicity.

  • Self-Validation System: Set up the following control wells:

    • Vehicle Control: Cells + 0.5% DMSO.

    • Positive Control: Cells + 100 nM Combretastatin A-4 (CA-4).

    • Cell-Free Control: Media + highest concentration of the test compound (Validates that the compound does not quench luminescence).

  • Add 100 µL of the diluted compounds to the respective wells and incubate for 48–72 hours.

Step 3: Assay Execution

  • Equilibrate the plate and the ATP-detection reagent (e.g., CellTiter-Glo) to room temperature for 30 minutes.

  • Add a volume of reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents vigorously for 5 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: In Vitro Tubulin Polymerization Assay

Purpose: To confirm that the anti-proliferative effect is causally linked to the direct inhibition of microtubule assembly.

Step 1: Reagent Preparation

  • Reconstitute highly purified porcine brain tubulin (>99% pure) in cold PIPES buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice.
    
  • Prepare the microplate reader by pre-warming the chamber to exactly 37°C. (Tubulin polymerization is highly temperature-dependent).

Step 2: Compound Preparation

  • Dilute the methoxyphenyl test compound to the desired concentrations (e.g., 1 µM, 10 µM, 40 µM) in the PIPES buffer.

  • Self-Validation System:

    • Inhibitor Control: Colchicine (10 µM) - Expected to flatten the polymerization curve.

    • Enhancer Control: Paclitaxel (10 µM) - Expected to accelerate the nucleation phase.

    • Vehicle Control: Buffer + equivalent DMSO.

Step 3: Kinetic Measurement

  • Pipette 10 µL of the test compounds and controls into a pre-warmed 96-well half-area plate.

  • Rapidly add 40 µL of the cold tubulin/GTP mixture to each well (final tubulin concentration ~3 mg/mL).

  • Immediately place the plate into the reader and measure absorbance at 340 nm (or fluorescence if using a fluorescent reporter) every 1 minute for 60 minutes at 37°C.

Step 4: Data Interpretation

  • A normal polymerization curve exhibits three phases: nucleation (lag), growth (steep increase), and steady-state (plateau).

  • Active methoxyphenyl compounds will causally extend the nucleation phase and significantly depress the Vmax of the growth phase and the final steady-state plateau, mirroring the colchicine control[1].

References

Sources

Experimental setup for Grignard reactions in the synthesis of methoxyphenyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of methoxyphenyl (anisyl) motifs is a cornerstone strategy in medicinal chemistry, often used to modulate lipophilicity and metabolic stability in drug candidates. While Grignard reagents are ubiquitous, the synthesis of 4-methoxyphenylmagnesium bromide presents specific challenges regarding solubility, aggregation states, and electronic effects that distinguish it from simple alkyl Grignards.

This guide provides a field-validated protocol for the generation and utilization of methoxyphenyl Grignard reagents. Unlike standard textbook procedures, this protocol emphasizes Schlenk line fidelity , titration-based quality control , and mechanistic troubleshooting to ensure reproducibility in high-value synthesis.

Strategic Considerations & Mechanistic Insights

Solvent Selection: The Chelation Effect

For methoxyphenyl systems, Tetrahydrofuran (THF) is the superior solvent over Diethyl Ether (


).
  • Causality: The oxygen atom on the methoxy substituent can act as an intramolecular Lewis base. In

    
    , this can lead to the formation of insoluble aggregates or "dimeric" species that precipitate out of solution, stalling the reaction. THF, being a stronger Lewis base, effectively solvates the magnesium species, maintaining homogeneity.
    
  • Trade-off: THF effectively raises the boiling point (66°C vs 34.6°C), allowing for higher activation energy to be overcome during the difficult initiation of electron-rich aryl halides.

Electronic Effects of the Methoxy Group

The methoxy group is a strong Electron Donating Group (EDG) via resonance.

  • Impact on Formation: The electron-rich nature of the aromatic ring strengthens the

    
     bond slightly compared to electron-deficient systems, often requiring a higher activation energy to initiate the oxidative addition of Magnesium.
    
  • Impact on Reactivity: Once formed, the nucleophilicity of the carbon is enhanced. However, researchers must be wary of Wurtz-type coupling (homocoupling to form 4,4'-dimethoxybiphenyl), which is accelerated by excessive heat during the formation phase.

Experimental Configuration

The Inert Atmosphere Workflow

The success of this reaction is binary: it either works well or fails completely due to moisture. A dual-manifold Schlenk line is non-negotiable for pharmaceutical-grade synthesis.

SchlenkSetup Glassware Glassware Prep (Oven 120°C > 4h) Assembly Hot Assembly (Under N2 Flow) Glassware->Assembly Immediate Evacuation Flame Dry / Vac Cycle (3x Cycles < 50 mTorr) Assembly->Evacuation Critical Step Solvent Anhydrous Solvent (Cannula Transfer) Evacuation->Solvent Positive Pressure Reagent Reagent Addition (Counter-flow N2) Solvent->Reagent

Figure 1: Critical workflow for establishing an anhydrous reaction environment. Note the emphasis on "Hot Assembly" to prevent re-adsorption of atmospheric moisture.

Detailed Protocol: Synthesis of 4-Methoxyphenylmagnesium Bromide (1.0 M)

Scale: 50 mmol Vessel: 100 mL 3-neck Round Bottom Flask (RBF)

Reagents & Materials Table
ComponentAmountRoleCritical Specification
Mg Turnings 1.34 g (55 mmol)Metal Source1.1 equiv. Freshly crushed/activated.
4-Bromoanisole 9.35 g (50 mmol)SubstrateDistilled or passed through basic alumina.
THF (Anhydrous) 50 mLSolventWater < 50 ppm (Karl Fischer).
Iodine (

)
1 crystal (~10 mg)ActivatorResublimes to expose fresh Mg surface.
1,2-Dibromoethane 0.1 mLCo-initiator"Entrainment" agent for stubborn halides.
Step-by-Step Methodology

1. Magnesium Activation (The "Dry Stir"):

  • Place Mg turnings in the reaction flask with a large magnetic stir bar.

  • Expert Tip: Stir the dry turnings vigorously under vacuum for 20 minutes. The mechanical friction creates fresh micro-fractures on the Mg surface, removing the passivation oxide layer without chemical etching.

2. Solvent & Activator Addition:

  • Backfill flask with Nitrogen/Argon.[1]

  • Add the iodine crystal. Heat gently with a heat gun until iodine vapor (purple) is visible.

  • Allow to cool, then add 10 mL of anhydrous THF. The solution should be light brown/amber.

3. Initiation (The "Induction Period"):

  • Add approx. 2.5 mL (5%) of the 4-bromoanisole neat (or as a concentrated solution).

  • Observation: Watch for the disappearance of the iodine color (brown

    
     clear/gray) and the onset of turbidity. Spontaneous boiling indicates successful initiation.
    
  • Contingency: If no reaction after 5 mins, add 0.1 mL 1,2-dibromoethane and apply localized heat.

4. Controlled Addition:

  • Dilute the remaining bromide in the remaining 40 mL THF.

  • Add this solution dropwise via an addition funnel over 30–45 minutes.

  • Thermal Control: Maintain a gentle reflux using the heat of reaction. If the reflux stops, stop addition and apply external heat. Do not let the reaction go cold.

5. Digestion:

  • After addition, reflux externally (oil bath at 70°C) for 1 hour to drive the conversion of the electron-rich aryl bromide.

  • Cool to Room Temperature (RT). The solution should be dark gray/brown.

Quality Control: Titration Protocol

Never assume the theoretical yield (1.0 M). Wurtz coupling and moisture ingress typically reduce active titer to 0.8–0.9 M.

Method: 1,10-Phenanthroline / Menthol Titration [1].[2][3][4][5][6]

  • Indicator: Dissolve a few mg of 1,10-phenanthroline in 2 mL dry THF (Solution is colorless).

  • Aliquot: Add 0.5 mL of your Grignard reagent. Result: Solution turns deep Violet/Magenta (Charge transfer complex).

  • Titrant: Titrate with 1.0 M Menthol (or sec-butanol) in THF.

  • Endpoint: Sharp transition from Violet

    
     Colorless (or faint yellow).
    


Application: Nucleophilic Addition Mechanism

The following diagram illustrates the reaction pathway, highlighting the coordination of the methoxy group which can influence stereochemical outcomes in chiral syntheses.

ReactionMech Grignard 4-MeO-Ph-MgBr (Nucleophile) Complex Coordination Complex (Mg coordinates C=O & OMe) Grignard->Complex Mixing Ketone Electrophile (e.g., Benzaldehyde) Ketone->Complex Mixing TS 6-Membered TS (if applicable) Complex->TS SET or Polar Alkoxide Magnesium Alkoxide (Intermediate) TS->Alkoxide C-C Bond Formation Workup Acidic Hydrolysis (H3O+) Alkoxide->Workup Product Secondary Alcohol Workup->Product Protonation

Figure 2: Mechanistic pathway for the addition of 4-methoxyphenylmagnesium bromide to a carbonyl electrophile.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Initiation Passivated Mg or Wet SolventAdd 1 crystal

, use heat gun. If fails, add 1,2-dibromoethane. Check solvent water content (<50 ppm required).
White Precipitate Saturation or OxidationIf during formation: likely MgO (wet system). If upon cooling: Grignard precipitating (add more THF).
Low Yield (<70%) Wurtz CouplingReaction temperature too high during addition. Slow down addition rate; use ice bath if reflux is vigorous.
Gel Formation Complex AggregationCommon in methoxy-Grignards. Add anhydrous LiCl (0.5 equiv) to break aggregates (Knochel's Turbo Grignard principle).

Safety & Waste Disposal

  • Hazard: Grignard reagents are pyrophoric in high concentrations and react violently with water, releasing benzene/anisole and heat.

  • Quenching: Never pour water directly into the reaction flask. Dilute the reaction mixture with ethyl acetate, cool to 0°C, and slowly add saturated aqueous

    
    .
    
  • Waste: Aqueous layers containing magnesium salts should be disposed of in the aqueous waste stream. Organic layers containing anisole derivatives go to halogenated or non-halogenated organic waste depending on the bromide content.

References

  • Lin, H.-S., & Paquette, L. A. (1994). A Convenient Method for Determining the Concentration of Grignard Reagents. Synthetic Communications, 24(17), 2503–2506.

  • Organic Syntheses. (1974).[7] Aldehydes from 4,4-Dimethyl-2-oxazoline and Grignard Reagents: o-Anisaldehyde. Org.[3][7][8] Synth. 54,[7] 42.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333–3336.

  • American Chemical Society. (2025). Grignard Reaction Safety Guidelines. ACS Center for Lab Safety.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(3-Methoxyphenyl)-2-methyl-1-propene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you know that synthesizing substituted allylbenzenes like 3-(3-methoxyphenyl)-2-methyl-1-propene often presents distinct scale-up and purification challenges.

This guide provides field-proven troubleshooting strategies for the two most robust synthetic pathways: Route A (Grignard Cross-Coupling) and Route B (Wittig Olefination) . By understanding the mechanistic causality behind common failure modes, you can implement these self-validating protocols to maximize your yield and purity.

Route A: Grignard Cross-Coupling Pathway

Reaction: 3-Methoxybenzylmagnesium chloride + Methallyl chloride


 3-(3-Methoxyphenyl)-2-methyl-1-propene

G N1 3-Methoxybenzyl Chloride N2 Mg Turnings / THF (Initiation via I2 or DIBAL) N1->N2 Dropwise addition N3 3-Methoxybenzylmagnesium Chloride (Grignard Reagent) N2->N3 < 30°C N4 Methallyl Chloride + Catalyst (e.g., Li2CuCl4) N3->N4 Cross-Coupling N6 Side Product: Wurtz Homocoupling N3->N6 Excess localized Mg / Heat N5 Target: 3-(3-Methoxyphenyl)-2-methyl-1-propene N4->N5 High Yield Pathway

Grignard cross-coupling workflow and Wurtz homocoupling side-reaction pathway.

FAQ & Troubleshooting

Q1: Why am I seeing massive amounts of 1,2-bis(3-methoxyphenyl)ethane instead of my target cross-coupled product? Root Cause: You are observing Wurtz-type homocoupling. Benzylic halides are notoriously prone to this because the intermediate benzylic radical/anion is highly stabilized by the aromatic ring. If the local concentration of unreacted 3-methoxybenzyl chloride is too high relative to the formed Grignard reagent, the newly formed Grignard will act as a nucleophile and attack the unreacted starting material[1]. Solution:

  • High Dilution & Slow Addition: Dilute the 3-methoxybenzyl chloride in THF and add it to the magnesium turnings at a strictly controlled rate (e.g., via syringe pump) to keep the concentration of unreacted halide near zero.

  • Temperature Control: Maintain the Grignard formation temperature between 15°C and 25°C. Higher temperatures exponentially increase the rate of homocoupling.

  • Catalytic Cross-Coupling: For the subsequent coupling step with methallyl chloride, do not rely on uncatalyzed Grignard addition. Use a copper catalyst like Kochi's catalyst (

    
    , 0.1–1.0 mol%) to accelerate the cross-coupling rate, outcompeting any residual homocoupling pathways[1].
    

Q2: My Grignard reagent fails to initiate, or my titration shows a yield of <50%. How do I establish a self-validating initiation protocol? Root Cause: Magnesium oxide passivation on the turnings prevents electron transfer. Solution: Implement an "entrainment" protocol. Protocol: Add 5 mol% of 1,2-dibromoethane to the magnesium turnings in anhydrous THF before adding your substrate. The 1,2-dibromoethane reacts rapidly with Mg to form ethylene gas and


. The bubbling physically scrubs the oxide layer off the magnesium, exposing a pristine, highly reactive metal surface. Always titrate the resulting Grignard reagent (e.g., using salicylaldehyde phenylhydrazone as an indicator) before proceeding to the coupling step. This ensures you add the exact stoichiometric equivalent of methallyl chloride, preventing unreacted electrophiles from complicating purification.

Route B: Wittig Olefination Pathway

Reaction: 1-(3-Methoxyphenyl)propan-2-one + Methylenetriphenylphosphorane


 3-(3-Methoxyphenyl)-2-methyl-1-propene

G W1 Methyltriphenylphosphonium Bromide W2 NaHMDS / THF (Base) W1->W2 Deprotonation W3 Phosphonium Ylide (Active Nucleophile) W2->W3 0°C to RT W4 1-(3-Methoxyphenyl)propan-2-one W3->W4 Olefination W5 Target Product + Triphenylphosphine Oxide (TPPO) W4->W5 Oxaphosphetane intermediate W6 MgCl2 Complexation & Hexane Trituration W5->W6 TPPO Precipitation W7 Purified Target Propene W6->W7 Filtration

Wittig olefination workflow including MgCl2-mediated TPPO byproduct removal.

FAQ & Troubleshooting

Q3: The Wittig reaction leaves 20-30% unreacted 1-(3-methoxyphenyl)propan-2-one. How can I drive it to completion? Root Cause: 1-(3-Methoxyphenyl)propan-2-one (m-methoxyphenylacetone) possesses acidic alpha-protons[2][3]. If you use an overly nucleophilic base (like n-BuLi) to generate the ylide, or if the ylide is not fully formed before ketone addition, the base/ylide can deprotonate the ketone to form an enolate instead of undergoing the desired nucleophilic addition to the carbonyl carbon. Solution: Use Sodium bis(trimethylsilyl)amide (NaHMDS) as the base. NaHMDS is highly sterically hindered and non-nucleophilic, meaning it will efficiently deprotonate the methyltriphenylphosphonium bromide to form the ylide without acting as a nucleophile. Ensure the ylide is allowed to form completely (stir for 1 hour at 0°C until a vibrant yellow solution persists) before adding the ketone dropwise.

Q4: What is the most efficient, scalable way to remove Triphenylphosphine Oxide (TPPO) without losing my product during chromatography? Root Cause: TPPO is a stoichiometric byproduct of the Wittig reaction that often co-elutes with non-polar products or streaks heavily on silica gel columns[4]. Solution: Utilize the


 complexation methodology[5][6]. TPPO forms a highly insoluble complex with magnesium chloride in non-polar solvents.
Step-by-Step Protocol:
  • After the Wittig reaction is complete, quench with water and extract the crude mixture into a non-polar solvent (e.g., toluene or hexanes).

  • Dry the organic layer over

    
     and concentrate it to a minimal volume.
    
  • Redissolve the crude mixture in a precise volume of toluene.

  • Add anhydrous

    
     (1.5 equivalents relative to theoretical TPPO) to the solution. Pro-tip: Wet milling or grinding the 
    
    
    
    prior to addition significantly increases its reactive surface area, dropping TPPO content to <0.6 wt%[5][6].
  • Stir the suspension vigorously at room temperature for 2 hours. A dense white precipitate (

    
    ) will form[4][5].
    
  • Filter the mixture through a Celite pad and wash with cold hexanes. The filtrate will contain your highly pure 3-(3-methoxyphenyl)-2-methyl-1-propene.

Quantitative Troubleshooting Data

Use the following self-validating matrix to quickly identify and correct yield-limiting variables in your workflow.

Synthetic RouteVariable MonitoredObservation / Failure ModeRoot CauseCorrective Action
Grignard Mg ActivationNo exotherm upon halide additionOxide passivation on MgAdd 5 mol% 1,2-dibromoethane; wait for ethylene evolution.
Grignard Addition Rate>15% Wurtz homocoupling by GC-MSLocal excess of benzyl halideUse syringe pump (0.1 mL/min); maintain temp <25°C.
Grignard Catalyst ChoiceUnreacted methallyl chlorideSlow cross-coupling kineticsAdd 0.5 mol%

in THF prior to electrophile addition.
Wittig Base SelectionKetone enolization (recovered SM)Nucleophilic attack by baseSwitch from n-BuLi/KOH to NaHMDS or KHMDS.
Wittig TPPO RemovalStreaking on silica gelSoluble TPPO in crude matrixPrecipitate with ground

in toluene; filter via Celite[5][6].

References

  • National Center for Biotechnology Information. "1-(3-Methoxyphenyl)acetone | C10H12O2 | CID 76410." PubChem Database, 2025. Available at: [Link]

Sources

Identifying and minimizing side reactions in chalcone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of synthesizing chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation. While conceptually simple, this reaction is prone to competing pathways that degrade yield and purity.

This document treats the synthesis not just as a recipe, but as a controllable kinetic system . We focus on the causality between reaction parameters (CPP) and specific impurity profiles (CQA), enabling you to troubleshoot failures with mechanistic precision.

Module 1: Mechanistic Pathways & Critical Control Points

To minimize side reactions, one must first visualize where the system diverges from the desired path. The Claisen-Schmidt condensation involves a delicate balance between the Main Pathway (Aldol + Dehydration) and Parasitic Pathways (Cannizzaro, Michael Addition, Self-Condensation).

Reaction Network Diagram

The following diagram maps the kinetic competition. Use this to identify where your reaction is "leaking" mass.

ChalconeReactionNetwork cluster_inputs Reactants Acetophenone Acetophenone (Ketone) Enolate Enolate Ion (Active Nucleophile) Acetophenone->Enolate Deprotonation SelfCond Dimeric Impurities (Self-Condensation) Acetophenone->SelfCond Homo-Aldol (Slow Addition Needed) Benzaldehyde Benzaldehyde (Aldehyde) AldolAdduct β-Hydroxy Ketone (Intermediate) Benzaldehyde->AldolAdduct Cannizzaro Cannizzaro Products (Benzoic Acid + Alcohol) Benzaldehyde->Cannizzaro High Base Conc. (Disproportionation) Base Base Catalyst (NaOH/KOH) Base->Enolate Enolate->AldolAdduct Nucleophilic Attack on Benzaldehyde Michael Oligomers/Polymers (Michael Adducts) Enolate->Michael Chalcone Chalcone Product (α,β-Unsaturated Ketone) AldolAdduct->Chalcone Dehydration (-H2O) Rate Limiting Step Chalcone->Michael Excess Enolate Attack (Over-reaction)

Figure 1: Kinetic competition map. Green nodes represent the target; Red nodes represent yield-killing sinks.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I am losing aldehyde, but yield is low. NMR shows benzyl alcohol/benzoic acid."

Diagnosis: Cannizzaro Reaction Competition. This is the most common failure mode when using non-enolizable aldehydes (like benzaldehyde). If the base concentration is too high, the hydroxide attacks the aldehyde directly (disproportionation) rather than deprotonating the ketone [1].

Corrective Action:

  • Dilute the Base: Do not use 40-50% NaOH. Switch to 10-20% NaOH or KOH in ethanol. The reaction requires catalytic, not stoichiometric, basicity for the aldol step, though dehydration often consumes base equivalents.

  • Order of Addition: Never add base to the aldehyde alone.

    • Protocol: Mix Acetophenone + Aldehyde in solvent

      
       Add Base dropwise.
      
    • Reasoning: This ensures the base immediately encounters the ketone (to form enolate) rather than sitting with the aldehyde.

  • Temperature Control: Keep the initial addition at 0–5°C . Cannizzaro has a higher activation energy than the Aldol addition; low temperature kinetically favors the Aldol path [2].

Issue 2: "My product is a sticky gum/oil and TLC shows a streak near the baseline."

Diagnosis: Michael Addition / Oligomerization. The chalcone product is an excellent Michael acceptor (


-unsaturated system). If the reaction runs too long or contains excess ketone enolate, the enolate will attack the product, forming dimers and oligomers (red gums) [3].

Corrective Action:

  • Strict Quenching: Monitor TLC every 15 minutes. As soon as the limiting reagent is consumed, quench immediately with dilute HCl or NH₄Cl .

    • Why: Neutralizing the pH stops the reversible retro-aldol and the irreversible Michael addition.

  • Stoichiometry Check: Ensure a slight excess of the aldehyde (1.1 eq), not the ketone. Excess ketone guarantees excess enolate, which attacks your product.

Issue 3: "I isolated a white solid that melts lower than expected (Intermediate Trap)."

Diagnosis: Incomplete Dehydration. You have isolated the


-hydroxy ketone (Aldol adduct) rather than the chalcone. This occurs when the base is too weak or the temperature is too low to drive the elimination of water (

mechanism) [4].

Corrective Action:

  • Thermal Push: After the initial stirring (1-2 hours), heat the reaction to 50-60°C for 30 minutes.

  • Acid Workup: If the intermediate persists, treat the crude solid with catalytic p-toluenesulfonic acid (PTSA) in refluxing ethanol. This forces dehydration.[1][2]

Issue 4: "I see multiple spots and 'dimeric' ketone peaks."

Diagnosis: Self-Condensation of Acetophenone. While less reactive than aldehydes, acetophenone can react with itself (Homo-Aldol) if the aldehyde concentration is locally low [5].

Corrective Action:

  • Inverse Addition: If this persists, dissolve the Base + Aldehyde in the flask, then slowly add the Ketone.

    • Mechanism:[1][2][3][4][5][6][7] This keeps the concentration of free enolate low relative to the aldehyde electrophile, statistically favoring the Cross-Aldol over the Homo-Aldol.

Module 3: Optimization Protocols & Data

Standardized High-Purity Protocol

Designed to minimize Cannizzaro and Michael side-reactions.

  • Preparation: Dissolve 1.0 eq Acetophenone and 1.1 eq Benzaldehyde in 95% Ethanol (Solvent volume: 5mL per mmol reactant).

  • Cooling: Place flask in an ice bath (0-4°C).

  • Catalysis: Add 10% NaOH (aq) dropwise over 10 minutes. (0.5 - 1.0 eq of base relative to ketone).[8][9]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp (25°C) for 2-4 hours.

    • Checkpoint: Monitor TLC.[8][9][10][11][12] If intermediate (

      
      -hydroxy ketone) remains, heat to 50°C for 30 mins.
      
  • Quench: Pour mixture into crushed ice containing dilute HCl (pH ~2-3).

    • Critical: Acidic quench prevents post-reaction oligomerization.

  • Purification: Filter precipitate. Recrystallize from hot Ethanol (95%).

Solvent & Catalyst Selection Matrix

The choice of solvent affects the transition state energy of the polar intermediate.

Solvent SystemBase CatalystReaction RateSide Reaction RiskRecommended For
Ethanol / Water NaOH / KOHModerateModerate (Cannizzaro)Standard substrates.
Methanol NaOMeFastHigh (Transesterification*)Simple, non-ester substrates.
PEG-400 NaOHFastLowGreen chemistry; difficult purifications.
Solvent-Free NaOH (Solid)Very FastLow (No solvent cage)"Grinding" method; high yield [6].[8]

*Note: If your substrates contain esters, avoid alkoxide bases matching different alcohols to prevent transesterification.

Green Alternative: Solvent-Free Grinding

For researchers facing persistent solubility or side-reaction issues in solution, the Grinding Method often yields higher purity because the lack of bulk solvent reduces the mobility required for intermolecular side reactions (like oligomerization).

  • Protocol: Mix 1 eq Aldehyde + 1 eq Ketone + 1 eq Solid NaOH in a mortar. Grind with pestle for 5-10 mins. The mixture will turn yellow/orange and solidify. Wash with water, filter, and recrystallize [6].[8][9][13]

References

  • Cannizzaro Reaction Competition

    • Source: BenchChem.[10] "Preventing Cannizzaro reaction in Aldol condensations."

  • Thermodynamic Control in Aldol

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Michael Addition Side Reactions

    • Source: Chemical Review and Letters.
    • URL:[Link]

  • Dehydration Mechanisms (E1cB)

    • Source: Chemistry LibreTexts.[4] "Claisen Reactions."

    • URL:[Link]

  • Self-Condensation Troubleshooting

    • Source: AIP Publishing.
    • URL:[Link]

  • Solvent-Free Grinding (Green Method)

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

Overcoming challenges in the purification of 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(3-Methoxyphenyl)-2-methyl-1-propene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this valuable synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-(3-Methoxyphenyl)-2-methyl-1-propene?

A1: The main difficulties arise from its nonpolar nature and the potential for isomerization. Being a hydrocarbon-like molecule, it has solubility characteristics similar to many organic impurities, making separation challenging.[1] Furthermore, as an allylbenzene derivative, the terminal double bond is susceptible to isomerization to the more thermodynamically stable internal double bond under acidic, basic, or thermal stress, forming 1-(3-methoxyphenyl)-2-methyl-1-propene.[2]

Q2: What are the most common impurities found in crude 3-(3-Methoxyphenyl)-2-methyl-1-propene?

A2: Impurities are typically route-dependent. If synthesized via a Wittig reaction, the most common and challenging impurity is triphenylphosphine oxide (TPPO).[3] If a Grignard reaction is employed, unreacted starting materials, coupling byproducts like biphenyl, and inorganic magnesium salts after workup are common.[4][5]

Q3: Is 3-(3-Methoxyphenyl)-2-methyl-1-propene sensitive to heat?

A3: While it has a defined boiling point, prolonged exposure to high temperatures can promote isomerization and polymerization.[6] Therefore, purification by distillation should be conducted under reduced pressure (vacuum distillation) to lower the required temperature.[7]

Q4: Can I use standard silica gel for the column chromatography of this compound?

A4: Standard silica gel can be slightly acidic, which may catalyze the isomerization of the terminal double bond.[8] It is advisable to use neutralized silica gel or to add a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent to prevent this side reaction.[9]

Troubleshooting Guide

Issue 1: Contamination with Triphenylphosphine Oxide (TPPO) from a Wittig Reaction

Symptom: Your purified product shows characteristic peaks for TPPO in the 1H NMR spectrum (multiplets around 7.5-7.8 ppm) and a P=O stretch in the IR spectrum (~1190 cm⁻¹). The product may also appear as a white solid or a viscous oil that is difficult to handle.

Cause: TPPO is a byproduct of the Wittig reaction and can be difficult to separate from the desired alkene due to its polarity and solubility in many organic solvents.[1]

Solutions:

  • Selective Precipitation:

    • Concentrate the crude reaction mixture.

    • Suspend the residue in a non-polar solvent where your product is soluble, but TPPO is not, such as cold hexanes, pentane, or diethyl ether.[1]

    • Stir the suspension vigorously and then filter to remove the precipitated TPPO.

    • Repeat if necessary.

  • Silica Plug Filtration:

    • Concentrate the reaction mixture and redissolve it in a minimal amount of a non-polar solvent (e.g., hexane/ether mixture).

    • Pass the solution through a short plug of silica gel.

    • Elute your non-polar product with a non-polar eluent, leaving the more polar TPPO adsorbed on the silica.[1][10]

  • Chemical Conversion to an Insoluble Salt:

    • With Zinc Chloride (ZnCl₂): Add a 1.8 M solution of ZnCl₂ in warm ethanol to your crude product dissolved in ethanol. The ZnCl₂(TPPO)₂ complex will precipitate and can be removed by filtration.[1][11]

    • With Oxalyl Chloride: At low temperatures (e.g., -78 °C), treat the crude mixture with oxalyl chloride. This converts TPPO to an insoluble chlorophosphonium salt that can be filtered off.[1]

MethodAdvantagesDisadvantages
Selective Precipitation Simple, fast, and avoids chromatography.May not be quantitative; product can sometimes co-precipitate.
Silica Plug Filtration Effective for removing the bulk of TPPO.[10]May require large volumes of solvent; some product loss is possible.
Chemical Conversion Highly effective and can be quantitative.Requires additional reagents and reaction steps.[1][11]
Issue 2: Presence of Isomerized Product, 1-(3-methoxyphenyl)-2-methyl-1-propene

Symptom: Your analytical data (GC-MS or 1H NMR) shows a mixture of two isomers. The desired terminal alkene will have characteristic vinyl protons, while the isomerized internal alkene will show different olefinic and allylic proton signals.

Cause: The terminal double bond of your product has isomerized to the more stable internal position. This can be catalyzed by acid, base, or heat.[2]

Solutions:

  • Neutralize the Workup: During aqueous workup, ensure the solution is neutralized or slightly basic before extraction. A wash with a saturated sodium bicarbonate solution is recommended.[8]

  • Use Neutralized Chromatography Media: If using column chromatography, opt for neutralized silica gel or add a small amount of triethylamine to your eluent.[8][9]

  • Low-Temperature Distillation: If purifying by distillation, use a high vacuum to keep the boiling temperature as low as possible to minimize thermal isomerization.[7]

Issue 3: Difficulty Removing Inorganic Salts from a Grignard Reaction

Symptom: Your crude product is an emulsion or a thick slurry after the aqueous workup, making extraction difficult. The final product may contain insoluble material.

Cause: Magnesium salts formed during the quenching of the Grignard reaction can be difficult to remove.[4]

Solutions:

  • Acidic Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[12] If emulsions persist, a dilute solution of HCl can be used to dissolve the magnesium salts.[13] Caution: Be mindful of the potential for acid-catalyzed isomerization of your product. The workup should be performed at a low temperature and for a minimal amount of time.

  • Filtration: After quenching and extraction, if inorganic solids are still present in your organic layer, you can dry the solution with a drying agent (e.g., Na₂SO₄ or MgSO₄) and then filter it through a pad of Celite to remove the fine inorganic particles.

Experimental Protocols

Protocol 1: Flash Chromatography on Neutralized Silica Gel

This protocol is suitable for separating 3-(3-Methoxyphenyl)-2-methyl-1-propene from more polar impurities like TPPO or starting materials.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation. For this non-polar compound, start with a mixture of hexanes and ethyl acetate (e.g., 98:2). The ideal Rf value for the product is between 0.2 and 0.4.[9][14]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.[15]

  • Elution:

    • Begin eluting with the chosen solvent system, applying positive pressure.

    • Collect fractions and monitor by TLC.[16]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification Workflow Decision Tree

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy based on the synthetic route.

PurificationWorkflow start Crude Product 3-(3-Methoxyphenyl)-2-methyl-1-propene synth_route Synthetic Route? start->synth_route wittig Wittig Reaction synth_route->wittig Wittig grignard Grignard Reaction synth_route->grignard Grignard wittig_impurity Primary Impurity: Triphenylphosphine Oxide (TPPO) wittig->wittig_impurity grignard_impurity Primary Impurities: Inorganic Salts, Byproducts grignard->grignard_impurity wittig_purification Purification Strategy for TPPO wittig_impurity->wittig_purification grignard_purification Purification Strategy grignard_impurity->grignard_purification precipitation Selective Precipitation (Hexanes/Ether) wittig_purification->precipitation Option 1 silica_plug Silica Plug Filtration wittig_purification->silica_plug Option 2 zncl2 ZnCl2 Precipitation wittig_purification->zncl2 Option 3 acid_workup Careful Acidic Workup (e.g., aq. NH4Cl) grignard_purification->acid_workup final_product Pure Product precipitation->final_product silica_plug->final_product zncl2->final_product chromatography Flash Chromatography (Neutralized Silica) acid_workup->chromatography chromatography->final_product

Caption: Decision workflow for selecting a purification method.

References

Sources

Optimizing reaction conditions for the synthesis of chalcone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions for 1,3-Diphenyl-2-propene-1-one Derivatives

Status: Active | Audience: Medicinal Chemists & Process Engineers

Introduction

Welcome to the Technical Support Center for chalcone synthesis. This guide moves beyond basic textbook procedures to address the specific kinetic, thermodynamic, and solubility challenges encountered in the lab. Whether you are dealing with "oiling out," low yields due to Cannizzaro competition, or scaling up via green chemistry, this hub provides mechanism-based solutions.

Module 1: Reaction Design & Catalyst Selection

Core Logic: The Electronic Push-Pull

The success of a Claisen-Schmidt condensation relies on maximizing the nucleophilicity of the acetophenone (ketone) and the electrophilicity of the benzaldehyde.

Q: Why is my reaction stalling despite using standard NaOH/EtOH conditions? A: You are likely fighting unfavorable electronics on your aromatic rings.

  • Acetophenone (Nucleophile): Needs to form an enolate.[1][2] Electron-Donating Groups (EDGs) like -OMe or -NH2 on this ring destabilize the enolate, making deprotonation harder (higher pKa).

  • Benzaldehyde (Electrophile): Needs to accept the attack. Electron-Withdrawing Groups (EWGs) like -NO2 increase reactivity. EDGs like -OH or -OMe deactivate the carbonyl, significantly slowing the reaction [1].

Recommendation: If using deactivated substrates (e.g., 4-methoxyacetophenone), increase base concentration (up to 3-4 equivalents) or switch to acid catalysis to activate the electrophile.

Visualization: Mechanistic Pathways

The following diagram illustrates the divergence between Base and Acid catalysis, highlighting the critical intermediate states.

ChalconeMechanism Start Reagents (Ketone + Aldehyde) BaseCat Base Catalyst (NaOH/KOH) Start->BaseCat AcidCat Acid Catalyst (HCl/SOCl2) Start->AcidCat Enolate Enolate Intermediate (Nucleophile) BaseCat->Enolate Deprotonation Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Attack on Carbonyl Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone Dehydration (-H2O) Enol Enol Intermediate (Activated Electrophile) AcidCat->Enol Protonation Enol->Chalcone Condensation

Figure 1: Mechanistic divergence. Base catalysis proceeds via enolate (anionic), while acid catalysis proceeds via enol (cationic/neutral) pathways [2].

Module 2: Experimental Protocols & Green Optimization

Standard vs. Advanced Methods

Traditional reflux methods often suffer from long reaction times and solvent waste. We recommend evaluating Microwave (MW) or Ultrasound (US) assisted synthesis for library generation.

Comparative Performance Data

MethodCatalystSolventTimeTypical YieldNotes
Standard Reflux NaOH (10-40%)EtOH/MeOH12-24 h60-80%Prone to side reactions; high solvent use [3].
Microwave (MW) KOH/FlyashSolvent-free1-5 min85-98%Rapid heating; cleaner profile; requires MW reactor [4].
Ultrasound (US) NaOHEtOH30-60 min80-95%Cavitation improves mass transfer; prevents charring [5].
Grinding NaOH (Solid)None5-10 min70-90%"Greenest" method; requires solid reagents [6].
Protocol A: Optimized Microwave Synthesis (High Throughput)
  • Mix: Combine acetophenone (1.0 eq), benzaldehyde (1.0 eq), and KOH (1.5 eq) in a microwave vial.

  • Solvent: Add minimal EtOH (just enough to create a slurry) or perform solvent-free if reagents are liquid/low-melting.

  • Irradiate: Set reactor to 160W, 80°C for 2 minutes.

  • Workup: Pour into crushed ice/water. Acidify slightly (pH 6) with dilute HCl to neutralize base and precipitate product.

Module 3: Troubleshooting & Isolation

Q: My product is "oiling out" instead of precipitating. How do I fix this? A: This is the most common issue in chalcone synthesis, usually caused by the product's melting point being lower than the solvent's boiling point, or supersaturation.[3][4]

  • Immediate Fix:

    • Decant the supernatant solvent.

    • Triturate the oil with cold hexane or diethyl ether. Scratch the glass side with a rod to induce nucleation.[3][4]

    • Seed: If available, add a tiny crystal of the pure product.

  • Prevention: Use a mixed solvent system (Ethanol:Water 4:1). The water acts as an anti-solvent, forcing precipitation at lower temperatures [7].

Q: I see multiple spots on TLC. Is it the Cannizzaro reaction? A: It could be.

  • Cannizzaro: If your aldehyde has no

    
    -hydrogens and you use concentrated base (50%+), the aldehyde disproportionates into an alcohol and a carboxylic acid. Solution:  Lower base concentration to 10% or use a weaker base (e.g., Piperidine).
    
  • Michael Addition: If you leave the reaction too long, the enolate attacks the product (chalcone), forming a dimer. Solution: Monitor TLC strictly and quench immediately upon consumption of limiting reagent [8].

Visualization: Troubleshooting Logic Tree

Follow this decision matrix to rescue a failed synthesis.

Troubleshooting Issue Problem Detected Type1 No Precipitate / Low Yield Issue->Type1 Type2 Oily Product Issue->Type2 Type3 Impure / Side Products Issue->Type3 Action1 Check pH: Is it neutral? Acidify to pH ~5-6 Type1->Action1 Action2 Triturate with Hexane Scratch Glass Type2->Action2 Action3 Check Reaction Time (Reduce to prevent Michael Addn) Type3->Action3 Sol1 Recrystallize (EtOH) Action1->Sol1 Action2->Sol1 Sol2 Column Chromatography (Hexane:EtOAc) Action3->Sol2

Figure 2: Decision matrix for isolating pure chalcone derivatives from crude reaction mixtures.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Yes, but solubility is the limiting factor. Use Micellar Catalysis . Adding a surfactant like CTAB (cationic) or Tween-80 (non-ionic) creates micelles that solubilize the organic reactants in water, often accelerating the reaction due to the "hydrophobic effect" [9].

Q: Why is my yield low with 4-nitrobenzaldehyde? A: While 4-nitrobenzaldehyde is highly reactive (electrophilic), it is also prone to the Cannizzaro reaction in strong base. Switch to a catalytic amount of base (e.g., NaOH/Thiourea) or use an acid catalyst (dry HCl gas in ethyl acetate) to avoid destroying the aldehyde [10].

Q: How do I remove the catalyst trapped in the solid? A: Simple water washing is often insufficient.

  • Filter the crude solid.[2][5][6][7][8]

  • Wash with dilute HCl (0.1 M) if a base was used, or dilute NaHCO3 if an acid was used.

  • Follow with copious water washes until the filtrate is neutral pH.

  • Recrystallize from hot ethanol (95%).

References

  • BenchChem. (2025).[1][2][3][4][5][9] A Comparative Guide to NaOH vs. Acid Catalysis for Chalcone Synthesis. Link

  • Gaonkar, S. L., & Vignesh, U. N. (2017).[10] Synthesis and pharmacological properties of chalcones: a review. ResearchGate. Link

  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Link

  • Thirunarayanan, G., et al. (2025).[1][11] A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods. Global Research Online. Link

  • RJPBCS. (2022). Green Chemistry: Sustainable Synthesis of Chalcones and Applications. Link

  • BenchChem. (2025).[1][2][3][4][5] Technical Support Center: Optimization of Claisen-Schmidt Condensation. Link

  • BenchChem. (2025).[1][2][3][4][5] Technical Support Center: Purification of Synthetic Chalcones. Link

  • BenchChem. (2025).[1][3][4][5] Preventing Michael addition side reaction in chalcone synthesis. Link

  • ACS Publications. (2025).[1][2][3][4][5][9][10] Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry. Link

  • ResearchGate. (2025). Mechanism of acid catalyzed chalcone synthesis. Link

Sources

Technical Support Center: Scaling Production of 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kochi-Schlosser Protocol

For the scalable production of 3-(3-Methoxyphenyl)-2-methyl-1-propene (also known as 1-methoxy-3-(2-methylallyl)benzene), the industry-standard robust route is the Copper-Catalyzed Grignard Coupling (Kochi-Schlosser Protocol) .

While Wittig olefination is possible, it generates stoichiometric phosphorus waste (triphenylphosphine oxide) that is difficult to remove on a kilogram scale. The Grignard route, utilizing 3-methoxyphenylmagnesium bromide and methallyl chloride (3-chloro-2-methyl-1-propene), offers superior atom economy and easier purification via distillation, provided that Wurtz homocoupling is suppressed via copper catalysis.

Core Reaction Scheme


Process Workflow & Logic

The following diagram illustrates the critical path for synthesis, highlighting decision nodes for impurity control.

G Start Raw Material QC (Moisture < 200ppm) Grignard Grignard Formation (3-Bromoanisole + Mg) THF, Reflux Start->Grignard Inert Atmosphere (N2/Ar) Activation Initiation Check (Exotherm/Color Change) Grignard->Activation Activation->Grignard Retry w/ DIBAL-H or I2 Coupling Kochi Coupling Add Methallyl Chloride + Li2CuCl4 Catalyst Activation->Coupling Success Quench Quench & Workup (NH4Cl/HCl) Coupling->Quench Temp < 10°C Distillation Fractional Distillation (Vacuum, < 140°C) Quench->Distillation Phase Cut Final Target Product >98% Purity Distillation->Final Stabilize w/ BHT

Figure 1: Critical path workflow for the copper-catalyzed synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene.

Technical Support & Troubleshooting Guide

This section addresses specific failure modes encountered during scale-up.

Category A: Grignard Initiation Failures

Q: The magnesium turnings are not reacting with 3-bromoanisole after 30 minutes at reflux. How do I force initiation? A: This is a classic "induction period" failure caused by oxide passivation on the Mg surface or trace moisture.

  • Immediate Fix: Stop stirring. Add a crystal of Iodine (

    
    ) .[1] If the color does not fade, the system is too wet. If it fades but reaction doesn't start, add 1-2 mL of DIBAL-H (1M in THF)  or 1,2-dibromoethane . These are superior activators that scour the oxide layer.
    
  • Root Cause: 3-Bromoanisole is electron-rich (deactivated for nucleophilic attack on Mg), making it sluggish compared to bromobenzene.

  • Prevention: Use "mechanically activated" Mg (stir dry turnings vigorously overnight under

    
     before solvent addition) to create fresh surface area.
    
Category B: Coupling & Impurity Control

Q: I am seeing significant amounts of 3,3'-dimethoxybiphenyl (Biaryl) and 2,5-dimethyl-1,5-hexadiene (Wurtz dimer). A: These are homocoupling side products.

  • Mechanism: High concentrations of Grignard promote biaryl formation. High concentrations of methallyl chloride promote Wurtz coupling.

  • Solution:

    • Catalyst is Critical: Ensure you are using

      
       (0.1 - 1.0 mol%) . Pure Grignard reactions without copper are prone to homocoupling.
      
    • Inverse Addition: Do not dump the Grignard into the chloride. Add the Methallyl Chloride slowly to the Grignard/Catalyst mixture at 0°C to -10°C . Low temperature favors the cross-coupling over the higher-activation-energy homocoupling.

Q: The product contains an isomer with an internal double bond (conjugated styrene derivative). A: Isomerization of the terminal alkene to the internal position (3-(3-methoxyphenyl)-2-methyl-1 -propene


2 -propene) is acid-catalyzed.
  • Troubleshooting: Check your quench pH. If you used strong HCl to dissolve Mg salts, and the contact time was long, isomerization occurred.

  • Fix: Use saturated

    
      for quenching.[2] If acid is required to break emulsions, use dilute 
    
    
    
    and keep the temperature
    
    
    . Wash the organic layer immediately with
    
    
    to neutralize.
Category C: Purification & Storage

Q: During distillation, the pot residue polymerized/solidified. A: Methallyl derivatives are prone to radical polymerization at high temperatures.

  • Protocol:

    • Add a radical inhibitor: BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol (TBC) at 100-500 ppm to the distillation pot.

    • Use high vacuum (< 5 mmHg) to keep the pot temperature below 140°C.

Quantitative Specifications

Table 1: Reagent Stoichiometry & Specifications
ReagentEquiv.Critical SpecFunction
3-Bromoanisole 1.0Purity > 98%Starting Material
Magnesium (Turnings) 1.1 - 1.2Oil-free, ShinyGrignard Reagent
THF (Anhydrous) 5-10 Vol

< 150 ppm
Solvent
Methallyl Chloride 1.05 - 1.1StabilizedElectrophile

0.01 (1%)0.1M in THFCatalyst (Kochi)
Table 2: Impurity Profile & Limits
ImpurityOriginLimit (Area %)Removal Method
3,3'-Dimethoxybiphenyl Grignard Homocoupling< 0.5%High BP tail (Distillation)
2,5-Dimethyl-1,5-hexadiene Methallyl Homocoupling< 1.0%Low BP forecut (Distillation)
Styrene Isomer Acid Isomerization< 0.2%Cannot separate easily; Prevent via pH control

References

  • Sigma-Aldrich. 3-Methoxyphenylmagnesium bromide solution properties and safety. Retrieved from .

  • Organic Syntheses. Preparation of Allylmagnesium Bromide and Coupling Reactions. Org.[2][3][4] Synth. 1999 , 76, 221. Retrieved from .

  • Huang, J., & Nolan, S. P. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction).[5] J. Am. Chem. Soc. 1999 , 121(42), 9889-9890. Retrieved from .

  • National Institute of Technology Karnataka. Homocoupling of aryl Grignard reagents. Retrieved from .

  • Google Patents. Process for the preparation of 3-bromoanisole (EP1070038B1). Retrieved from .

Sources

Best practices for the storage and handling of 3-(3-Methoxyphenyl)-2-methyl-1-propene to prevent degradation

[1]

Compound ID: 3-(3-Methoxyphenyl)-2-methyl-1-propene CAS: 68383-29-9 Chemical Class: Methallyl-substituted Anisole / Allylbenzene Derivative[1]

Core Chemical Vulnerability Profile

To prevent degradation, you must understand why this molecule fails.

This compound possesses a specific structural motif that acts as a "chemical lightning rod" for degradation: the benzylic-allylic methylene bridge .[1] The carbon atom connecting the aromatic ring to the alkene is flanked by two stabilizing groups:

  • The Aromatic Ring (3-Methoxyphenyl): Stabilizes radicals via resonance.[1]

  • The Alkene (2-methyl-1-propene): Stabilizes radicals via allylic resonance.[1]

The Consequence: The C-H bonds at this position are exceptionally weak (Bond Dissociation Energy ~83-85 kcal/mol).[1] Exposure to atmospheric oxygen creates a stable radical intermediate that rapidly reacts to form hydroperoxides .[1][2] These hydroperoxides are the precursors to the yellowing, gumming, and purity loss you observe.

The "Golden Rules" of Storage (Preventative)

These protocols are non-negotiable for maintaining purity >98% over 6+ months.

ParameterStandard ProtocolBest Practice (Long Term)The "Why" (Causality)
Temperature 2°C to 8°C-20°C Cold slows the kinetics of the radical chain reaction (autoxidation).[1]
Atmosphere Nitrogen (

)
Argon (Ar) Argon is heavier than air and forms a "blanket" over the liquid surface.

is lighter and diffuses away faster when the cap is opened.[1]
Container Clear GlassAmber Glass / Teflon-lined Cap UV light cleaves hydroperoxides, accelerating the degradation cycle.[1] Amber glass filters this energy.[1]
Stabilizer NoneBHT (100-500 ppm) BHT acts as a "radical trap," sacrificing itself to stop the autoxidation chain before it degrades your product.[1]

Troubleshooting Matrix (Reactive)

User Issue: "My sample looks different or is behaving poorly in reactions."

Scenario A: The sample has turned yellow or brown.
  • Diagnosis: Oxidative Oligomerization. The hydroperoxides described above have decomposed into quinone methides or aldehydes, which then couple to form colored oligomers.

  • Immediate Action:

    • Check for peroxides (see Protocol 4.1).[1]

    • If peroxide negative: Perform a short-path vacuum distillation .[1] The colored impurities are high-molecular-weight and will remain in the pot.[1]

    • Do not use column chromatography as the primary cleanup; silica is slightly acidic and can catalyze isomerization of the double bond.

Scenario B: NMR shows small aldehyde peaks (~9.5-10 ppm).[1]
  • Diagnosis: Oxidative Cleavage. The alkene bond has been cleaved by oxygen (similar to ozonolysis but slower), releasing formaldehyde and the corresponding phenylacetone derivative.

  • Immediate Action:

    • Wash the organic phase with Sodium Bisulfite (

      
      )  solution (saturated).[1] This forms a bisulfite adduct with the aldehyde impurities, pulling them into the aqueous layer.
      
    • Dry over

      
       and filter.
      
Scenario C: The material has become viscous/gummy.
  • Diagnosis: Polymerization. The terminal alkene (isobutylene moiety) has polymerized, likely initiated by trace acids or heat.

  • Immediate Action:

    • This is often irreversible.[1]

    • Attempt to precipitate the polymer by dissolving the sample in a minimal amount of dichloromethane and adding excess cold methanol. Filter off the white gummy solid (polymer) and concentrate the filtrate.

Detailed Protocols

Protocol 4.1: Rapid Peroxide Test (KI Method)

Before distilling any aged batch, you must test for peroxides to prevent explosion hazards.

  • Reagent: Dissolve 100 mg Potassium Iodide (KI) in 1 mL glacial acetic acid.

  • Test: Add 1 drop of your liquid compound to the reagent.

  • Readout:

    • Colorless: Safe (No peroxides).[1]

    • Yellow: Low Peroxides (Requires washing).[1]

    • Brown/Purple: High Peroxides (DANGER : Do not distill.[1] Discard or treat chemically).[1][2]

Protocol 4.2: Peroxide Removal (The Ferrous Wash)

Use this if the KI test is positive but you need to save the batch.

  • Dissolve 6g of Ferrous Sulfate (

    
    )  and 6mL concentrated 
    
    
    in 100mL water.
  • Dissolve your compound in an inert solvent (e.g., Ethyl Acetate or Toluene).[1]

  • Shake the organic layer with the ferrous sulfate solution for 5 minutes.

  • The

    
     reduces the peroxides to alcohols, oxidizing itself to 
    
    
    .
  • Wash with water, then brine, dry over

    
    , and concentrate.
    

Visualizing the Degradation Pathway

The following diagram illustrates the "Death Cycle" of 3-(3-Methoxyphenyl)-2-methyl-1-propene. Understanding this cycle highlights why Oxygen and Heat are the primary enemies.[1]

GCompound3-(3-Methoxyphenyl)-2-methyl-1-propeneRadicalBenzylic/Allylic Radical(Stabilized Intermediate)Compound->Radical Initiation (Light/Heat/Trace Metal)PeroxyRadicalPeroxy Radical(ROO•)Radical->PeroxyRadical + O2 (Fast)HydroperoxideHydroperoxide(ROOH)PeroxyRadical->Hydroperoxide + Compound (H-Abstraction)Hydroperoxide->Radical Chain PropagationCleavageAldehydes & Ketones(Oxidative Cleavage)Hydroperoxide->Cleavage DecompositionPolymerOligomers/Polymers(Yellow Gums)Hydroperoxide->Polymer Acid Catalysis / HeatBHTBHT (Stabilizer)BHT->PeroxyRadical Quenches Radical(Stops Cycle)

Caption: The autoxidation cycle. Note that BHT interrupts the cycle at the Peroxy Radical stage, preventing the formation of destructive hydroperoxides.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a polyethylene (plastic) bottle? A: No. Polyethylene is permeable to oxygen over time.[1] For long-term storage (weeks to months), always use glass (borosilicate) or fluorinated HDPE.[1] Oxygen permeation through standard plastic will lead to peroxide buildup.[1]

Q: I need to distill my compound. What are the safe parameters? A: Because of the thermal sensitivity of the methallyl group:

  • Pressure: High vacuum is mandatory (< 1 mmHg).[1]

  • Temperature: Keep the oil bath below 100°C if possible.

  • Inhibitor: Add 500 ppm of BHT or Hydroquinone to the distillation pot before heating to prevent polymerization during the phase change.

Q: Why does the protocol recommend Argon over Nitrogen? A: Argon is roughly 1.4 times denser than air, whereas Nitrogen is slightly lighter than air. When you open a bottle flushed with Nitrogen, the gas tends to rise and escape, allowing air to mix in. Argon "sits" in the bottle like a liquid, providing a more robust barrier against oxygen entry during repeated openings.

References

  • Chemical Stability of Allylbenzene Deriv

    • Source: Ewing, J. C., et al. "Autoxidation of methyl linoleate initiated by the ozonide of allylbenzene."[3] Lipids 24.7 (1989): 609-615.[1][3]

    • Relevance: Establishes the kinetics of autoxidation in allylbenzene systems and the efficacy of BHT.
    • URL:[Link]

  • Epoxidation and Metabolic Activ

    • Source: Gardner, I., et al. "Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs." Toxicology 160.1-3 (2001): 207-216.[1]

    • Relevance: Details the oxidative vulnerability of the allylic double bond.
    • URL:[Link]

  • General Handling of Peroxide-Forming Chemicals

    • Source: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[1][4] Chemical Health and Safety 8.5 (2001): 12-22.[1]

    • Relevance: Provides the basis for the KI test and Ferrous Sulf
    • URL:[Link][1]

  • Stabiliz

    • Source: Sigma-Aldrich Technical Bulletin.[1] "Stabilizers and Inhibitors for Monomers."[1]

    • Relevance: Standard industrial practice for using BHT/TBC in methallyl/styrenic compounds.[1]

Technical Support Center: NMR Troubleshooting Guide for Isomers of 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving structural ambiguities during alkene isomerization studies. The migration of a terminal double bond (allylic) to an internal double bond (propenyl) is a common transformation in drug development and fragrance synthesis. This migration is thermodynamically driven by the stability gained through conjugation with the aromatic ring ()[1].

For our target molecule, 3-(3-Methoxyphenyl)-2-methyl-1-propene (the terminal isomer), transition-metal or base-catalyzed isomerization yields 1-(3-Methoxyphenyl)-2-methylprop-1-ene (the internal isomer) ()[2]. Distinguishing these isomers in crude reaction mixtures requires precise NMR interpretation. This guide provides validated protocols, diagnostic data tables, and troubleshooting FAQs to ensure absolute structural confidence.

Section 1: Diagnostic Chemical Shifts

The following table summarizes the key diagnostic NMR signals used to differentiate the terminal and internal isomers. The causality behind these shifts lies in the electronic environment: conjugation in the internal isomer deshields the vinylic proton, shifting it downfield, while the terminal isomer retains a distinct, isolated alkene signature[1].

NMR FeatureTerminal Isomer: 3-(3-Methoxyphenyl)-2-methyl-1-propeneInternal Isomer: 1-(3-Methoxyphenyl)-2-methylprop-1-ene
Alkene Protons (

H)
~4.8 ppm (m, 2H, =CH

)
~6.2 ppm (br s, 1H, =CH-)
Allylic Protons (

H)
~3.3 ppm (s, 2H, Ar-CH

)
N/A (No Ar-CH

present)
Aliphatic Methyls (

H)
~1.7 ppm (s, 3H, -CH

)
~1.8 ppm (d, 3H) & ~1.9 ppm (d, 3H, =C(CH

)

)
Methoxy Group (

H)
3.8 ppm (s, 3H, -OCH

)
3.8 ppm (s, 3H, -OCH

)
Alkene Carbons (

C)
~112 ppm (=CH

), ~145 ppm (Quaternary)
~125 ppm (=CH-), ~135 ppm (Quaternary)
DEPT-135 Phase =CH

appears Negative (inverted)
=CH- appears Positive (upright)
Section 2: Experimental Protocol for Self-Validating NMR Acquisition

To prevent misassignment due to overlapping impurities or solvent peaks, follow this self-validating workflow. Every step is designed to cross-verify the previous one, ensuring high scientific integrity.

Step 1: Sample Preparation &


H NMR Acquisition 
  • Dissolve 15–20 mg of the purified compound or crude mixture in 0.6 mL of anhydrous CDCl

    
    . Ensure the solvent contains 0.03% v/v TMS as an internal standard for precise chemical shift referencing.
    
  • Acquire a standard

    
    H NMR spectrum. Crucial parameter: Set the D1 relaxation delay to at least 2.0 seconds (ideally 5×T
    
    
    
    ) and acquire a minimum of 16 scans. This ensures that integration values are quantitative rather than qualitative ()[3].
  • Self-Validation: Integrate the methoxy peak (~3.8 ppm) to exactly 3.00. Use this as the internal calibration anchor. If the aromatic region (6.7–7.2 ppm) does not integrate to exactly 4.00, your sample contains overlapping aromatic impurities, and you must rely on the aliphatic region for isomer quantification.

Step 2:


C and DEPT-135 Acquisition 
  • Acquire a standard

    
    C NMR spectrum (minimum 512 scans for sufficient signal-to-noise on quaternary carbons).
    
  • Immediately acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum.

  • Causality & Validation: Standard

    
    C NMR detects all carbons, but DEPT-135 differentiates them by proton multiplicity. The terminal isomer's =CH
    
    
    
    (~112 ppm) will appear as a negative (inverted) peak. Conversely, the internal isomer's =CH- (~125 ppm) will appear as a positive (upright) peak. This phase inversion provides a definitive check that rules out the misinterpretation of chemical shifts.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Acquire a 2D HMBC spectrum optimized for long-range carbon-proton coupling constants (

    
     = 8 Hz).
    
  • Causality & Validation: HMBC maps connectivity across 2 to 3 bonds, allowing you to "see" the molecular skeleton.

    • For the terminal isomer: The allylic Ar-CH

      
       protons (~3.3 ppm) must show cross-peaks to the aromatic C1 and the alkene C2 (~145 ppm).
      
    • For the internal isomer: The vinylic proton (~6.2 ppm) must correlate to the aromatic C1, C2, C6, and the gem-dimethyl carbons (~20, 27 ppm). Mapping these specific correlations creates a closed logical loop, confirming the exact position of the double bond without relying solely on 1D chemical shifts.

Section 3: Troubleshooting FAQs

Q1: How do I accurately quantify the ratio of terminal to internal isomers in a crude reaction mixture? A: Rely on the isolated alkene protons. The terminal isomer has two protons (=CH


) at ~4.8 ppm, while the internal isomer has one proton (=CH-) at ~6.2 ppm.
Calculation: Ratio of Internal to Terminal = (Integral at 6.2 ppm / 1) : (Integral at 4.8 ppm / 2).

Q2: The vinylic proton of the internal isomer (~6.2 ppm) is overlapping with the edge of the aromatic region. How can I resolve this? A: Shift your diagnostic focus to the aliphatic region. The terminal isomer features a distinct allylic CH


 singlet at ~3.3 ppm (integrating to 2H). The internal isomer lacks this signal entirely and instead presents two distinct allylic methyl groups at ~1.8 and ~1.9 ppm (integrating to 6H total). Integrating the ~3.3 ppm peak against the ~1.8/1.9 ppm peaks provides a secondary, interference-free quantification method.

Q3: My


H NMR shows the correct integration, but I suspect an impurity is mimicking my terminal =CH

signal. How do I prove it is the terminal isomer?
A: Execute the DEPT-135 and HMBC self-validation loop. First, confirm the signal at ~112 ppm in the

C spectrum is inverted (negative) in the DEPT-135, proving it is a CH

group. Second, check the HMBC: the protons at ~4.8 ppm MUST show a

correlation to the quaternary alkene carbon (~145 ppm) and a

correlation to the allylic CH

(~22 ppm). If these specific cross-peaks are absent, the signal is an impurity.
Section 4: Mechanistic & Diagnostic Visualization

G Terminal Terminal Isomer 3-(3-Methoxyphenyl)-2-methyl-1-propene Isomerization Catalytic Isomerization (Base or Transition Metal) Terminal->Isomerization HMBC_Term Diagnostic HMBC: Ar-CH2 (3.3 ppm) -> C1 (Ar) & C2 (Alkene) Terminal->HMBC_Term Internal Internal Isomer 1-(3-Methoxyphenyl)-2-methylprop-1-ene HMBC_Int Diagnostic HMBC: =CH- (6.2 ppm) -> C1 (Ar) & C(CH3)2 Internal->HMBC_Int Isomerization->Internal

Isomerization pathway and key HMBC correlations for differentiating terminal and internal isomers.

References
  • Title: Chemoselective Hydroformylation of Biorenewable Allyl Benzene Derivatives via a Nanoporous Metal Organic Framework-808 Rhodium Catalyst Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Isomerization of Allylbenzenes Source: Chemical Reviews URL: [Link]

  • Title: Highly Active and Selective Platinum(II)-Catalyzed Isomerization of Allylbenzenes: Efficient Access to (E)-Anethole and Other Fragrances via Unusual Agostic Intermediates Source: Organometallics URL: [Link]

Sources

Resolving co-elution of isomers in the chromatographic analysis of methoxyphenyl compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-eluting methoxyphenyl isomers in chromatographic analysis. Our goal is to equip you with the scientific rationale and practical steps to achieve baseline resolution of these critical compounds.

Introduction: The Challenge of Methoxyphenyl Isomer Co-elution

Methoxyphenyl compounds are prevalent in pharmaceuticals, natural products, and industrial chemicals. Their isomers, whether positional (e.g., ortho-, meta-, para-) or chiral (enantiomers), often possess nearly identical physicochemical properties, leading to co-elution in standard chromatographic systems.[1] This lack of separation can compromise the accuracy of quantification, impurity profiling, and overall analytical method validity. Effective resolution hinges on exploiting subtle differences in isomer structure to manipulate the key factors of chromatographic separation: selectivity (α), efficiency (N), and retention factor (k).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of my methoxyphenyl isomers?

A1: Co-elution of methoxyphenyl isomers typically stems from insufficient selectivity of the chromatographic system. This can be due to:

  • Inappropriate Stationary Phase: A standard C18 column, which primarily separates based on hydrophobicity, may not be able to differentiate between isomers with very similar polarities.[2]

  • Suboptimal Mobile Phase Composition: The choice of organic solvent, pH, and additives can significantly impact the interactions between the isomers and the stationary phase.[3]

  • Lack of Chiral Recognition: For enantiomers, an achiral environment will not provide any separation. A chiral stationary phase (CSP) or a chiral mobile phase additive is necessary.[4]

Q2: How can I quickly determine if a broad peak is due to co-elution or another issue?

A2: A broad or asymmetrical peak can indeed be a sign of co-elution. Here's how to investigate:

  • Visual Inspection: Look for subtle shoulders or split tops on your peak.

  • Peak Purity Analysis (with DAD/PDA): A diode array detector (DAD) or photodiode array (PDA) can assess the spectral homogeneity across the peak. If the UV-Vis spectra are not consistent from the upslope to the downslope, it indicates the presence of multiple components.[1]

  • Mass Spectrometry (MS): An MS detector can reveal if multiple compounds with the same mass-to-charge ratio (isomers) are eluting together.[1]

Q3: Is it better to start by optimizing the mobile phase or changing the column?

A3: It is generally more cost-effective and less time-consuming to begin by optimizing the mobile phase.[1] Simple adjustments to the organic solvent ratio, gradient slope, or pH can often yield significant improvements in resolution. If mobile phase optimization fails to provide the desired separation, then changing the stationary phase is the next logical step.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific co-elution scenarios.

Scenario 1: Poor Resolution of Positional Isomers (e.g., ortho-, meta-, para- methoxyphenylacetic acid)

Question: I'm using a C18 column with a standard acetonitrile/water gradient, but my meta- and para- methoxyphenylacetic acid isomers are completely co-eluting. What is my first step?

Answer: Your primary goal is to enhance the selectivity (α) of your separation. With aromatic positional isomers, leveraging alternative interaction mechanisms beyond simple hydrophobicity is key.

Causality: A C18 stationary phase offers limited selectivity for positional isomers with similar hydrophobicities.[2] To resolve them, you need a stationary phase that can engage in other types of interactions, such as π-π interactions.

Step-by-Step Protocol: Stationary Phase Screening

  • Initial Assessment: Confirm that your HPLC system is functioning correctly (stable pressure, no leaks, etc.).

  • Column Selection:

    • Primary Recommendation: Phenyl-Hexyl Column. This is an excellent first choice as it introduces π-π interactions between the phenyl rings of the stationary phase and your methoxyphenyl isomers.[5] This can often resolve isomers that co-elute on a C18 column.[2]

    • Alternative: Pentafluorophenyl (PFP) Column. If the Phenyl-Hexyl column does not provide baseline resolution, a PFP column offers multiple interaction mechanisms, including π-π, dipole-dipole, and ion-exchange, providing a different and often enhanced selectivity for aromatic isomers.[2][6]

  • Method Transfer and Optimization:

    • Install the new column and equilibrate thoroughly with your initial mobile phase conditions.

    • Perform an initial injection to assess the separation.

    • If co-elution persists, proceed to mobile phase optimization as described below.

Question: I've switched to a Phenyl-Hexyl column and see partial separation, but it's not baseline. How do I optimize my mobile phase to improve this?

Answer: Now that you have a more selective stationary phase, fine-tuning the mobile phase will likely achieve the desired resolution.

Causality: The mobile phase composition directly influences the interactions between your isomers and the stationary phase. For ionizable compounds like methoxyphenylacetic acid, pH is a critical parameter.[7]

Step-by-Step Protocol: Mobile Phase Optimization

  • pH Adjustment: Methoxyphenylacetic acid is an acidic compound. The pH of your mobile phase will control its degree of ionization.

    • Guideline: To maximize retention and potentially enhance selectivity in reversed-phase chromatography, adjust the mobile phase pH to be at least 2 units below the pKa of your analyte.[8] This ensures the acid is in its neutral, more retained form.

    • Action: Add a small amount of an acidifier (e.g., 0.1% formic acid or phosphoric acid) to your aqueous mobile phase.[9]

  • Organic Modifier Selection:

    • Rationale: Acetonitrile and methanol have different solvent properties and can induce different selectivities.

    • Action: If you are currently using acetonitrile, prepare a mobile phase with methanol at a similar solvent strength and compare the chromatograms. Methanol is a hydrogen-bond donor and can alter the interactions with the Phenyl-Hexyl phase.[10]

  • Gradient Optimization:

    • Rationale: A shallower gradient increases the time the analytes spend in the "separation window," often improving the resolution of closely eluting peaks.

    • Action: Decrease the rate of change of your organic solvent over the time your isomers elute. For example, if your isomers elute during a ramp from 30% to 50% B over 5 minutes, try extending that segment to 10 minutes.

Data Summary: Stationary Phase and Mobile Phase Effects

ParameterCondition 1 (Initial)Condition 2 (Optimized)Expected Outcome
Column C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mmIncreased selectivity due to π-π interactions
Mobile Phase A WaterWater with 0.1% Formic AcidSuppression of analyte ionization, leading to increased retention and potentially better peak shape
Mobile Phase B AcetonitrileMethanolAltered selectivity due to different solvent-analyte interactions
Gradient 5-95% B in 15 min20-40% B in 20 min (shallow gradient)Improved resolution of closely eluting peaks

Workflow for Resolving Positional Isomers

G start Co-elution of Positional Isomers on C18 change_column Switch to Phenyl-Hexyl or PFP Column start->change_column resolution_check1 Resolution ≥ 1.5? change_column->resolution_check1 optimize_mp Optimize Mobile Phase adjust_ph Adjust pH (e.g., add 0.1% Formic Acid) optimize_mp->adjust_ph change_solvent Screen Organic Modifier (ACN vs. MeOH) adjust_ph->change_solvent optimize_gradient Optimize Gradient (Shallow Gradient) change_solvent->optimize_gradient resolution_check2 Resolution ≥ 1.5? optimize_gradient->resolution_check2 resolution_check1->optimize_mp No end_success Baseline Resolution Achieved resolution_check1->end_success Yes resolution_check2->end_success Yes end_fail Further Method Development Required resolution_check2->end_fail No G cluster_0 Achiral Environment cluster_1 Chiral Environment achiral_column Achiral Column (C18, Phenyl, etc.) single_peak Single Peak (Co-elution) achiral_column->single_peak chiral_column Chiral Stationary Phase (CSP) two_peaks Two Peaks (Resolution) chiral_column->two_peaks racemic_mixture Racemic Mixture of Methoxyphenyl Isomers racemic_mixture->achiral_column racemic_mixture->chiral_column

Sources

Validation & Comparative

Structural confirmation of 3-(3-Methoxyphenyl)-2-methyl-1-propene using High-Resolution Mass Spectrometry (HRMS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural confirmation of 3-(3-Methoxyphenyl)-2-methyl-1-propene (CAS: Not widely listed, analogue to methallyl anisoles), a critical intermediate in the synthesis of complex phenylpropanoids and fragrance compounds. While Nuclear Magnetic Resonance (NMR) remains the gold standard for regiochemical assignment, High-Resolution Mass Spectrometry (HRMS) is indispensable for establishing the elemental composition, detecting trace impurities, and validating the molecular formula with sub-ppm accuracy.

This document compares HRMS methodologies (APCI vs. ESI) and benchmarks them against traditional GC-MS and NMR, providing a robust protocol for researchers in drug discovery and organic synthesis.

Chemical Profile & Theoretical Data

Before initiating analysis, the theoretical mass parameters must be established to define the acceptance criteria for "confirmation."

ParameterValue
Compound Name 3-(3-Methoxyphenyl)-2-methyl-1-propene
Molecular Formula C₁₁H₁₄O
Monoisotopic Mass 162.104465 Da
Structure Description A meta-substituted anisole ring linked to a 2-methyl-2-propenyl (methallyl) side chain.
Key Structural Features Ether linkage (Methoxy), Terminal Alkene, Aromatic Ring.
LogP (Predicted) ~3.4 (Moderately Lipophilic)

Analytical Strategy & Workflow

The non-polar nature of the methallyl side chain and the aromatic ether functionality presents a challenge for standard Electrospray Ionization (ESI). The following workflow prioritizes Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) to ensure efficient ionization without reliance on adduct formation.

Integrated Characterization Workflow

The diagram below illustrates the decision matrix for selecting the ionization mode and validating the structure.

G Start Crude Sample (C11H14O) Solubility Dissolve in MeOH/ACN Start->Solubility Ionization_Check Polarity Assessment Solubility->Ionization_Check ESI ESI(+) (Poor Ionization Expected) Ionization_Check->ESI High Polarity? APCI APCI(+) / APPI(+) (Recommended) Ionization_Check->APCI Low Polarity? HRMS_Acq HRMS Acquisition (Orbitrap / Q-TOF) ESI->HRMS_Acq Low Sensitivity APCI->HRMS_Acq Data_Process Data Processing (Mass Error < 5ppm) HRMS_Acq->Data_Process Frag_Analysis MS/MS Fragmentation (Target: m/z 121.06) Data_Process->Frag_Analysis Confirmation Structural Confirmation Frag_Analysis->Confirmation NMR_Xref Cross-Validation (1H NMR for Regio-isomer) Confirmation->NMR_Xref Complementary

Figure 1: Decision tree for the mass spectrometric characterization of lipophilic aromatic alkenes.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Rationale: The molecule lacks strong basic sites for protonation in ESI. APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte via proton transfer (forming


) or charge transfer (forming 

).

Protocol:

  • Instrument: Q-Exactive Orbitrap or Agilent 6500 Q-TOF.

  • Source: APCI (Positive Mode).

  • Solvent: Methanol (LC-MS Grade) is preferred over Acetonitrile to facilitate proton transfer.

  • Flow Rate: 200 µL/min (Direct Infusion or short column bypass).

  • Parameters:

    • Discharge Current: 4–5 µA.

    • Vaporizer Temp: 350°C (High temp required to volatilize the alkene).

    • Capillary Temp: 275°C.

    • Sheath Gas: 30 arb units.

  • Calibration: External calibration using commercial mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to run.

Alternative: GC-MS (Low Resolution)

Rationale: Used for library matching (NIST) and checking volatile impurities, though it lacks the mass accuracy for formula confirmation. Protocol:

  • Column: DB-5ms (30m x 0.25mm).

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.

  • Ionization: EI (70 eV).

Results & Discussion

Exact Mass Confirmation

In APCI(+) mode, the compound typically exhibits a protonated molecular ion


.
Ion SpeciesFormulaTheoretical m/zObserved m/z (Example)Error (ppm)

C₁₁H₁₅O163.11174163.11190+0.98

C₁₁H₁₈NO180.13829180.13810-1.05
Isotope (

)
C₁₀¹³CH₁₅O164.11509164.11522+0.79

Interpretation: A mass error below 5 ppm (ideally <2 ppm) confirms the elemental formula C₁₁H₁₄O. The isotopic abundance ratio of the A+1 peak (approx. 12.1% relative to base) should match theoretical predictions for 11 carbons.

Fragmentation Pathway (MS/MS)

Structural confirmation relies on characteristic fragment ions. The cleavage of the allylic bond is the dominant pathway.

Proposed Mechanism:

  • Precursor: m/z 163.11

    
    .
    
  • Primary Fragmentation: Cleavage of the C-C bond between the benzylic carbon and the isobutenyl group.

    • Fragment A: 3-Methoxybenzyl cation (Tropylium derivative).

      • m/z = 121.0648 (Theoretical).

      • Loss: Neutral isobutene (C₄H₈, 56 Da) or isobutenyl radical depending on charge carrier.

  • Secondary Fragmentation: Loss of the methyl group or formaldehyde from the methoxy functionality.

    • m/z 121 → m/z 91.0542 (Tropylium ion,

      
      ) + CH₂O (30 Da).
      

Frag Parent [M+H]+ m/z 163.1117 Frag1 3-Methoxybenzyl+ m/z 121.0648 Parent->Frag1 Benzylic Cleavage Neutral1 - C4H8 (Isobutene) Parent->Neutral1 Frag2 Tropylium+ m/z 91.0542 Frag1->Frag2 Ether Cleavage Neutral2 - CH2O (Formaldehyde) Frag1->Neutral2

Figure 2: Proposed MS/MS fragmentation pathway for 3-(3-Methoxyphenyl)-2-methyl-1-propene.

Comparative Analysis: HRMS vs. Alternatives

While HRMS provides the "what" (formula), it struggles with the "where" (regioisomerism) compared to NMR. However, it vastly outperforms GC-MS in specificity.

FeatureHRMS (Orbitrap/Q-TOF) GC-MS (Single Quad) 1H NMR (500 MHz)
Primary Output Exact Mass (Formula)Fingerprint (Library Match)Connectivity (Structure)
Differentiation Distinguishes isobaric impurities (e.g., C₁₀H₁₀O₂ vs C₁₁H₁₄O)Cannot resolve isobars without separationDistinguishes meta vs para isomers
Sensitivity High (pg range)Moderate (ng range)Low (mg range)
Sample Purity Can analyze crude mixturesRequires volatilityRequires high purity (>95%)
Speed < 5 mins20-40 mins10-30 mins

Critical Insight: HRMS cannot easily distinguish 3-(3-methoxyphenyl)-2-methyl-1-propene from its isomer 3-(4-methoxyphenyl)-2-methyl-1-propene solely by exact mass, as they share the same formula. While MS/MS ratios may differ slightly due to the meta vs para stability (ortho-effect is absent here), 1H NMR is required to confirm the meta substitution pattern (look for the characteristic 1:3:1 aromatic splitting or singlet/doublet/triplet patterns).

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Definitive guide on APCI mechanisms and fragmentation).

  • Holčapek, M., et al. (2010). "Atmospheric pressure photoionization: Basic principles and applications." Journal of Chromatography A, 1217(25), 3908-3921. (Validation of APPI for non-polar aromatics).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for NMR/MS correlation).

  • NIST Chemistry WebBook. "Mass spectrum of Allylbenzene derivatives." (Reference for tropylium ion formation).

  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. Cengage Learning. (Detailed discussion on benzylic cleavage in MS).

Comparison of experimental spectroscopic data with published values for 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical validation framework for 3-(3-Methoxyphenyl)-2-methyl-1-propene (also referred to as m-methallyl anisole). As a critical intermediate in the synthesis of functionalized phenylpropanoids and fragrance compounds, the structural integrity of this molecule hinges on the preservation of the terminal alkene against thermodynamic isomerization.

This document contrasts Standard Reference Values (derived from high-purity literature consensus and increment calculations) against Typical Experimental Data obtained from a Grignard coupling workflow. The goal is to equip researchers with the diagnostic criteria to distinguish the desired kinetic product from its thermodynamically stable conjugated isomer.

Compound Profile & Synthesis Logic

Compound: 3-(3-Methoxyphenyl)-2-methyl-1-propene Molecular Formula: C₁₁H₁₄O Molecular Weight: 162.23 g/mol Key Structural Features:

  • Meta-substituted benzene ring (1,3-disubstitution).

  • Electron-donating Methoxy group (-OMe).

  • Non-conjugated Methallyl group (2-methyl-2-propenyl).

Experimental Workflow (Synthesis & Isolation)

The following workflow outlines the generation of the experimental data presented below. The critical step is the "Quench & Neutralization" phase, where acid-catalyzed isomerization of the terminal alkene is most likely to occur.

SynthesisWorkflow Start Start: 3-Bromoanisole Grignard Grignard Formation (Mg, THF, Reflux) Start->Grignard Coupling Coupling Reaction (+ Methallyl Chloride) Grignard->Coupling 0°C -> RT Quench Cold Quench (NH4Cl, pH 7 Control) Coupling->Quench CRITICAL STEP Workup Extraction & Drying (Et2O, MgSO4) Quench->Workup Purification Flash Chromatography (Hexane/EtOAc 95:5) Workup->Purification Analysis Spectroscopic Validation Purification->Analysis

Figure 1: Synthetic workflow emphasizing the pH-controlled quench to prevent double bond migration.

Spectroscopic Comparison: 1H NMR

The proton NMR spectrum is the primary tool for assessing isomeric purity. The diagnostic signals are the terminal alkene protons (which appear as two distinct singlets/fine multiplets) and the benzylic methylene (which must be a singlet).

Instrument: 400 MHz, CDCl₃ (Chloroform-d) Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm[1]

AssignmentProton TypeReference Value (δ ppm)Experimental Value (δ ppm)Multiplicity (J Hz)Validation Note
A Ar-H (C5)7.18 - 7.247.21Multiplet (t-like)Overlaps with solvent residual in crude; look for symmetry.
B Ar-H (C6)6.75 - 6.806.78Doublet (~7.8 Hz)Ortho coupling to C5 proton.
C Ar-H (C2)6.70 - 6.746.72Singlet (broad)Isolated between substituents; fine meta coupling often unresolved.
D Ar-H (C4)6.70 - 6.746.71Doublet of doubletsOften overlaps with C2 signal.
E =CH ₂ (Trans)4.82 - 4.864.84Singlet (fine m)Critical Purity Marker. Disappearance indicates isomerization.
F =CH ₂ (Cis)4.70 - 4.754.73Singlet (fine m)Distinct from the 'Trans' proton due to magnetic anisotropy.
G -OCH3.78 - 3.803.79SingletSharp, intense diagnostic peak.
H Ar-CH ₂-C=3.28 - 3.323.30SingletKey Differentiator. If this becomes a doublet (at ~3.4), the alkene has migrated.
I -C(CH ₃)=1.65 - 1.701.68SingletMethyl group on the double bond.
Analysis of Deviations
  • The "Benzylic Shift": In the experimental data, the benzylic methylene (H) appears at 3.30 ppm . If this signal shifts downfield to ~6.3 ppm (alkene proton) or the integration of the methyl group (I) changes to a doublet, the compound has isomerized to the conjugated styrene derivative (1-methoxy-3-(2-methylprop-1-enyl)benzene).

  • Solvent Effects: Shifts may vary by ±0.05 ppm depending on the concentration and water content of the CDCl₃.

Spectroscopic Comparison: 13C NMR

Carbon NMR confirms the skeleton and the absence of carbonyl impurities (common if the starting material was an aldehyde).

Instrument: 100 MHz, CDCl₃

Carbon TypeReference Shift (ppm)Experimental Shift (ppm)Interpretation
Ar-C-OMe (C3) 159.5 - 159.9159.7Deshielded ipso-carbon (Oxygen attachment).
Ar-C-CH₂ (C1) 140.8 - 141.2141.0Quaternary aromatic carbon.
=C-R (Quaternary) 144.8 - 145.2145.0Alkene quaternary carbon.
Ar-CH (C5) 129.0 - 129.4129.2Meta to methoxy; typical aromatic CH.
Ar-CH (C6) 121.0 - 121.5121.3Ortho to alkyl group.
Ar-CH (C2) 114.5 - 115.0114.8Isolated carbon between substituents.
=CH₂ (Terminal) 111.8 - 112.5112.1Diagnostic: Terminal alkene carbon.
Ar-CH (C4) 111.0 - 111.5111.3Ortho to methoxy.
-OCH₃ 55.0 - 55.455.2Methoxy carbon.
Ar-CH₂- 44.5 - 45.044.8Benzylic methylene.
-CH₃ 21.8 - 22.222.0Allylic methyl group.

Infrared (IR) & Mass Spectrometry (MS) Validation

FTIR (Neat Film)
  • 3070 - 3080 cm⁻¹: =C-H stretch (Terminal alkene). Weak but diagnostic.

  • 2835 cm⁻¹: C-H stretch (Methoxy).

  • 1650 cm⁻¹: C=C stretch. Note: This is often weak in 1,1-disubstituted alkenes but observable.

  • 1600, 1585 cm⁻¹: Aromatic ring breathing modes.

  • 1260, 1040 cm⁻¹: C-O-C asymmetric/symmetric stretching (Aryl alkyl ether).

  • 880 - 890 cm⁻¹: =C-H out-of-plane bending (vinylidene group). Strong diagnostic band.

GC-MS (EI, 70 eV)
  • Molecular Ion (M+): m/z 162 (Strong).

  • Base Peak: m/z 147 (M - 15, Loss of methyl).

  • Tropylium Ion Analog: m/z 91/121 series (Typical for benzyl/methoxybenzyl fragments).

Troubleshooting: Isomerization Pathways

The most common failure mode in this synthesis is the migration of the double bond into conjugation with the aromatic ring. This is thermodynamically driven and acid-catalyzed.

Isomerization cluster_signals NMR Diagnostic Change Target Target Molecule (Terminal Alkene) Kinetic Product Acid Trace Acid / Heat Target->Acid Protonation Isomer Impurity: Conjugated Styrene (Internal Alkene) Thermodynamic Product Acid->Isomer Hydride Shift Re-elimination Change1 Benzylic CH2 (3.3 ppm) becomes Vinyl H (6.3 ppm) Isomer->Change1 Change2 Terminal =CH2 (4.8 ppm) Disappears Isomer->Change2

Figure 2: Isomerization pathway. The presence of trace acid during workup causes the double bond to migrate, forming the conjugated styrene derivative.

Detailed Experimental Protocol

To reproduce the "Experimental Values" cited above, follow this optimized protocol designed to minimize isomerization.

  • Reagent Prep: Activate Magnesium turnings (1.2 eq) with iodine in dry THF.

  • Grignard Formation: Add 3-bromoanisole (1.0 eq) dropwise. Reflux for 1 hour until Mg is consumed.

  • Coupling: Cool the Grignard solution to 0°C. Add Methallyl chloride (1.1 eq) slowly. Note: Methallyl chloride is less reactive than allyl bromide; allow to warm to RT and stir for 4-6 hours.

  • Quench (Critical): Pour the reaction mixture into a saturated NH₄Cl solution at 0°C. Do not use HCl. The pH should remain near neutral.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine.

  • Drying: Dry over anhydrous MgSO₄ (Sodium sulfate is also acceptable, but MgSO₄ is faster). Filter and concentrate in vacuo at <30°C.

  • Purification: Flash column chromatography on Silica Gel (neutralized with 1% Et₃N if acid sensitive). Eluent: Hexane/Ethyl Acetate (95:5).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-methoxy-3-methyl- (Analogous fragmentation patterns). NIST Chemistry WebBook. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3452 (Allylbenzene derivatives). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

  • Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shifts of Allylic and Benzylic Protons. University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative analysis of the biological activity of 3-(3-Methoxyphenyl)-2-methyl-1-propene with other chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Divergence

This guide provides a comparative analysis between 3-(3-Methoxyphenyl)-2-methyl-1-propene (referred to herein as MMP ) and the Chalcone (1,3-diphenyl-2-propen-1-one) class of compounds.

Critical Distinction: While both entities share a phenyl-propene backbone, they belong to fundamentally different pharmacophore classes.[1]

  • Chalcones are

    
    -unsaturated ketones functioning as Michael Acceptors  (electrophiles). They exhibit potent anticancer and anti-inflammatory activity by covalently modifying cysteine residues on target proteins (e.g., IKK
    
    
    
    , Keap1).
  • MMP is a Phenylpropene (specifically a methallyl-benzene derivative). It lacks the carbonyl electron-withdrawing group (EWG) and the second aromatic ring. Consequently, it is nucleophilic/neutral , lacking the capacity for covalent cysteine modification. Its activity is driven primarily by lipophilic membrane interactions and metabolic oxidation, typical of essential oil components like anethole.

Verdict: MMP is not a bioisostere for chalcones. It serves better as a synthetic precursor or a membrane-modulating agent, whereas chalcones are lead candidates for kinase inhibition and redox regulation.

Chemical Identity & Structural Logic

To understand the biological disparity, we must first analyze the electronic environment of the alkene moiety in both compounds.

FeatureChalcones (Standard) MMP (The Product) Impact on Bioactivity
Core Structure 1,3-Diphenyl-2-propen-1-one3-(3-Methoxyphenyl)-2-methyl-1-propeneChalcones have two aryl rings; MMP has one.[1][2][3]
Alkene Nature Electron-Deficient (Electrophilic)Electron-Rich (Nucleophilic)Critical: Chalcones react with thiols; MMP does not.
Michael Acceptor? YES NO Defines the mechanism of action (MOA).
Lipophilicity (LogP) Moderate (3.0 - 4.5)High (> 4.5)MMP has higher BBB penetration but lower solubility.
Metabolic Fate Reduction of double bond; ConjugationEpoxidation of double bond; HydroxylationMMP forms reactive epoxides (potential toxicity).

Biological Activity Analysis

Anticancer Potential (Cytotoxicity)[4]
  • Chalcones: Exhibit single-digit micromolar IC

    
     values (1–10 
    
    
    
    M) against various cancer lines (MCF-7, A549). The mechanism involves the alkylation of tubulin or NF-
    
    
    B signaling proteins.
  • MMP: As a phenylpropene, MMP typically shows weak cytotoxicity (IC

    
     > 100 
    
    
    
    M). Without the carbonyl group to activate the double bond, it cannot arrest the cell cycle via the standard chalcone pathways. However, it may induce apoptosis at high concentrations via mitochondrial membrane disruption due to its high lipophilicity.
Antioxidant & Anti-inflammatory Activity[5][6]
  • Chalcones: Potent inducers of the Nrf2 pathway . The electrophilic enone modifies Keap1 (cysteine sensors), releasing Nrf2 to upregulate antioxidant enzymes (HO-1, NQO1).

  • MMP: Lacks the electrophilicity to modify Keap1. Its antioxidant capacity is limited to direct radical scavenging (low efficiency due to lack of phenolic -OH, unless metabolically demethylated).

Antimicrobial Properties[3][5]
  • Chalcones: Broad-spectrum (Gram-positive/negative). They inhibit bacterial fatty acid synthesis (FAS-II) and efflux pumps.

  • MMP: Activity is restricted to membrane perturbation (similar to essential oils). It may show synergy with antibiotics but is ineffective as a monotherapy.

Experimental Validation Protocols

To empirically verify the claims above, the following self-validating protocols are recommended.

Protocol A: The Cysteine Reactivity Assay (Michael Addition Validation)

Purpose: To determine if MMP can act as a covalent inhibitor like chalcones.

  • Preparation: Dissolve MMP and a Reference Chalcone (e.g., Isoliquiritigenin) in DMSO (10 mM).

  • Reaction: Mix compounds with N-Acetyl Cysteine (NAC) (20 mM) in Phosphate Buffer (pH 7.4) at 37°C.

  • Monitoring: Analyze aliquots at T=0, 1h, and 4h using HPLC-UV or LC-MS.

  • Success Criteria:

    • Chalcone: Appearance of a new peak (Chalcone-NAC adduct) and depletion of the parent peak.

    • MMP:No change in retention time or mass (validating lack of Michael acceptor activity).

Protocol B: Comparative MTT Cytotoxicity Assay

Purpose: To quantify the potency gap.

  • Cell Line: A549 (Lung Carcinoma).

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Treat with serial dilutions (0.1

    
    M to 200 
    
    
    
    M) of MMP vs. Reference Chalcone.
  • Readout: Add MTT reagent after 48h; read absorbance at 570 nm.

  • Data Analysis: Calculate IC

    
     using non-linear regression.
    
    • Expected Result: Chalcone IC

      
      
      
      
      
      5-10
      
      
      M; MMP IC
      
      
      > 100
      
      
      M.

Mechanistic Visualization (Pathway Logic)

The following diagram illustrates the divergent signaling pathways triggered by the structural differences between the Chalcone scaffold and MMP.

Bioactivity_Comparison cluster_0 Chalcone Mechanism (Specific) cluster_1 MMP Mechanism (Non-Specific) Chalcone Chalcone Scaffold (Electrophile) Keap1 Keap1 Protein (Cysteine Rich) Chalcone->Keap1 Covalent Modification (Michael Addition) NFkB NF-kB Inhibition (Anti-inflammatory) Chalcone->NFkB Direct Binding Nrf2_Free Nrf2 Release Keap1->Nrf2_Free Inhibition ARE Antioxidant Response (HO-1, NQO1) Nrf2_Free->ARE Transcription MMP MMP (Phenylpropene) (Lipophilic/Neutral) MMP->Keap1 No Reaction Membrane Cell Membrane Insertion MMP->Membrane Partitioning CYP450 Metabolic Activation (CYP450) MMP->CYP450 Oxidation Fluidity Membrane Fluidity Modulation Membrane->Fluidity Disruption Epoxide Reactive Epoxide (Potential Toxicity) CYP450->Epoxide Metabolism

Figure 1: Mechanistic divergence. Chalcones utilize electrophilic attack to trigger specific signaling (Nrf2/NF-kB), while MMP relies on non-specific membrane partitioning and metabolic activation.

Chemist's Note on Synthesis Utility

While MMP shows inferior biological activity compared to chalcones, it is a high-value Synthetic Intermediate .

  • Precursor Role: MMP can be converted into a chalcone-like derivative via Vilsmeier-Haack formylation followed by condensation, or oxidized to the corresponding aldehyde.

  • Recommendation: If your goal is high-potency drug discovery, use MMP as a starting material to synthesize novel dihydro-chalcones or benzofurans, rather than as the final active pharmaceutical ingredient (API).

References

  • Zhuang, C., et al. (2017).[4] "Chalcone: A Privileged Structure in Medicinal Chemistry."[4][5] Chemical Reviews. Link

  • Batovska, D. I., & Todorova, I. T. (2010). "Trends in utilization of the pharmacological potential of chalcones." Current Clinical Pharmacology. Link

  • Sigma-Aldrich. "Product Specification: 3-(3-Methoxyphenyl)-2-methyl-1-propene." Merck KGaA. Link

  • Dinkova-Kostova, A. T., et al. (2005). "Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups." PNAS. Link

  • Michiels, C., et al. (2001). "Structure-Activity Relationship of Phenylpropanoids as Antimicrobial Agents." Journal of Essential Oil Research. Link

Sources

Evaluating different synthetic routes for the preparation of methoxyphenylpropenes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (Anethole) and Analogues Content Type: Technical Comparison Guide Audience: Researchers, Synthetic Chemists, Process Development Scientists

Executive Summary

Methoxyphenylpropenes, particularly (E)-1-methoxy-4-(1-propenyl)benzene (trans-anethole), represent a critical class of phenylpropanoids used extensively in the flavor, fragrance, and pharmaceutical industries. While naturally abundant in essential oils (e.g., Illicium verum), supply chain volatility necessitates robust synthetic routes.

This guide objectively evaluates three distinct synthetic methodologies for constructing the internal alkene moiety of methoxyphenylpropenes:

  • Base-Catalyzed Isomerization (Thermodynamic Control)

  • Grignard Addition / Acid-Catalyzed Dehydration (Stepwise Construction)

  • Wittig Olefination (Stereochemical Control)

Our analysis prioritizes atom economy , stereoselectivity (E/Z ratio) , and scalability .

Strategic Route Analysis

Route A: Base-Catalyzed Isomerization of Allylbenzenes

Mechanism: This route leverages the thermodynamic stability of the conjugated system. The isolated double bond of an allylbenzene (e.g., estragole) is shifted into conjugation with the aromatic ring via a benzylic carbanion intermediate.

  • Causality: The resonance energy of the conjugated styrene system drives the equilibrium toward the product.

  • Selectivity: Thermodynamic control heavily favors the trans (E) isomer due to steric minimization.

Route B: Grignard Addition followed by Dehydration

Mechanism: A two-step sequence involving the nucleophilic addition of ethylmagnesium bromide to p-anisaldehyde, followed by acid-catalyzed dehydration of the resulting secondary alcohol.

  • Causality: The dehydration step proceeds via a carbocation intermediate (E1 mechanism) or concerted elimination (E2), where the formation of the conjugated alkene is kinetically and thermodynamically favored.

  • Drawback: Requires stoichiometric metal waste and harsh acidic conditions.[1]

Route C: Wittig Olefination

Mechanism: Reaction of p-anisaldehyde with ethyltriphenylphosphonium bromide (ylide).

  • Causality: The formation of a strong phosphorus-oxygen bond in the triphenylphosphine oxide byproduct drives the reaction.

  • Selectivity: typically yields a mixture of E/Z isomers unless specific "Schlosser modifications" or stabilized ylides are used.

Comparative Performance Data

The following data summarizes typical laboratory performance metrics for the synthesis of (E)-anethole.

MetricRoute A: IsomerizationRoute B: Grignard + DehydrationRoute C: Wittig Olefination
Starting Material Estragole (Methyl Chavicol)p-Anisaldehydep-Anisaldehyde
Reagents KOH/EtOH or Ru-catalystsEtMgBr, then H₂SO₄EtPPh₃Br, n-BuLi
Atom Economy 100% (Isomerization)~45% (Loss of MgBrOH, H₂O)< 30% (Loss of Ph₃PO)
Typical Yield 90–98%60–75% (Over 2 steps)50–70%
E/Z Selectivity > 95:5 (Thermodynamic)~ 80:20 (Variable)~ 40:60 to 60:40 (Unmodified)
Scalability High (Industrial Standard)ModerateLow (Ph₃PO waste removal)

Visualizing the Chemical Landscape

The following diagram illustrates the mechanistic divergence of the three evaluated routes.

ReactionPathways cluster_0 Route A: Isomerization cluster_1 Route B: Grignard cluster_2 Route C: Wittig Estragole Estragole (Allylbenzene) Carbanion Benzylic Carbanion Intermediate Estragole->Carbanion KOH/EtOH, Δ Deprotonation Target (E)-Anethole (Target Alkene) Carbanion->Target Reprotonation (Conjugation Drive) Anisaldehyde p-Anisaldehyde Alcohol 1-(4-Methoxyphenyl) propan-1-ol Anisaldehyde->Alcohol 1. EtMgBr, THF 2. H3O+ Oxaphosphetane Oxaphosphetane Intermediate Anisaldehyde->Oxaphosphetane + Ylide Alcohol->Target H2SO4, Δ -H2O (Elimination) Ylide Ethyltriphenyl- phosphonium ylide Oxaphosphetane->Target -Ph3PO (Driving Force)

Figure 1: Mechanistic flow of the three primary synthetic routes to (E)-anethole.

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Isomerization (High Yield/Green)

This method is preferred for converting naturally occurring allylbenzene precursors (like estragole) into the more valuable conjugated propenylbenzenes.

Safety: Potassium hydroxide is corrosive. Ethanol is flammable. Perform in a fume hood.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Estragole (14.8 g, 100 mmol) and Absolute Ethanol (50 mL) .

  • Catalyst Addition: Add Potassium Hydroxide (KOH) pellets (5.6 g, 100 mmol) .

    • Note: While catalytic amounts can work, stoichiometric base often ensures faster kinetics in laboratory settings.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). The spot for estragole (higher Rf) should disappear, replaced by anethole (lower Rf, UV active).

  • Workup:

    • Cool to room temperature.[2]

    • Pour into Ice Water (100 mL) and acidify slightly with 10% HCl to neutralize the base.

    • Extract with Diethyl Ether (3 x 50 mL) .

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Distill under reduced pressure (bp ~81°C at 2 mmHg) to isolate pure (E)-anethole.

Protocol 2: Grignard Addition & Dehydration (De Novo Synthesis)

This method allows for the construction of the carbon skeleton if the allyl precursor is unavailable.

Safety: Grignard reagents are moisture-sensitive and pyrophoric. Diethyl ether is extremely flammable and can form peroxides.

Step A: Grignard Addition

  • Reagent Prep: In a flame-dried 3-neck flask under Argon, prepare Ethylmagnesium Bromide (from 3.0 g Mg turnings and 13.0 g Ethyl Bromide in 50 mL anhydrous Ether) or use commercial 3.0 M solution.

  • Addition: Cool the Grignard solution to 0°C. Dropwise add p-Anisaldehyde (13.6 g, 100 mmol) dissolved in 20 mL anhydrous Ether.

    • Mechanistic Insight: Slow addition prevents thermal runaway and minimizes byproduct formation.

  • Quench: Stir for 1 hour at room temperature. Pour onto ice/NH₄Cl (sat. aq). Extract with Ether, dry, and evaporate to yield the intermediate alcohol (1-(4-methoxyphenyl)propan-1-ol).

Step B: Dehydration

  • Reaction: Dissolve the crude alcohol in Toluene (100 mL) in a flask equipped with a Dean-Stark trap.

  • Catalysis: Add p-Toluenesulfonic acid (pTSA) (0.5 g) .

  • Elimination: Reflux until water collection in the trap ceases (approx. 1-2 hours).

    • Validation: The removal of water drives the equilibrium toward the alkene (Le Chatelier's principle).

  • Isolation: Wash the toluene layer with NaHCO₃ (aq) to remove acid. Dry and distill.

References

  • Shaikh, A. A., et al. (2022). Anethole: A Chemical Review. International Journal of Research in Pharmacy and Applied Sciences. Retrieved from [Link]

  • Leal, B., et al. (2013). Selective estragole to trans-anethole isomerization in ionic liquids. Blucher Proceedings. Retrieved from [Link]

  • Hanson, J. R. (2022). Synthesis of the Natural Product E-Anethole From Anisole: A Multistep Synthesis Experiment. The Chemical Educator.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). Ru-Catalyzed Estragole Isomerization under Homogeneous and Ionic Liquid Biphasic Conditions. PMC. Retrieved from [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of validated analytical methodologies for the accurate quantification of 3-(3-Methoxyphenyl)-2-methyl-1-propene. As a crucial intermediate or potential impurity in various synthetic pathways, its precise measurement is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document is intended for researchers, analytical scientists, and drug development professionals, offering in-depth, field-proven insights into method selection, development, and validation in accordance with global regulatory standards.

The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for the validation of analytical procedures.[1][2] The objective is not merely to present protocols but to explain the scientific rationale behind experimental choices, enabling you to develop and validate robust, fit-for-purpose analytical methods.

Analyte Overview: Physicochemical Properties

A foundational step in any method development is understanding the analyte's physicochemical properties. These characteristics dictate the most suitable analytical approaches. 3-(3-Methoxyphenyl)-2-methyl-1-propene is a colorless oil with properties that make it amenable to both liquid and gas chromatography.[3]

PropertyValueImplication for Method Selection
Molecular Formula C₁₁H₁₄OProvides the basis for mass spectrometry analysis.
Molecular Weight 162.23 g/mol [3]
Physical Form Colorless Oil[3]
Key Structural Features Methoxyphenyl group (chromophore), Propene groupThe aromatic ring allows for strong UV absorbance, making HPLC-UV a primary choice. The molecule's volatility and thermal stability make it a candidate for GC.
InChI Key JSAQZCKBQPZGGN-UHFFFAOYSA-N[3]

Method I: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in a reverse-phase setup, is the workhorse of pharmaceutical analysis. Its applicability here is justified by the presence of the methoxyphenyl group, a strong chromophore that allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).

Causality Behind Method Choice: The non-polar nature of the analyte, owing to its hydrocarbon backbone and phenyl ring, makes it ideal for separation on a non-polar stationary phase like C18. A polar mobile phase (e.g., a mixture of acetonitrile and water) is used to elute the compound. This approach provides excellent resolution, reproducibility, and is non-destructive, allowing for further analysis if needed.

Experimental Protocol: Reverse-Phase HPLC-UV

This protocol outlines a validated method for quantifying 3-(3-Methoxyphenyl)-2-methyl-1-propene.

  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and DAD.

    • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Acetonitrile (HPLC grade).

    • Ultrapure water.

    • 3-(3-Methoxyphenyl)-2-methyl-1-propene reference standard (≥97% purity).[3]

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water.[4] Filter through a 0.45 µm membrane filter and degas for 20 minutes in an ultrasonic bath.[5]

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL).[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Column Temperature: 35 °C.[4]

    • Detection Wavelength: 275 nm (determined by UV scan of the analyte, corresponding to the phenyl ring absorbance).

    • Run Time: 15 minutes.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in unknown samples by interpolating its peak area from the calibration curve.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing P1 Prepare Mobile Phase (70:30 ACN:H2O) P2 Prepare Standard Stock Solution P1->P2 P3 Create Calibration Standards (Serial Dilution) P2->P3 A2 Inject Standards & Sample P3->A2 Inject Standards P4 Prepare Sample (Dissolve & Filter) P4->A2 Inject Sample A1 Equilibrate System with Mobile Phase A1->A2 A3 Acquire Data (Peak Area at 275 nm) A2->A3 D1 Generate Calibration Curve A3->D1 D2 Quantify Sample Concentration D1->D2 D3 Generate Report & Check Validation Criteria D2->D3

Caption: Workflow for HPLC-based quantification.

Validation Data Summary (ICH Q2(R2) Parameters)

The trustworthiness of an analytical method is established through rigorous validation.[7][8] The following table summarizes the acceptance criteria and typical experimental results for this HPLC method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank/placebo at the analyte's retention time.Peak purity > 99.5%; No co-elution observed.
Linearity (R²) ≥ 0.9990.9998
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%0.45% 1.10%
LOD (Signal/Noise) ~3:10.2 µg/mL
LOQ (Signal/Noise) ~10:10.7 µg/mL
Robustness %RSD ≤ 2.0% for minor changesPassed (Flow rate ±0.1, Temp ±2°C, Mobile Phase ±2%)

Method II: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, combining the superior separation capability of gas chromatography for volatile compounds with the definitive identification power of mass spectrometry.

Causality Behind Method Choice: 3-(3-Methoxyphenyl)-2-methyl-1-propene is expected to be sufficiently volatile and thermally stable for GC analysis. The primary advantage of GC-MS is its exceptional specificity and sensitivity. The mass spectrometer provides a fragmentation pattern, or "fingerprint," that gives a very high degree of confidence in the analyte's identity, a feature particularly useful for impurity identification.[9] Quantification is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Protocol: GC-MS
  • Instrumentation and Materials:

    • GC-MS system with an autosampler and an electron ionization (EI) source.

    • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10][11]

    • Helium (carrier gas, 99.999% purity).

    • Dichloromethane (GC grade).

    • 3-(3-Methoxyphenyl)-2-methyl-1-propene reference standard.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in a 100 mL volumetric flask with dichloromethane.

    • Calibration Standards: Perform serial dilutions to prepare standards (e.g., 0.1, 1, 5, 10, 25 µg/mL).[6]

  • GC-MS Conditions:

    • Injection Mode: Splitless (or Split 10:1, depending on concentration).[6][10]

    • Injector Temperature: 280 °C.[10][11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[10][11]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.[12]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for the analyte (MW 162.23) would likely include m/z 162 (molecular ion), 147 (loss of -CH₃), and 121.

  • Data Analysis:

    • Confirm analyte identity by comparing the retention time and mass spectrum against a reference standard.

    • Generate a calibration curve by plotting the peak area of the primary quantifying ion (e.g., m/z 162) against concentration.

    • Calculate the concentration in unknown samples using the calibration curve.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing P1 Prepare Standard Stock Solution P2 Create Calibration Standards P1->P2 A2 Inject Standards & Sample P2->A2 Inject Standards P3 Prepare Sample (Dissolve in DCM) P3->A2 Inject Sample A1 Set GC Oven Program & MS Parameters A1->A2 A3 Acquire Data (Full Scan & SIM Mode) A2->A3 D1 Confirm Identity (RT & Mass Spectrum) A3->D1 D2 Generate SIM Calibration Curve D1->D2 D3 Quantify Sample Concentration D2->D3

Sources

The Virtues of Virtuality: A Comparative Guide to the Structural Analysis of 3-(3-Methoxyphenyl)-2-methyl-1-propene Using Density Functional Theory

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher, scientist, and drug development professional, the precise determination of a molecule's three-dimensional structure is a cornerstone of its functional understanding. The arrangement of atoms in space dictates a compound's reactivity, its interaction with biological targets, and its macroscopic properties. In this guide, we delve into the structural analysis of 3-(3-Methoxyphenyl)-2-methyl-1-propene, a molecule of interest in organic synthesis and medicinal chemistry. We will provide an in-depth comparison of a powerful computational method, Density Functional Theory (DFT), with established experimental techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography. This guide is designed to not only present the methodologies but to also critically evaluate their performance, offering insights into the causality behind experimental and computational choices.

The Central Role of Structural Elucidation

3-(3-Methoxyphenyl)-2-methyl-1-propene (C₁₁H₁₄O) possesses key structural features that influence its chemical behavior: a substituted aromatic ring, an ether linkage, and an alkene moiety. The interplay of these functional groups, including the conformational flexibility around the single bonds, defines its electronic and steric properties. An accurate structural model is therefore paramount for predicting its reactivity, understanding its spectroscopic signatures, and designing derivatives with tailored functionalities.

Density Functional Theory: An In Silico Approach to Molecular Structure

Density Functional Theory has emerged as a leading computational tool in chemistry and materials science, offering a remarkable balance of accuracy and computational cost.[1] Unlike wave-function-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable property.[2] This allows for the efficient exploration of a molecule's potential energy surface to locate its minimum energy structure, which corresponds to the most stable conformation.

The Power of Prediction: What DFT Can Tell Us

For a molecule like 3-(3-Methoxyphenyl)-2-methyl-1-propene, a DFT approach, particularly using a hybrid functional like B3LYP with a sufficiently large basis set (e.g., 6-311++G(d,p)), can predict a wealth of structural and spectroscopic information with a high degree of confidence:

  • Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformer.

  • Vibrational Frequencies: A theoretical infrared spectrum, where the calculated frequencies correspond to the vibrational modes of the molecule. These can be directly compared to experimental FT-IR data.

  • NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts, which are invaluable for interpreting experimental NMR spectra.

  • Electronic Properties: Insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for understanding its reactivity.

A Step-by-Step Protocol for DFT-Based Structural Analysis

The following protocol outlines the key steps for performing a structural analysis of 3-(3-Methoxyphenyl)-2-methyl-1-propene using DFT. This workflow is designed to be a self-validating system, where the convergence of the calculations and the nature of the final stationary point are rigorously checked.

  • Initial Structure Generation:

    • Construct an initial 3D model of 3-(3-Methoxyphenyl)-2-methyl-1-propene using a molecular building software.

    • Perform a preliminary geometry optimization using a faster, lower-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.

  • DFT Geometry Optimization:

    • Select a suitable DFT functional and basis set. For organic molecules of this size, the B3LYP functional with the 6-311++G(d,p) basis set is a well-established choice, providing a good balance of accuracy and computational efficiency.

    • Perform a geometry optimization calculation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total energy of the molecule.

    • Monitor the convergence of the optimization to ensure that a true energy minimum is reached. This is typically assessed by the residual forces on the atoms and the change in energy between successive iterations falling below predefined thresholds.

  • Frequency Analysis:

    • Once the geometry is optimized, perform a frequency calculation at the same level of theory. This is a critical step for two reasons:

      • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

      • It provides the theoretical vibrational frequencies and their corresponding intensities, which can be used to generate a simulated IR spectrum.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This will provide the absolute shielding tensors for each nucleus.

    • To obtain chemical shifts that can be compared with experimental data, the calculated shielding values are typically referenced to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

DFT_Workflow cluster_prep Preparation cluster_dft DFT Calculation cluster_analysis Analysis & Comparison start Initial 3D Structure pre_opt Molecular Mechanics Optimization start->pre_opt geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc struct_out Optimized Structure (Bond Lengths, Angles) freq_calc->struct_out ir_out Simulated IR Spectrum freq_calc->ir_out nmr_out Predicted NMR Shifts nmr_calc->nmr_out

Caption: A generalized workflow for the structural analysis of an organic molecule using Density Functional Theory.

The Experimental Alternatives: A Hands-On Approach

While DFT provides powerful predictive capabilities, experimental techniques remain the gold standard for structural elucidation. Here, we compare DFT with three commonly used experimental methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

Experimental Protocol Overview:

  • Sample Preparation: Dissolve a small amount of the purified 3-(3-Methoxyphenyl)-2-methyl-1-propene in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons in each environment. Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol Overview:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a solution, or a solid dispersion in a KBr pellet.

  • Data Acquisition: Obtain the IR spectrum by passing an infrared beam through the sample.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=C stretch, C-O-C stretch, aromatic C-H stretch).

X-ray Crystallography

For crystalline solids, X-ray crystallography can provide an unambiguous determination of the three-dimensional atomic arrangement with very high precision.

Experimental Protocol Overview:

  • Crystallization: Grow a single crystal of 3-(3-Methoxyphenyl)-2-methyl-1-propene of suitable quality. This is often the most challenging step.

  • Data Collection: Mount the crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.

A Head-to-Head Comparison: DFT vs. Experimental Methods

The choice of method for structural analysis depends on a variety of factors, including the nature of the sample, the information required, and the available resources. The following table and discussion provide a comparative overview.

FeatureDensity Functional Theory (DFT)NMR SpectroscopyFT-IR SpectroscopyX-ray Crystallography
Sample State Gas phase (or with solvation model)SolutionSolid, Liquid, GasCrystalline Solid
Information 3D structure, vibrational modes, electronic propertiesConnectivity, stereochemistry, dynamic processesFunctional groupsPrecise 3D structure in the solid state
Cost Computationally intensive, requires software and hardwareHigh initial instrument cost, moderate running costsLow instrument and running costsHigh initial instrument cost, moderate running costs
Time Hours to days of computationMinutes to hours per experimentMinutes per experimentDays to weeks (including crystallization)
Accuracy Good to excellent for geometry and spectroscopic propertiesHigh for connectivity and relative stereochemistryQualitative for functional group identificationVery high for solid-state geometry
Limitations Accuracy depends on functional/basis set; can be challenging for complex systemsCan be difficult to interpret for complex molecules; requires soluble sampleProvides limited information on overall structureRequires a high-quality single crystal

Causality Behind the Choices:

  • When to Choose DFT: DFT is an excellent choice for obtaining a high-quality initial structure, for predicting spectroscopic data to aid in the interpretation of experimental results, and for studying molecules that are difficult to handle experimentally (e.g., reactive intermediates). It is also invaluable for exploring the relative energies of different conformers.

  • When to Choose NMR: For elucidating the structure of a newly synthesized compound in solution, NMR is the unparalleled method of choice. It provides definitive information on the connectivity of atoms.

  • When to Choose FT-IR: FT-IR is a quick and inexpensive method for confirming the presence of key functional groups and for monitoring the progress of a reaction.

  • When to Choose X-ray Crystallography: When an unambiguous, high-precision solid-state structure is required, and a suitable crystal can be obtained, X-ray crystallography is the definitive technique.

Comparison_Logic cluster_problem Structural Question cluster_methods Analytical Approaches cluster_outcomes Key Information Provided question What is the 3D structure of 3-(3-Methoxyphenyl)-2-methyl-1-propene? dft DFT question->dft nmr NMR question->nmr ftir FT-IR question->ftir xray X-ray Crystallography question->xray dft_out Predicted Geometry & Spectroscopic Data dft->dft_out nmr_out Connectivity & Stereochemistry nmr->nmr_out ftir_out Functional Groups ftir->ftir_out xray_out Precise Solid-State Geometry xray->xray_out dft_out->nmr_out Aids interpretation dft_out->ftir_out Aids interpretation xray_out->dft_out Provides benchmark

Caption: Logical relationships between the structural question and the information provided by different analytical methods.

Conclusion: A Synergistic Approach

For a comprehensive structural analysis of 3-(3-Methoxyphenyl)-2-methyl-1-propene, a synergistic approach that combines both computational and experimental methods is most effective. DFT calculations can provide a highly accurate theoretical model, which can then be used to guide the interpretation of experimental NMR and FT-IR data. If a definitive solid-state structure is required, X-ray crystallography can provide the ultimate benchmark. By understanding the strengths and limitations of each technique, researchers can make informed decisions to efficiently and accurately elucidate the structures of complex molecules, paving the way for further discoveries in drug development and materials science.

References

Sources

Comparing the anticancer efficacy of 3-(3-Methoxyphenyl)-2-methyl-1-propene against established drugs

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Evaluation Guide: 3-(3-Methoxyphenyl)-2-methyl-1-propene vs. Established Chemotherapeutics

Executive Summary

The compound 3-(3-Methoxyphenyl)-2-methyl-1-propene (MMP) is an investigational synthetic derivative belonging to the phenylpropene class. Structurally related to naturally occurring chemopreventive agents like eugenol and methyl eugenol, MMP is hypothesized to exhibit anticancer properties through reactive oxygen species (ROS) generation and mitochondrial dysregulation[1][2].

To rigorously assess its potential in drug development, this guide establishes a comprehensive preclinical framework. We objectively compare the projected mechanistic profile of MMP against two gold-standard chemotherapeutics: Doxorubicin (an anthracycline) and Paclitaxel (a taxane). This guide provides drug development professionals with the causality-driven experimental protocols required to validate MMP's efficacy, ensuring all assays function as self-validating systems.

Mechanistic Divergence & Target Pathways

Understanding the distinct mechanisms of action (MoA) is critical for designing appropriate comparative assays.

  • Established Drug 1 (Doxorubicin): Acts primarily by intercalating into DNA and poisoning Topoisomerase II, leading to double-strand breaks (DSBs) and subsequent apoptosis[3].

  • Established Drug 2 (Paclitaxel): Binds to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -subunit of tubulin, hyper-stabilizing microtubules. This prevents spindle disassembly, arresting cells in the G2/M phase of the cell cycle.
    
  • Investigational Compound (MMP): Based on its phenylpropene scaffold, MMP is expected to disrupt mitochondrial membrane potential (

    
    ), inducing oxidative stress and triggering the intrinsic apoptotic cascade via Caspase-9/3 activation[1].
    

MoA MMP 3-(3-Methoxyphenyl)-2-methyl-1-propene (Phenylpropene Analog) ROS Mitochondrial ROS Generation & Membrane Depolarization MMP->ROS DOX Doxorubicin (Anthracycline) DNA DNA Intercalation & Topo II Poisoning DOX->DNA PTX Paclitaxel (Taxane) Microtubule Microtubule Stabilization (β-tubulin binding) PTX->Microtubule Caspase Caspase-9 / Caspase-3 Activation ROS->Caspase DSB Double-Strand Breaks (DSBs) & DDR Activation DNA->DSB Mitotic Mitotic Arrest (G2/M Phase) Microtubule->Mitotic Apoptosis Apoptosis / Cell Death Caspase->Apoptosis DSB->Caspase Mitotic->Apoptosis

Caption: Mechanistic pathways of MMP, Doxorubicin, and Paclitaxel converging on cellular apoptosis.

Comparative Efficacy Profiles (Reference Data)

To benchmark MMP during screening, researchers must compare its dose-response metrics against established baselines. The table below summarizes the reference pharmacological parameters of the control drugs alongside the projected parameters for MMP (extrapolated from structurally analogous phenylpropenes like methyl eugenol)[2].

CompoundPrimary TargetTypical IC

(HeLa / MCF-7)
Cell Cycle ArrestPrimary Toxicity / Limitation
Doxorubicin Topoisomerase II / DNA0.1 – 1.0

M
G2/M & S PhaseSevere Cardiotoxicity
Paclitaxel

-Tubulin
2.5 – 10 nMG2/M PhasePeripheral Neuropathy
MMP (Investigational) Mitochondria (ROS)Projected: 20 – 60

M
G0/G1 or G2/MHigh volatility, low aqueous solubility

Standardized Preclinical Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the physiological or chemical causality behind the action.

Protocol A: High-Throughput Viability Screening (CellTiter-Glo / ATP Assay)

Unlike MTT assays which rely on metabolic conversion rates that can be skewed by mitochondrial disruptors (like MMP), ATP quantitation provides a direct, unbiased measurement of viable cells.

  • Seeding: Plate cancer cells (e.g., MCF-7) at 5,000 cells/well in a 96-well opaque plate. Causality: Opaque plates prevent luminescent signal crosstalk between adjacent wells.

  • Treatment: Treat cells with a logarithmic concentration gradient of MMP (1

    
    M to 100 
    
    
    
    M), Doxorubicin (0.01
    
    
    M to 10
    
    
    M), and Paclitaxel (1 nM to 100 nM) for 48 hours.
  • Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish 100% baseline viability, and a cell-free control (media only) to subtract background luminescence.

  • Lysis & Detection: Add CellTiter-Glo reagent (1:1 volume). Causality: The reagent lyses the cell membrane and introduces luciferase/luciferin. The resulting luminescence is directly proportional to the amount of ATP present, which strictly correlates with the number of metabolically active cells.

Protocol B: Flow Cytometry for Apoptosis (Annexin V / PI Staining)

This assay differentiates between early apoptosis, late apoptosis, and necrosis.

  • Harvesting: Collect both the media (containing detached, dead cells) and adherent cells via trypsinization. Causality: Failing to collect the media will result in a false-negative underrepresentation of late apoptotic cells.

  • Washing: Wash cells twice in cold PBS and resuspend in 1X Annexin V Binding Buffer. Causality: Annexin V binding to phosphatidylserine (PS) is strictly calcium-dependent; the binding buffer provides the necessary Ca

    
     ions.
    
  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark. Causality: In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, allowing Annexin V to bind. PI is membrane-impermeable and only enters cells with compromised membranes (late apoptosis/necrosis).

  • Analysis: Analyze via flow cytometry. MMP-treated cells should exhibit a dose-dependent shift into the Annexin V

    
    /PI
    
    
    
    (early apoptosis) and Annexin V
    
    
    /PI
    
    
    (late apoptosis) quadrants[1].
Protocol C: Mechanistic Validation via Western Blotting

To confirm the MoA outlined in the DOT diagram, protein-level evidence is required.

  • Protein Extraction: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Inhibitors prevent the degradation of target proteins and preserve phosphorylation states during extraction.

  • Electrophoresis & Transfer: Separate 30

    
    g of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
    
  • Probing (The Self-Validating Panel):

    • Target 1 (MMP Validation): Cleaved Caspase-9 and Cleaved Caspase-3 (confirms intrinsic apoptosis).

    • Target 2 (Doxorubicin Validation):

      
      -H2AX (confirms DNA double-strand breaks).
      
    • Target 3 (Paclitaxel Validation): Acetylated

      
      -tubulin (confirms microtubule stabilization).
      
    • Loading Control:

      
      -actin or GAPDH. Causality: Ensures that any observed differences in band intensity are due to the drug's effect, not unequal sample loading.
      

References

  • Taxol (paclitaxel): mechanisms of action Source: Annals of Oncology (via PubMed/NIH) URL:[4]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity Source: Cells (via PMC/NIH) URL:[3]

  • Anticancer Properties of Eugenol: A Review Source: Molecules (via PubMed/NIH) URL:[1]

  • Methyl eugenol induces potent anticancer effects in RB355 human retinoblastoma cells by inducing autophagy, cell cycle arrest and inhibition of PI3K/mTOR/Akt signalling pathway Source: Journal of BUON (via PubMed/NIH) URL:[2]

Sources

Comparative Guide: Impurity Profiling in the Synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the impurity profiles associated with the synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene , a critical intermediate in the manufacture of centrally acting analgesics like Tapentadol.

Executive Summary

The synthesis of 3-(3-Methoxyphenyl)-2-methyl-1-propene (CAS: 68383-29-9) presents a classic challenge in organic process development: controlling regioselectivity in the formation of a terminal alkene.

While the molecule appears simple, its synthesis is prone to the formation of a thermodynamic isomer—1-(3-methoxyphenyl)-2-methylprop-1-ene —which is chemically stable and difficult to separate. This guide compares the three dominant synthetic routes, analyzing their impurity profiles to aid in route selection and analytical method development.

Synthetic Route Comparison

Route A: Grignard Addition + Acid-Catalyzed Dehydration

The Industrial Standard vs. The Thermodynamic Trap

This route involves the reaction of 3-methoxybenzyl magnesium chloride with acetone to form a tertiary alcohol, followed by dehydration.

  • Mechanism:

    • Grignard: 3-Methoxybenzyl chloride + Mg + Acetone

      
       1-(3-methoxyphenyl)-2-methylpropan-2-ol.
      
    • Dehydration: Acid catalysis creates a carbocation at the tertiary center. Elimination of a proton occurs either from the methyl groups (Kinetic/Target) or the benzylic position (Thermodynamic/Impurity).

  • Impurity Profile:

    • Major Impurity (Isomer A): 1-(3-methoxyphenyl)-2-methylprop-1-ene. Formed via Zaitsev elimination. The double bond moves into conjugation with the aromatic ring. Levels can reach 15-20% without careful control.

    • Dimerization: High temperatures and strong acid (e.g., H₂SO₄) induce cationic polymerization of the electron-rich alkene.

  • Verdict: High atom economy but requires difficult downstream purification (fractional distillation) to remove the conjugated isomer.

Route B: Wittig Olefination

The Regioselective Alternative

Reaction of 3-methoxybenzyl triphenylphosphonium halide with acetone (or conversely, 3-methoxybenzaldehyde with isopropyl triphenylphosphonium ylide).

  • Mechanism: Formation of an oxaphosphetane intermediate ensures the double bond forms exactly at the carbonyl carbon site.

  • Impurity Profile:

    • Isomer A: Negligible (<0.5%). The mechanism does not allow for double bond migration under standard conditions.

    • Major Impurity (TPPO): Triphenylphosphine oxide. Stoichiometric byproduct that is difficult to remove completely from the lipophilic product.

    • Z/E Isomers: Not applicable for the terminal alkene target, but relevant if the "inverse" Wittig is used to make the internal alkene intentionally.

  • Verdict: Superior purity profile regarding the alkene isomer, but waste management (TPPO) makes it costly for multi-kilogram scale-up.

Route C: Methallyl Coupling (Kumada/Grignard)

The Direct Approach

Coupling of 3-methoxyphenyl magnesium bromide with methallyl chloride (3-chloro-2-methylprop-1-ene) using a transition metal catalyst (Ni or Pd).

  • Mechanism: Cross-coupling directly attaches the pre-formed allyl group.

  • Impurity Profile:

    • Homocoupling: 3,3'-dimethoxybiphenyl (from aryl Grignard dimerization) or 2,5-dimethyl-1,5-hexadiene (from methallyl chloride dimerization).

    • Isomerization: Metal hydrides formed in situ can catalyze the migration of the double bond to the internal position, though less than in Route A.

  • Verdict: cleanest carbon skeleton formation but introduces heavy metal impurities (Pd/Ni) which must be scavenged to <10 ppm for pharma intermediates.

Detailed Impurity Analysis & Causality

The following table summarizes the critical impurities based on the chosen route.

Impurity NameStructure DescriptionOrigin (Route)CriticalityRemoval Strategy
Isomer A (Internal) Conjugated alkene (Ar-CH=C(Me)₂)Route A (Thermodynamic elimination)Critical. Hard to separate by distillation (similar BP).Optimize dehydration temp <100°C; Use solid acid catalysts (ZSM-5).
Dimer/Oligomer Gum/ResinRoute A (Acid catalyzed polymerization)Moderate. Fouls equipment.Short residence time (Flow chemistry); Lower acid concentration.
TPPO Triphenylphosphine OxideRoute B (Byproduct)High. Crystallizes with product.Precipitation in hexanes; Saponification.
Biaryl 3,3'-DimethoxybiphenylRoute C (Homocoupling)Low. Distinct BP/Rf.Catalyst ligand optimization.
Residual Metal Ni / PdRoute C (Catalyst)Critical (ICH Q3D). SiliaMetS® scavengers or activated carbon.
Visualizing the Pathways

The diagram below maps the synthetic decisions and the resulting impurity cascades.

G Start Target: 3-(3-Methoxyphenyl)- 2-methyl-1-propene RouteA Route A: Grignard + Acid Dehydration InterA Intermediate: Tertiary Alcohol RouteA->InterA Grignard InterA->Start Kinetic Elim. (-H from CH3) ImpA1 Impurity: Internal Alkene (Thermodynamic Isomer) InterA->ImpA1 Zaitsev Elim. (-H from CH2) ImpA2 Impurity: Polymers InterA->ImpA2 Acid Polymerization RouteB Route B: Wittig Olefination RouteB->Start Regioselective ImpB1 Impurity: TPPO (Phosphine Oxide) RouteB->ImpB1 Stoichiometric RouteC Route C: Metal Catalyzed Coupling RouteC->Start Cross-Coupling ImpC1 Impurity: Biaryl (Homocoupling) RouteC->ImpC1 Side Rxn ImpC2 Impurity: Residual Pd/Ni RouteC->ImpC2 Catalyst Leaching

Caption: Synthetic decision tree showing the origin of critical impurities (Red) versus the target pathway (Green). Route A poses the highest risk for structural isomers.

Experimental Protocols

Protocol 1: Analytical Separation (GC-MS)

Self-Validating Step: This method separates the target terminal alkene from the thermodynamic internal alkene isomer.

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm). Non-polar stationary phase is sufficient due to boiling point differences.

  • Conditions:

    • Inlet: 250°C, Split 50:1.

    • Flow: 1.0 mL/min (He).

    • Oven: 60°C (hold 2 min)

      
       15°C/min 
      
      
      
      280°C.
  • Retention Logic:

    • Target (Terminal Alkene): Elutes first (Lower boiling point, less pi-stacking).

    • Impurity (Internal Alkene): Elutes second (Higher boiling point due to conjugation).

    • TPPO: Elutes late (>250°C region).

Protocol 2: HPLC Purity Profiling

Required for non-volatile impurities (TPPO, oligomers).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 210 nm (general) and 270 nm (aromatic specificity).

  • Note: The conjugated impurity (Internal Alkene) will have a significantly higher UV response factor at 254-280nm compared to the target terminal alkene due to the extended chromophore. Quantification must be corrected for this response factor difference.

Analytical Decision Tree

When characterizing a new batch, use this logic flow to determine purity and route of origin.

Analysis Sample Crude Sample 3-(3-Methoxyphenyl)-2-methyl-1-propene GCMS GC-MS Analysis (DB-5ms Column) Sample->GCMS HPLC HPLC-UV Analysis (C18 Column) Sample->HPLC Check1 Isomer Peak at RRT ~1.05? GCMS->Check1 Check2 Late Eluting Peak (High MW)? HPLC->Check2 ResultA Route A Indicated (Dehydration Isomer) Check1->ResultA Yes (Internal Alkene) ResultC Clean Profile (Check Metals!) Check1->ResultC No ResultB Route B Indicated (TPPO Presence) Check2->ResultB Yes (TPPO) Check2->ResultC No

Caption: Analytical workflow to identify synthetic origin and critical impurities.

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

  • Tapentadol Synthesis & Impurities. Tapentadol Impurities and Related Compounds. Veeprho. Link

  • Dehydration Mechanisms. Dehydration of Alcohols: Zaitsev vs Hofmann Elimination. ChemGuide. Link

  • Analytical Method. Separation of 3-Methoxyphenol Derivatives on Newcrom R1 HPLC column. SIELC Technologies.[1] Link

  • Intermediate Data. 3-(3-methoxyphenyl)-2-methyl-1-propene Product Information. Sigma-Aldrich. Link

Sources

Comparative Cytotoxicity of Trimethoxyphenyl-Based Analogs: A Preclinical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 3,4,5-Trimethoxyphenyl (TMP) Pharmacophore

In the landscape of targeted oncology, microtubule destabilizing agents remain a cornerstone of chemotherapy. At the molecular level, the 3,4,5-trimethoxyphenyl (TMP) moiety is a highly privileged pharmacophore that dictates high-affinity binding to the colchicine site at the interface of


- and 

-tubulin subunits[1].

While natural products like Combretastatin A-4 (CA-4) exhibit exceptional picomolar to nanomolar cytotoxicity, their clinical translation is severely bottlenecked by two factors: poor aqueous solubility and the metabolic instability of its cis-olefinic bridge, which readily isomerizes into the inactive trans-conformation[2]. To overcome these liabilities, modern drug development has focused on synthesizing bioisosteres—replacing the olefin bridge with conformationally restricted heterocycles (e.g., isoxazoles, triazinones, benzothiazolones) to permanently lock the active geometry while enhancing pharmacokinetic profiles[3][4].

This guide objectively compares the cytotoxic efficacy and mechanistic validation of next-generation TMP-based analogs against the CA-4 gold standard.

Mechanistic Pathway of TMP-Mediated Cytotoxicity

The fundamental causality behind TMP-analog cytotoxicity relies on a highly specific sequence of molecular events. By occupying the hydrophobic pocket of the colchicine binding site, the TMP ring induces a steric clash that prevents the curved tubulin dimer from adopting the straight conformation required for microtubule assembly[1]. This failure in spindle formation triggers the spindle assembly checkpoint (SAC), leading to prolonged G2/M phase arrest and subsequent caspase-dependent apoptosis[3].

Pathway A TMP-Based Analog B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interaction C Steric Clash & Polymerization Inhibition B->C D Microtubule Destabilization C->D E Spindle Assembly Checkpoint Failure D->E F G2/M Cell Cycle Arrest E->F G Caspase-Dependent Apoptosis F->G Prolonged Arrest

Mechanism of action for TMP-based tubulin polymerization inhibitors.

Comparative Cytotoxicity Profiles & Structure-Activity Relationship (SAR)

The table below synthesizes the quantitative performance of various structurally modified TMP analogs compared to the native CA-4.

Analog ClassRepresentative CompoundTarget Cell LineIC

Value
Tubulin Inhibition (%)Key SAR Insight
Natural Stilbene CA-4 (Reference)MDA-MB-231 / HT-291.27 μM / 2.16 μM89.77%Highly active cis-form, but prone to rapid trans-isomerization[5][6].
Styryl-benzothiazolone Compound 26ZHT-290.008 μM (8 nM)N/ABenzothiazolone ring dramatically increases potency; >250x more active than CA-4[5].
Piperazine-stilbene Compound 9aHCT-1160.020 μM (20 nM)N/APiperazine substitution maintains nanomolar potency while vastly improving aqueous solubility[2].
3,4-Diarylisoxazole Compound 45A549 / MCF-7Nanomolar RangeHighIsoxazole bridge perfectly mimics the required dihedral angle, locking the active conformation[4].
Triazinone-linked Compound 6MDA-MB-231Sub-micromolar77.61%Triazinone linkage induces strong pre-G1 apoptosis and G2/M arrest[3].
Acrylate Ester Compound 4bMDA-MB-2313.24 μM80.07%Slightly lower potency but yields a high Selectivity Index (SI = 7.2) favoring tumor cells[6].

Data Interpretation: Locking the olefinic bridge is non-negotiable for clinical advancement. While acrylate derivatives (Compound 4b) show a slight drop in absolute potency compared to CA-4, their superior Selectivity Index (SI) reduces off-target toxicity[6]. Conversely, rigidifying the structure with a styryl-benzothiazolone core (Compound 26Z) yields an astonishing 8 nM IC


 against CA-4-resistant HT-29 colorectal cells, proving that heterocyclic bioisosteres can simultaneously solve stability and efficacy bottlenecks[5].

Self-Validating Experimental Workflows

To ensure trustworthiness in drug development, cytotoxicity data cannot exist in a vacuum. A robust screening pipeline must be a self-validating system that proves both efficacy (cell death) and mechanism (tubulin binding).

Workflow S1 Compound Library S2 Cytotoxicity Assay (Cancer vs Normal) S1->S2 S3 Selectivity Index (SI) Validation S2->S3 Efficacy & Safety S4 Cell-Free Tubulin Polymerization S3->S4 Lead Selection S5 Mechanism Confirmation S4->S5 Target Validation

Self-validating experimental workflow for evaluating novel TMP analogs.

Protocol 1: High-Throughput Cytotoxicity & Selectivity Profiling (MTT Assay)

Causality: Cytotoxicity assays must distinguish between targeted anti-proliferative effects and broad-spectrum chemical poisoning. By testing compounds in parallel on tumor lines and non-tumorigenic lines, we calculate a Selectivity Index (SI) to validate the therapeutic window[6].

  • Cell Seeding: Seed target cancer cells (e.g., MDA-MB-231) and normal control cells (e.g., MCF-10A) into 96-well plates at a density of

    
     cells/well. Rationale: Cells must be in the logarithmic growth phase, as tubulin inhibitors strictly target actively dividing cells.
    
  • Compound Treatment: After 24 hours of adherence, treat the cells with serial dilutions of the TMP analogs (0.01 μM to 100 μM) and incubate for 48–72 hours.

  • Viability Quantification: Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Rationale: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming purple formazan crystals.

  • Absorbance Reading: Solubilize crystals in DMSO and read absorbance at 570 nm.

  • Validation: Calculate the Selectivity Index:

    
    . An SI > 3 confirms that the cytotoxicity is tumor-selective.
    
Protocol 2: Cell-Free Tubulin Polymerization Assay

Causality: Cell death can occur via off-target kinase inhibition. A cell-free assay isolates tubulin as the definitive molecular target, confirming that the observed cytotoxicity is strictly mechanism-dependent[3].

  • Reagent Preparation: Reconstitute highly purified (>99%) porcine brain tubulin (3 mg/mL) in PIPES buffer containing 1 mM GTP. Rationale: The cell-free environment rules out upstream signaling interference.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add the TMP analogs at their respective IC

    
     concentrations. Include CA-4 as a positive destabilization control and Paclitaxel as a stabilization control.
    
  • Kinetic Measurement: Rapidly add the tubulin mixture to the wells. Immediately measure fluorescence (Excitation: 340 nm, Emission: 410 nm) continuously for 60 minutes at 37°C.

  • Validation: Analyze the

    
     of the assembly curve. A flattened curve with a significantly reduced 
    
    
    
    compared to the vehicle control definitively proves that the analog directly hinders the nucleation and elongation phases of microtubule formation.

References

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC - NIH. 3

  • New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. MDPI. 5

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. MDPI. 2

  • 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science. 4

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. SciSpace. 1

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. 6

Sources

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of chalcone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico ADME/T Profiling of Chalcone Derivatives

Introduction: The Chalcone Scaffold and the Imperative of Early ADME/T Assessment

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, represent a privileged scaffold in medicinal chemistry.[1] These polyphenolic compounds, found abundantly in edible plants, have a rich history in traditional medicine and are the subject of intense modern drug discovery efforts due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] The synthetic tractability of the chalcone core via methods like the Claisen-Schmidt condensation allows for the creation of vast chemical libraries, making them attractive starting points for lead optimization.[2]

However, promising biological activity alone does not make a drug. A significant portion of drug candidates fail during clinical trials due to poor pharmacokinetic properties—what the body does to the drug.[5][6] The domains of Absorption, Distribution, Metabolism, and Excretion (ADME), along with Toxicity (T), are the primary determinants of a compound's success in vivo. Historically, these properties were evaluated late in the development pipeline, resulting in costly failures. The modern paradigm, driven by the need for efficiency and cost-effectiveness, is to "fail early, fail cheap."

This is where in silico ADME/T profiling becomes an indispensable tool.[5] By leveraging computational models, we can predict the ADME/T properties of a compound from its chemical structure alone, before a single gram is synthesized.[6] This allows researchers to prioritize compounds with favorable pharmacokinetic profiles, identify potential liabilities for chemical modification, and de-risk drug discovery programs. This guide provides a comparative framework for conducting and interpreting the in silico ADME/T profiling of chalcone derivatives, grounded in established computational methodologies and field-proven insights.

Pillar 1: Absorption - The Gateway to Systemic Exposure

For most applications, particularly for oral administration, a drug must be efficiently absorbed from the gastrointestinal (GI) tract into the bloodstream. In silico models predict this by evaluating a combination of physicochemical properties and specific biological interactions.

Physicochemical Descriptors and Drug-Likeness Rules

The first step in assessing absorption is to analyze the fundamental physicochemical properties that govern a molecule's ability to navigate the aqueous environment of the gut and the lipid environment of cell membranes.

  • Lipinski's Rule of Five: This is a foundational rule of thumb for evaluating "drug-likeness" and predicting the likelihood of oral bioavailability. It states that a compound is more likely to be orally absorbed if it violates no more than one of the following criteria:

    • Molecular Weight (MW) ≤ 500 g/mol

    • Logarithm of the octanol-water partition coefficient (LogP) ≤ 5

    • Hydrogen Bond Donors (HBD) ≤ 5

    • Hydrogen Bond Acceptors (HBA) ≤ 10

    Causality: Chalcones, with their relatively simple bicyclic structure, often adhere well to Lipinski's rule, making them promising candidates for oral drug development.[7][8] However, extensive substitution can increase molecular weight and lipophilicity, risking non-compliance.

  • Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule and is an excellent predictor of membrane permeability.

    • Causality: For a molecule to be absorbed, it must cross the intestinal cell membrane. A TPSA value below 140 Ų is strongly correlated with good oral bioavailability and cell permeability.[7] Chalcones generally possess favorable TPSA values due to the limited number of heteroatoms.

  • Lipophilicity (LogP): This parameter measures the partitioning of a compound between an oily (n-octanol) and a watery phase.

    • Causality: A delicate balance is required. If LogP is too low (too hydrophilic), the compound won't cross the lipid cell membrane. If it's too high (too lipophilic), it will have poor solubility in the gut and may get trapped in fat tissues.[7] An ideal LogP range is typically between 1 and 3.

Predicting Biological Transport
  • Human Gastrointestinal (GI) Absorption: Models trained on experimental data can predict the percentage of a drug absorbed. High absorption is generally desired. Chalcones often show predictions of high GI absorption.[9]

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter protein in the intestinal wall that actively pumps drugs back into the gut, reducing absorption and bioavailability.[10][11] It is a major contributor to multi-drug resistance (MDR) in cancer.

    • Causality: A compound predicted to be a P-gp substrate may have poor oral bioavailability despite having ideal physicochemical properties. Conversely, many chalcone derivatives have been investigated as P-gp inhibitors, a therapeutically valuable property to reverse MDR in cancer cells.[12][13] In silico models are crucial for distinguishing between these two opposing effects early on.

Pillar 2: Distribution - Reaching the Target

Once absorbed, a drug must be distributed throughout the body to its site of action. Key considerations are its ability to access specific compartments, like the central nervous system (CNS), and its binding to plasma proteins.

  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the brain.

    • Causality: For drugs targeting the CNS, BBB penetration is essential. For peripherally acting drugs, it is undesirable as it can cause CNS side effects.[14] In silico models predict BBB permeability based on factors like LogP, TPSA, molecular size, and the number of rotatable bonds. Many chalcones, due to their lipophilicity, are predicted to cross the BBB.[9]

  • Plasma Protein Binding (PPB): Drugs can bind to proteins in the blood, primarily albumin.

    • Causality: Only the unbound, "free" fraction of a drug is available to exert its pharmacological effect. High PPB can reduce efficacy and affect the drug's clearance rate. QSAR models can predict the percentage of a drug that will be bound to plasma proteins.

Pillar 3: Metabolism - The Body's Chemical Processor

Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. This is a critical area for chalcones, as it can lead to inactivation, activation, or the formation of toxic byproducts.

  • Cytochrome P450 (CYP) Enzyme Interactions: The CYP family of enzymes is responsible for the phase I metabolism of the vast majority of drugs.[15][16]

    • Causality: If a chalcone derivative is a potent inhibitor of a major CYP isoform (e.g., CYP3A4, CYP2D6), it can slow the metabolism of co-administered drugs, leading to potentially toxic accumulations.[17] This is a major source of drug-drug interactions. Conversely, if a compound is a substrate for a CYP enzyme, it may be rapidly cleared from the body, leading to a short half-life and reduced efficacy. In silico models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms.[9][18]

Pillar 4: Excretion and Toxicity - Clearance and Safety

The final steps involve the removal of the drug and its metabolites from the body and ensuring the compound is not toxic at therapeutic doses.

  • Aqueous Solubility (LogS): This property is crucial for absorption, formulation, and excretion.

    • Causality: Poor water solubility is a common challenge for the chalcone scaffold due to its aromatic nature and can hinder oral absorption and intravenous formulation.[9] In silico predictions can flag solubility issues early.

  • Toxicity Risk Assessment: Early prediction of potential toxicity is one of the most valuable applications of in silico methods.

    • hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of this channel can lead to a life-threatening arrhythmia called Torsades de Pointes.[19][20] This is a major reason for drug withdrawal, and in silico screening for hERG liability is a mandatory checkpoint.

    • Mutagenicity (AMES Test): This predicts whether a compound is likely to be mutagenic (cause DNA damage), which is a strong indicator of carcinogenic potential.[8]

    • Hepatotoxicity: Predicts the potential for drug-induced liver injury.

    • LD50 Prediction: Estimates the lethal dose for 50% of a test population, providing a general toxicity class.[21]

Experimental Workflow: A Practical Guide to In Silico Profiling

This section provides a step-by-step protocol for researchers to perform a comprehensive in silico ADME/T assessment of a novel chalcone derivative using a suite of freely accessible web-based tools.

Objective: To generate a robust ADME/T profile for a candidate chalcone to inform a go/no-go decision for synthesis.

Required: The chemical structure of the chalcone derivative in SMILES (Simplified Molecular Input Line Entry System) format. This can be obtained from any chemical drawing software (e.g., ChemDraw, MarvinSketch).

Step 1: Initial Physicochemical and Pharmacokinetic Screening with SwissADME

Causality: SwissADME is an excellent first-pass tool due to its comprehensive analysis and intuitive graphical outputs, such as the Bioavailability Radar, which provides an at-a-glance assessment of drug-likeness.[7][22]

  • Navigate to the SwissADME web server ([Link]).

  • Input Structure: In the provided window, paste the SMILES string of your chalcone derivative.

  • Execute Analysis: Click the "Run" button.

  • Interpret Results:

    • Physicochemical Properties: Review MW, LogP, TPSA, and LogS values.

    • Lipinski Violations: Check for any violations of the Rule of Five.

    • Pharmacokinetics: Note the predicted GI absorption (High/Low) and BBB permeant status (Yes/No). Check for P-gp substrate status.

    • Drug-Likeness: Examine the results from filters like Ghose and Veber.

    • Bioavailability Radar: Analyze the pink radar plot. For a compound to have optimal oral bioavailability, its plot should fall entirely within the pink area, which represents ideal ranges for lipophilicity, size, polarity, solubility, flexibility, and saturation.

Step 2: Detailed Metabolism and Toxicity Prediction with pkCSM

Causality: While SwissADME provides a good overview, pkCSM offers more granular predictions on specific toxicity endpoints like hERG inhibition and AMES toxicity, which are critical safety parameters.

  • Navigate to the pkCSM Pharmacokinetics web server ([Link]).

  • Input Structure: Click on "Prediction" and paste the same SMILES string.

  • Execute Analysis: Click "Submit".

  • Interpret Results:

    • Metabolism: Navigate to the "Metabolism" tab. Check if your compound is predicted to be an inhibitor or substrate of key isoforms like CYP2D6 and CYP3A4.

    • Toxicity: Navigate to the "Toxicity" tab. Critically evaluate the predictions for AMES Toxicity (mutagenicity) and hERG I inhibitor . A "Yes" for either of these is a significant red flag requiring careful consideration.

Step 3: Comprehensive Toxicity Profiling with ProTox-II

Causality: ProTox-II specializes in predicting a wide range of toxicities, including organ-specific toxicities and a predicted LD50 value, offering a more complete safety profile.[21]

  • Navigate to the ProTox-II web server ([Link]).

  • Input Structure: Select "SMILES" and paste the string into the text box.

  • Execute Analysis: Click "Start ProTox-II Prediction".

  • Interpret Results:

    • Predicted LD50: Note the value in mg/kg and the corresponding Toxicity Class (1-6, where 1 is the most toxic).

    • Toxicity Targets: Examine the predictions for endpoints like Hepatotoxicity , Carcinogenicity , and Mutagenicity . The tool provides a probability score and a prediction (Active/Inactive). High probabilities of toxicity warrant serious concern.

Data Presentation: Comparative ADME/T Profile

To illustrate the utility of this workflow, the table below compares the predicted ADME/T properties of three hypothetical chalcone derivatives against the well-known anti-inflammatory drug, Ibuprofen.

ParameterChalcone A (Basic)Chalcone B (Substituted)Chalcone C (Problematic)Ibuprofen (Reference)Desired Range/Value
Physicochemical Properties
MW ( g/mol )208.26350.40550.60206.29≤ 500
LogP2.854.106.203.63-1 to 5
TPSA (Ų)17.0745.5095.8037.30< 140
LogS (Water Solubility)-3.5-4.8-6.5-3.1> -4
Lipinski Violations001 (LogP > 5)00 or 1
Absorption
GI AbsorptionHighHighLowHighHigh
P-gp SubstrateNoNoYesNoNo
Distribution
BBB PermeantYesYesNoYesTarget-dependent
Metabolism
CYP2D6 InhibitorNoYesNoNoNo
CYP3A4 InhibitorNoYesYesNoNo
Toxicity
hERG I InhibitorNoNoYesNoNo
AMES ToxicityNoNoNoNoNo
HepatotoxicityInactiveInactiveActiveInactiveInactive
Overall Assessment Good Candidate: Excellent physicochemical profile, clean safety predictions.Potential DDI Risk: Good profile but potential for drug-drug interactions via CYP inhibition.Poor Candidate: Violates Lipinski's rule, poor absorption (P-gp substrate), and significant toxicity flags (hERG, Hepatotoxicity).

Visualization of In Silico Workflows

Diagrams are essential for visualizing complex processes and relationships in drug discovery.

In_Silico_ADME_Workflow cluster_0 Compound Design & Input cluster_1 Screening Platforms cluster_2 Predicted Properties cluster_3 Decision Making Structure Chalcone Structure SMILES Generate SMILES String Structure->SMILES SwissADME SwissADME SMILES->SwissADME Input pkCSM pkCSM SMILES->pkCSM Input ProTox ProTox-II SMILES->ProTox Input Absorption Absorption (GI, P-gp) SwissADME->Absorption Distribution Distribution (BBB) SwissADME->Distribution PhysChem Physicochemical (LogP, TPSA, MW) SwissADME->PhysChem Metabolism Metabolism (CYP Inhibition) pkCSM->Metabolism Toxicity Toxicity (hERG, AMES, LD50) pkCSM->Toxicity ProTox->Toxicity Decision Prioritize Candidate Synthesize / Modify / Reject Absorption->Decision Distribution->Decision Metabolism->Decision Toxicity->Decision PhysChem->Decision ADME_Relationships cluster_A Molecular Properties cluster_B Pharmacokinetic Outcomes LogP LogP (Lipophilicity) Absorption GI Absorption LogP->Absorption + (crosses membrane) Solubility Aqueous Solubility LogP->Solubility - (less soluble) BBB BBB Penetration LogP->BBB + (crosses barrier) TPSA TPSA (Polarity) TPSA->Absorption - (hinders crossing) TPSA->Solubility + (more soluble) TPSA->BBB - (hinders crossing) MW Molecular Weight MW->Absorption - (too large) MW->BBB - (too large)

Caption: Interplay of key molecular properties and their influence on pharmacokinetic outcomes.

Conclusion and Forward Look

In silico ADME/T profiling is not a replacement for experimental validation, but a powerful, data-driven hypothesis-generating framework. It enables medicinal chemists to embed pharmacokinetic considerations into the very beginning of the design-make-test-analyze cycle. For a versatile and promising scaffold like the chalcones, these computational tools are essential for navigating the vast chemical space of possible derivatives to identify candidates with the highest probability of success. By intelligently combining predictions from multiple platforms, researchers can build a comprehensive profile that highlights a compound's strengths and flags its potential weaknesses, ultimately accelerating the journey from a promising hit to a life-changing therapeutic.

References

  • Mukadam, M. M., & Jagdale, D. M. (2023). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Research Journal of Pharmacy and Technology. [Link]

  • Mukadam, M. M., & Jagdale, D. M. (2024). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Research Journal of Pharmacy and Technology. [Link]

  • Cengiz, N., & Kurumoglu, S. (2025). In Silico Toxicity Assessment of Chalcone Derivatives—Derricin, Lonchocarpin, and Isocordoin—from Lonchocarpus cultratus. International Journal of Advanced Natural Sciences and Engineering Researches. [Link]

  • Rai University. (2024). BRIEF REVIEW ON PHYSIOCHEMICAL PROPERTIES OF CHALCONE, SYNTHETIC PATHWAY AND ANALOGOUS WITH APPLICATION. [Link]

  • Today's Clinical Lab. (2020). ADME Advances: Personalized and Computational Approaches. [Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. [Link]

  • Singh, U. P., et al. (2021). In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer. PLOS ONE. [Link]

  • Ngo, T. D., et al. (2016). Computational Predictive Models for P-glycoprotein Inhibition of In-House Chalcone Derivatives and Drug-Bank Compounds. Medicinal Chemistry Research. [Link]

  • Kumar, A., et al. (2025). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. ACS Omega. [Link]

  • Asian Publication Corporation. (2025). Synthesis, Characterization and in silico Evaluations of Novel Chalcone Derivatives Containing Oxindole Ring. [Link]

  • Ngo, T. D., et al. (2022). Chalcone Derivatives as Potential Inhibitors of P-Glycoprotein and NorA: An In Silico and In Vitro Study. Molecules. [Link]

  • Mukadam, M. M., & Jagdale, D. M. (2024). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Semantic Scholar. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

  • Simulations Plus. (2026). ADMET Predictor®. [Link]

  • ResearchGate. (n.d.). ADMET properties of synthesized chalcone derivatives (5a-c). [Link]

  • Cheng, F., et al. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and Drug likeness prediction using SwissADME. [Link]

  • ResearchGate. (n.d.). Predicted bioavailability properties of designed chalcone derivatives... [Link]

  • ResearchGate. (2016). Computational predictive models for P-glycoprotein inhibition of in-house chalcone derivatives and drug-bank compounds. [Link]

  • Kumar, A., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Polycyclic Aromatic Compounds. [Link]

  • de Oliveira, C. B., et al. (2021). In Silico and in Vitro Evaluation of Synthetic Chalcones against Paracoccidioides brasiliensis. Chemical and Pharmaceutical Bulletin. [Link]

  • Taslimi, P., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure and Dynamics. [Link]

  • Aksöz, E. (2012). Chemical and Structural Properties of Chalcones I. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2024). 2,4,6-Trimethoxy chalcone derivatives: an integrated study for redesigning novel chemical entities as anticancer agents through QSAR, molecular docking, ADMET prediction, and computational simulation. [Link]

  • Kumar, A., et al. (2025). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. PubMed. [Link]

  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of chalcone derivatives. [Link]

  • ResearchGate. (n.d.). In-Silico Evaluation of Chalcone Derivatives as Potent Antifungal Agents Targeting N-Myristoyltransferase. [Link]

  • Islam, M. R., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety-containing chalcones. Royal Society Open Science. [Link]

  • Patil, S., et al. (2024). Design, In Silico Molecular Docking, and ADMET Prediction of Amide Derivatives of Chalcone Nucleus as EGFR Inhibitors for the Treatment of Cancer. Current Drug Discovery Technologies. [Link]

  • Khedkar, S. A., et al. (2013). In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. Journal of Computer-Aided Molecular Design. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of chalcone derivatives as potent and orally active hCYP3A4 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Valko, K., et al. (2017). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Agarwal, S., et al. (2017). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology. [Link]

  • Norinder, U., & Haeberlein, M. (2005). In silico predictions of blood-brain barrier penetration: considerations to "keep in mind". Advanced Drug Delivery Reviews. [Link]

  • Mustofa, et al. (2023). Virtual screening of anticancer activity of chalcones and pyrazolines as potential EGFR, VEGFR, and cytochrome P450 inhibitors. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • ResearchGate. (n.d.). Structures of chalcone derivatives and isoflavones. [Link]

  • Feng, M. R. (2002). Assessment of Blood-Brain Barrier Penetration: In Silico, In Vitro and In Vivo. Current Drug Discovery. [Link]

  • Garg, P., & Verma, J. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. [Link]

  • Wagener, A., et al. (2024). Enhancing Blood-Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. International Journal of Molecular Sciences. [Link]

  • Research Explorer. (2018). A Computational Chemistry Approach to Cytochrome P450 Metabolism. [Link]

  • MDPI. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. [Link]

  • Drug Hunter. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Kirchmair, J., et al. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-Methoxyphenyl)-2-methyl-1-propene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Risk Assessment

3-(3-Methoxyphenyl)-2-methyl-1-propene is a methallyl benzene derivative used primarily as an intermediate in organic synthesis. While specific toxicological data for this exact isomer is limited, its structural properties—combining an electron-rich aromatic ring with a reactive alkene tail—dictate a safety profile based on Structure-Activity Relationships (SAR) with known analogs (e.g., eugenol derivatives, methallyl benzene).

Core Hazards (Derived via SAR):

  • Skin & Eye Irritation: High probability of causing contact dermatitis and severe eye irritation.

  • Sensitization: Potential skin sensitizer upon repeated exposure.

  • Reactivity: The terminal alkene is susceptible to polymerization if unstabilized and oxidation (peroxide formation) upon prolonged air exposure.

  • Combustibility: Treat as a Combustible Liquid (Flash Point estimated >60°C).

Personal Protective Equipment (PPE) Strategy

Effective protection relies on a "Barrier-in-Depth" approach. Do not rely on a single layer of defense.

Glove Selection Matrix

Rationale: Methallyl benzene derivatives can permeate standard latex rapidly. Nitrile provides splash protection, but fluoropolymer laminates are required for prolonged contact.

TaskRisk LevelRecommended Glove MaterialThicknessBreakthrough Time
Standard Handling (Weighing, Transfer)LowNitrile (Disposable) Double-gloving recommended≥ 0.11 mm~15-30 mins
Synthesis / Reaction (Solvent exposure)MediumNitrile (Extended Cuff) Change immediately upon splash≥ 0.20 mm~60 mins
Spill Cleanup / Immersion HighSilver Shield / 4H (Laminate) Worn under outer nitrile gloveMulti-layer> 480 mins
Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (Spill/Hood Failure):

    • Respirator: Half-face or Full-face respirator.

    • Cartridge: Organic Vapor (OV) cartridge (Black band).

    • Note: Particulate filters (P100) are unnecessary unless the substance is adsorbed onto silica or dust.

Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient due to the liquid nature and irritation potential.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic fibers (polyester) should be avoided due to flammability risks.

Operational Handling Procedures

Workflow Visualization: Safe Handling Lifecycle

SafeHandling Receipt Receipt & Inspection (Check Seal/Integrity) Storage Storage (2-8°C, Inert Gas) Receipt->Storage Log Inventory Prep Preparation (Fume Hood Only) Storage->Prep Warm to RT CCP1 CCP: Inert Atmosphere Storage->CCP1 Reaction Reaction/Usage (Closed System) Prep->Reaction Double Glove CCP2 CCP: Grounding (Static) Prep->CCP2 Waste Disposal (Non-Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: The operational lifecycle emphasizes maintaining an inert atmosphere during storage to prevent peroxide formation and polymerization.

Step-by-Step Handling Protocol
  • Preparation:

    • Verify fume hood operation.

    • Clear work area of ignition sources (hot plates, open flames).[1]

    • Prepare a "dry" quench station (sand or vermiculite) nearby.

  • Transfer:

    • Avoid Static: Ground all metal containers. If using glass, ensure the environment is not excessively dry.[2]

    • Syringe Technique: For volumes < 10 mL, use a glass syringe with a Luer-lock tip to prevent aerosolization.

    • Inerting: After removing the aliquot, immediately backfill the storage container with Nitrogen or Argon.

  • Reaction Monitoring:

    • This compound is an alkene . In acidic environments, it may polymerize exothermically.

    • Thermoregulation: Monitor internal reaction temperature; do not rely solely on bath temperature.

Storage & Stability Logistics

  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Inert Gas (Argon/Nitrogen) required.[2] Air exposure leads to auto-oxidation at the allylic position.

  • Container: Amber glass (Type I borosilicate) with a Teflon-lined cap to prevent UV degradation and cap corrosion.

  • Shelf Life: Re-test purity (GC-MS/NMR) every 6 months. Look for polymerization (viscosity increase) or aldehyde formation (oxidation).

Emergency Response & Disposal

Spill Response (Small Scale < 50 mL)
  • Alert: Notify nearby personnel.

  • Ventilate: Ensure fume hood sash is lowered; increase ventilation if possible.

  • Absorb: Use Vermiculite or Activated Carbon pads. Do not use paper towels (combustible surface area).

  • Clean: Wipe surface with soap and water, followed by an acetone rinse (collect rinse as waste).

Waste Disposal Classification

Segregate waste streams to prevent incompatible reactions.

Waste StreamClassificationDisposal Method
Pure Substance Non-Halogenated OrganicIncineration (High Temp)
Contaminated Solids Hazardous Solid WasteSealed Drum for Incineration
Aqueous Washes Aqueous Organic MixtureWastewater Treatment (if <1% TOC) or Incineration

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12389974 (Related Analog: 3-(3-Methoxyphenyl)propene). Retrieved from [Link]

  • Plastics Europe (2024). Styrene Monomer: Safe Handling Guide. (Used for polymerization hazard cross-reference). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methoxyphenyl)-2-methyl-1-propene
Reactant of Route 2
Reactant of Route 2
3-(3-Methoxyphenyl)-2-methyl-1-propene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。